Product packaging for 3-Fluoroquinolin-8-amine(Cat. No.:CAS No. 846038-33-3)

3-Fluoroquinolin-8-amine

Cat. No.: B2669222
CAS No.: 846038-33-3
M. Wt: 162.167
InChI Key: PPNJCBCQJOATIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoroquinolin-8-amine (CAS Number: 846038-33-3) is a fluorinated derivative of the quinoline scaffold, with a molecular formula of C9H7FN2 and a molecular weight of 162.16 g/mol . This compound is offered as a chemical building block for research and development purposes exclusively. It is supplied with a stated purity of 95% and should be stored sealed in a dry environment at room temperature and kept in a dark place to ensure stability . Quinoline derivatives, particularly those functionalized with halogens like fluorine and amino groups, are privileged structures in medicinal and industrial chemistry . The 8-amino group and the 3-fluoro substituent on the quinoline core provide distinct sites for further chemical modification, making this compound a versatile intermediate for synthesizing more complex molecules. While specific biological data for this compound is not extensively published in the available literature, related 8-aminoquinoline and fluorinated quinoline analogues are known to be investigated for a wide spectrum of pharmacological activities. These include potential anticancer, antimicrobial, antifungal, and antiviral effects, often acting through mechanisms such as enzyme inhibition or metal chelation . Researchers value this compound for constructing libraries of novel molecules, such as quinoline-pyrido[2,3-d]pyrimidine hybrids or triazole-linked quinolines, to explore new therapeutic agents and materials . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FN2 B2669222 3-Fluoroquinolin-8-amine CAS No. 846038-33-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoroquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNJCBCQJOATIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis of 3-Fluoroquinolin-8-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The primary synthetic strategy discussed involves a two-step sequence commencing with the construction of the quinoline core via a Skraup-type reaction, followed by the selective reduction of a nitro group to the desired amine. This guide provides an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and characterization data, offering field-proven insights for researchers engaged in the synthesis of substituted quinolines.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The introduction of a fluorine atom at the 3-position and an amine group at the 8-position of the quinoline nucleus can significantly modulate the molecule's physicochemical properties, such as lipophilicity and basicity, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound, in particular, serves as a key intermediate for the development of novel pharmaceuticals. This guide provides a detailed examination of a robust synthetic route to this important building block.

Synthetic Strategy Overview

The most logical and experimentally viable approach to the synthesis of this compound involves a two-stage process. The first stage focuses on the construction of the 3-fluoro-8-nitroquinoline core. This is followed by the selective reduction of the nitro group at the 8-position to the corresponding primary amine.

Synthetic_Pathway A 2-Fluoro-6-nitroaniline C 3-Fluoro-8-nitroquinoline A->C Skraup Reaction B Glycerol, H₂SO₄, Oxidizing Agent B->C E This compound C->E Nitro Group Reduction D Reducing Agent D->E

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the 3-Fluoro-8-nitroquinoline Intermediate

The cornerstone of this synthesis is the construction of the appropriately substituted quinoline ring. The Skraup reaction, a classic and versatile method for quinoline synthesis, is well-suited for this transformation[1]. This reaction involves the cyclization of an aniline derivative with glycerol in the presence of a strong acid and an oxidizing agent[2].

Causality of Experimental Choices in the Skraup Reaction
  • Starting Material: 2-Fluoro-6-nitroaniline is the logical starting material. The positions of the fluoro and nitro groups on the aniline ring directly dictate their final positions on the quinoline scaffold.

  • Reagents:

    • Glycerol: Dehydrates in the presence of concentrated sulfuric acid to form acrolein, the α,β-unsaturated aldehyde required for the reaction[3].

    • Sulfuric Acid: Acts as both a dehydrating agent for glycerol and a catalyst for the cyclization and dehydration steps.

    • Oxidizing Agent: An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is necessary to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline ring[2]. The choice of oxidizing agent can influence the reaction's vigor.

Experimental Protocol: Skraup Synthesis of 3-Fluoro-8-nitroquinoline (Hypothetical)

This protocol is based on established Skraup reaction procedures and adapted for the specific starting material.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid (approximately 2.4 equivalents) to 2-fluoro-6-nitroaniline (1 equivalent).

  • Addition of Reagents: To the stirred mixture, add glycerol (approximately 3 equivalents). A mild oxidizing agent, such as arsenic pentoxide, is then added portion-wise.

  • Heating: Gently heat the reaction mixture. An exothermic reaction is expected to commence. The temperature should be carefully controlled to maintain a steady reaction rate. Once the initial exotherm subsides, heat the mixture under reflux for several hours to ensure the completion of the cyclization.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a large volume of ice-water. The acidic solution is then carefully neutralized with a concentrated solution of sodium hydroxide or ammonium hydroxide to precipitate the crude product.

  • Purification: The crude 3-fluoro-8-nitroquinoline is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Skraup_Reaction cluster_start Starting Materials cluster_reagents Reagents A 2-Fluoro-6-nitroaniline F Michael Addition A->F B Glycerol E Acrolein Formation (from Glycerol) B->E Dehydration C H₂SO₄ (conc.) C->E D Oxidizing Agent (e.g., As₂O₅) H Oxidation D->H E->F G Cyclization & Dehydration F->G G->H I 3-Fluoro-8-nitroquinoline H->I

Caption: Mechanistic steps of the Skraup reaction.

Part 2: Selective Reduction of 3-Fluoro-8-nitroquinoline

The final step in the synthesis is the reduction of the nitro group at the 8-position to a primary amine. This transformation must be selective to avoid the reduction of the quinoline ring or the cleavage of the carbon-fluorine bond. Several methods are effective for the reduction of aromatic nitro groups.

Comparative Analysis of Reduction Methods
Reducing AgentAdvantagesDisadvantages
**Catalytic Hydrogenation (e.g., Pd/C, H₂) **Clean reaction with high yields; catalyst can often be recovered and reused.May require specialized high-pressure equipment; potential for dehalogenation.
Tin(II) Chloride (SnCl₂/HCl) Effective for a wide range of nitroarenes; tolerant of many functional groups.Work-up can be cumbersome due to the formation of tin salts.
Iron (Fe/HCl or Fe/NH₄Cl) Inexpensive and environmentally benign; often provides high yields.Requires stoichiometric amounts of metal; work-up involves filtration of iron salts.

For this particular synthesis, reduction with tin(II) chloride or iron in acidic media are robust and reliable choices that are less likely to affect the fluoro-substituent compared to some catalytic hydrogenation conditions.

Experimental Protocol: Reduction of 3-Fluoro-8-nitroquinoline to this compound

Method A: Using Tin(II) Chloride Dihydrate

  • Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-8-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Addition of Reagent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.

  • Reaction Conditions: Slowly add concentrated hydrochloric acid with stirring. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The acidic solution is carefully neutralized with a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate until basic. This will precipitate tin salts.

  • Extraction and Purification: The aqueous layer is extracted several times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

Method B: Using Iron Powder

  • Reaction Setup: To a solution of 3-fluoro-8-nitroquinoline (1 equivalent) in a mixture of ethanol and water, add iron powder (several equivalents) and a catalytic amount of ammonium chloride or acetic acid.

  • Reaction Conditions: The mixture is heated to reflux with vigorous stirring for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: The hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filter cake is washed with hot ethanol.

  • Purification: The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified as described in Method A.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₉H₇FN₂
Molecular Weight 162.16 g/mol
Appearance Expected to be a solid at room temperature. Lower aliphatic amines are typically gases or liquids, while higher amines are solids[4].
CAS Number 846038-33-3[5][6]
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The protons in the vicinity of the fluorine and amine groups will exhibit characteristic chemical shifts and coupling constants. The amine protons (NH₂) will likely appear as a broad singlet, and their chemical shift can be concentration-dependent[7].

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electronic effects of the fluorine and amino substituents[8].

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 162.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a Skraup reaction to form the quinoline core, followed by a selective reduction of the nitro group. The choice of starting materials and reaction conditions is critical for achieving good yields and purity. This guide provides a solid foundation for the synthesis of this valuable building block, enabling further exploration of its potential in drug discovery and development.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Fluoroquinolin-8-amine

Publication Date: January 6, 2026

Abstract

This compound is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key building block for a new generation of pharmaceuticals, including novel antibiotics and targeted anticancer agents. The strategic placement of a fluorine atom at the C-3 position and an amino group at the C-8 position imparts unique physicochemical and pharmacological properties, such as enhanced metabolic stability, improved target binding affinity, and altered basicity. However, the synthesis of this specific isomer presents considerable challenges due to the electronic properties of the quinoline ring and the need for precise regiocontrol. This technical guide provides an in-depth analysis of viable synthetic pathways to this compound, designed for researchers, medicinal chemists, and drug development professionals. We will dissect two primary retrosynthetic strategies: Pathway A , a classic construction of the quinoline core using a fluorinated building block via the Gould-Jacobs reaction, and Pathway B , a modern approach involving late-stage direct C-H fluorination. This guide emphasizes the causality behind experimental choices, offers detailed, replicable protocols, and provides mechanistic insights to empower rational synthesis design.

Introduction: The Strategic Importance of this compound

The quinoline framework is a privileged structure in drug discovery, forming the core of numerous approved drugs.[1] The 8-aminoquinoline subclass, in particular, is renowned for its antimalarial properties, exemplified by the drug primaquine.[1] The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate properties like lipophilicity, metabolic stability, and binding interactions.

Specifically, placing fluorine at the C-3 position of the quinoline ring is synthetically challenging but desirable. The electron-withdrawing nature of the fluorine atom can influence the pKa of the quinoline nitrogen and the C-8 amino group, potentially altering pharmacokinetics and target engagement. Synthesizing the 3-fluoro-8-amino isomer requires careful strategic planning to control regioselectivity and ensure compatibility with functional groups. This guide will explore the most logical and field-proven approaches to this target molecule.

Pathway A: De Novo Ring Construction via the Gould-Jacobs Reaction

This classical and robust strategy involves building the quinoline ring from an appropriately substituted aniline precursor. The Gould-Jacobs reaction is a reliable method for forming the 4-hydroxyquinoline core, which can then be further functionalized.[2] The key to this pathway is the use of a starting material that already contains the precursors for the C-8 amino group (often as a nitro group for stability and ease of handling) and a simple C-2 aniline to direct the cyclization.

Retrosynthetic Analysis & Strategy

The core principle is to disconnect the quinoline ring between N1-C2 and C3-C4. This leads back to a substituted aniline and a malonic acid derivative. To achieve the target 3-fluoro isomer, we must employ a reagent that introduces the fluorine at the correct position. However, a more common and reliable approach is to build the quinoline ring first and then introduce the functionalities. A logical sequence starts from 2-nitroaniline, proceeds through the Gould-Jacobs reaction, subsequent functional group manipulations to install the C-8 amine, and finally, a challenging C-3 fluorination. A more direct, albeit hypothetical, route would involve a fluorinated malonate derivative, though this is less common.

For this guide, we will focus on a practical, multi-step sequence starting from a commercially available nitroaniline.

Visualizing the Gould-Jacobs Pathway

Gould-Jacobs Pathway A 2-Nitroaniline C Diethyl 2-(((2-nitrophenyl)amino)methylene)malonate A->C Condensation (110°C) B Diethyl (ethoxymethylene)malonate (EMME) D Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate C->D Thermal Cyclization (Dowtherm A, 250°C) E 4-Hydroxy-8-nitroquinoline-3-carboxylic acid D->E Saponification (NaOH, H₂O) F 4-Hydroxy-8-nitroquinoline E->F Decarboxylation (Heat) G 4-Chloro-8-nitroquinoline F->G Chlorination (POCl₃) H 8-Nitro-3-fluoro-4-chloroquinoline G->H Hypothetical Fluorination* I 8-Amino-3-fluoro-4-chloroquinoline H->I Reduction (Fe/HCl or H₂/Pd-C) J This compound I->J Dechlorination (H₂, Pd-C)

Caption: A multi-step synthesis beginning with a Gould-Jacobs reaction. *Note: Step G->H is a conceptual, challenging fluorination step.

Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate

This protocol is adapted from the well-established Gould-Jacobs reaction methodology.[2]

  • Condensation: In a 250 mL round-bottom flask, combine 2-nitroaniline (13.8 g, 0.1 mol) and diethyl (ethoxymethylene)malonate (EMME) (22.7 g, 0.105 mol).

  • Heating: Heat the mixture with stirring in an oil bath at 110-120°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of 2-nitroaniline.

  • Intermediate Isolation: After the reaction is complete, cool the mixture slightly and remove the ethanol byproduct under reduced pressure. This yields the crude enamine intermediate, which is often used directly in the next step.

  • Cyclization: In a separate 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat Dowtherm A (200 mL) to 250°C.

  • Addition: Add the crude enamine intermediate from the previous step dropwise to the hot Dowtherm A over 30 minutes. Caution: This step should be performed in a well-ventilated fume hood due to high temperatures.

  • Reaction Completion: Stir the mixture vigorously at 250°C for an additional 30-45 minutes. Monitor the cyclization by TLC.

  • Work-up: Cool the reaction mixture to below 100°C and pour it into 400 mL of hexane. The product will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with hexane to remove the Dowtherm A, and dry to yield Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate as a solid.

Subsequent Transformations (Conceptual Steps)
  • Saponification & Decarboxylation: The resulting ethyl ester (D) is hydrolyzed to the carboxylic acid (E) using aqueous sodium hydroxide, followed by thermal decarboxylation to yield 4-hydroxy-8-nitroquinoline (F).

  • Chlorination: The hydroxyl group at C-4 is converted to a chlorine atom (G) using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This activates the ring for further modification.

  • Reduction & Dechlorination: The nitro group is reduced to the primary amine (I) using standard conditions such as iron in acidic medium or catalytic hydrogenation (e.g., H₂ over Pd/C). Finally, the C-4 chlorine is removed via catalytic hydrogenation to yield the target scaffold (J). The challenge remains the introduction of fluorine at C-3.

Pathway B: Late-Stage C-H Fluorination

A more modern and atom-economical approach is to perform a direct C-H fluorination on a pre-formed quinoline scaffold. This avoids lengthy de novo syntheses. However, controlling the regioselectivity of fluorination on an electron-deficient azaarene like quinoline is a significant challenge.[3] Recent advances in photoredox catalysis have opened new avenues for this transformation.[3][4]

Strategy and Mechanistic Rationale

This pathway leverages an existing quinoline-8-amine derivative, potentially with a protecting group on the amine to prevent side reactions. The key step is the selective introduction of a fluorine atom at the C-3 position. Electrophilic fluorination reagents (e.g., Selectfluor®) are commonly used, but they typically do not react with the electron-poor pyridine ring of quinoline.

A novel strategy involves a concerted nucleophilic aromatic substitution (SNA) enabled by electron transfer.[3] In this process, a photosensitizer initiates a radical chain reaction. The protonated quinoline undergoes a concerted transfer of a fluoride ion, an electron, and a proton, bypassing the high-energy Meisenheimer intermediate that makes traditional nucleophilic fluorination difficult.[3][4] This allows for fluorination at positions that are electronically disfavored for classical electrophilic or nucleophilic attack.

Visualizing the C-H Fluorination Pathway

CH_Fluorination_Pathway A Quinolin-8-amine B Protected Quinolin-8-amine (e.g., N-acetyl) A->B Protection (Ac₂O, Pyridine) C 3-Fluoro-8-(acetylamino)quinoline B->C Direct C-H Fluorination (Selectfluor, Photosensitizer, Acid) D This compound C->D Deprotection (HCl, H₂O, Heat)

Caption: A modern synthesis using late-stage C-H functionalization.

Detailed Experimental Protocol (Illustrative)

This protocol is based on recent advances in nucleophilic C-H fluorination and should be considered an advanced method requiring specialized setup.[3]

  • Amine Protection: Dissolve quinolin-8-amine (A) (1.44 g, 10 mmol) in pyridine (20 mL). Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.1 mL, 11 mmol) dropwise. Stir at room temperature for 4 hours. Pour the reaction mixture into ice water and collect the precipitated N-(quinolin-8-yl)acetamide (B) by filtration.

  • Photocatalytic Fluorination Setup: In a quartz reaction vessel, combine the protected quinolin-8-amine (B) (0.94 g, 5 mmol), Selectfluor® (2.65 g, 7.5 mmol), and a suitable photosensitizer (e.g., xanthone, 0.1 mmol) in acetonitrile (50 mL).

  • Reaction Conditions: Add trifluoroacetic acid (0.77 mL, 10 mmol). Degas the solution with argon for 15 minutes. Irradiate the stirred mixture with a blue LED lamp (λ ≈ 450 nm) at room temperature for 24-48 hours. Monitor the reaction progress by HPLC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product (C) by column chromatography on silica gel to isolate the desired 3-fluoro isomer.

  • Deprotection: Reflux the purified 3-fluoro-8-(acetylamino)quinoline (C) in 6M hydrochloric acid (20 mL) for 6 hours. Cool the solution and neutralize with aqueous sodium hydroxide to precipitate the final product.

  • Final Purification: Collect the solid this compound (D) by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water).

Data Summary and Pathway Comparison

ParameterPathway A: Gould-JacobsPathway B: C-H Fluorination
Overall Strategy De novo ring constructionLate-stage functionalization
Key Reaction Thermal CyclizationPhotocatalytic C-H Fluorination
Starting Materials Simple, bulk anilinesPre-formed quinoline core
Number of Steps High (typically 6-8 steps)Low (typically 3 steps)
Regiocontrol Excellent, defined by starting materialsCan be challenging, may yield isomers
Scalability Generally good, well-establishedPotentially limited by photochemical setup
Key Advantage Robust and predictableAtom-economical and efficient
Key Disadvantage Long synthetic sequenceRequires specialized equipment and conditions

Conclusion

The synthesis of this compound can be approached through fundamentally different strategies, each with its own merits and challenges. The classical Gould-Jacobs pathway offers a robust, albeit lengthy, route with excellent control over regiochemistry, making it suitable for establishing a reliable supply of the material. In contrast, the modern late-stage C-H fluorination pathway represents a more elegant and efficient approach, aligning with the principles of green chemistry by reducing step count and waste.[5] While this method is technologically more demanding, its potential for rapid analogue synthesis makes it highly attractive for medicinal chemistry programs. The choice of synthetic route will ultimately depend on the specific needs of the research program, including scale, available resources, and the timeline for discovery and development.

References

A Technical Guide to the Spectroscopic Properties of 3-Fluoroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a detailed analysis of the predicted spectroscopic data for 3-Fluoroquinolin-8-amine, a molecule of interest in medicinal chemistry and drug development. In the absence of comprehensive published experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, drawing on data from analogous substituted quinolines and foundational spectroscopic theory. By elucidating the expected spectral characteristics, this document serves as a valuable resource for researchers in the identification, characterization, and quality control of this compound and related compounds. Methodologies for spectral acquisition and interpretation are detailed, providing a framework for the empirical validation of these predictions.

Introduction: The Rationale for Spectroscopic Characterization

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals. The introduction of a fluorine atom at the 3-position and an amine group at the 8-position is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of significant interest for drug discovery programs. Accurate and comprehensive spectroscopic characterization is a cornerstone of chemical synthesis and drug development, ensuring structural integrity, purity, and consistency. This guide provides a predictive but scientifically grounded overview of the key spectroscopic signatures of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known chemical shifts of the quinoline core, perturbed by the substituent effects of the fluorine and amine groups.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will display signals corresponding to the six protons on the quinoline ring system and the two protons of the primary amine. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating character of the amine group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-28.5 - 8.7DoubletJ(H-2, F-3) ≈ 4-6
H-47.8 - 8.0Doublet of doubletsJ(H-4, F-3) ≈ 9-11, J(H-4, H-5) ≈ 0.5-1
H-57.2 - 7.4Doublet of doubletsJ(H-5, H-6) ≈ 8-9, J(H-5, H-7) ≈ 1-2
H-66.8 - 7.0TripletJ(H-6, H-5) ≈ 8-9, J(H-6, H-7) ≈ 7-8
H-77.0 - 7.2Doublet of doubletsJ(H-7, H-6) ≈ 7-8, J(H-7, H-5) ≈ 1-2
NH₂5.0 - 5.5Broad singlet-

Causality Behind Predictions:

  • H-2 and H-4: The fluorine atom at C-3 will exert a strong deshielding effect on the adjacent protons, H-2 and H-4, causing them to resonate at a downfield chemical shift. The coupling of these protons to the fluorine atom will result in characteristic doublets or doublet of doublets.

  • H-5, H-6, H-7: The amine group at C-8 is electron-donating, leading to an upfield shift of the protons on the benzenoid ring (H-5, H-6, and H-7) compared to unsubstituted quinoline.

  • NH₂ Protons: The protons of the primary amine will appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The fluorine substituent will have a significant impact on the chemical shifts of the carbons it is directly attached to and those in close proximity.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)
C-2145 - 150Doublet, ¹J(C-F) ≈ 240-260 Hz
C-3155 - 160Doublet, ²J(C-F) ≈ 20-30 Hz
C-4120 - 125Doublet, ³J(C-F) ≈ 5-10 Hz
C-4a125 - 130Singlet
C-5115 - 120Singlet
C-6120 - 125Singlet
C-7110 - 115Singlet
C-8140 - 145Singlet
C-8a135 - 140Singlet

Causality Behind Predictions:

  • C-3: The carbon directly attached to the fluorine atom will experience a very large downfield shift and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹J(C-F)).

  • C-2 and C-4: The carbons adjacent to the fluorine-bearing carbon will also show coupling to the fluorine atom, with smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) coupling constants, respectively.

  • C-8: The carbon attached to the amino group will be shielded relative to the corresponding carbon in quinoline.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good resolution, aiming for a linewidth of <0.5 Hz for the solvent residual peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 180 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization is a hard ionization technique that leads to significant fragmentation.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zPredicted Fragment
162[M]⁺ (Molecular Ion)
135[M - HCN]⁺
134[M - N₂H₂]⁺
108[M - C₂H₂N₂]⁺

Causality Behind Predictions:

  • Molecular Ion: The molecular ion peak at m/z 162 is expected, corresponding to the molecular weight of this compound.

  • Fragmentation: The quinoline ring is relatively stable, but fragmentation can occur through the loss of small neutral molecules like hydrogen cyanide (HCN) from the pyridine ring.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize electrospray ionization (ESI) for a softer ionization method that will likely yield a prominent protonated molecular ion [M+H]⁺ at m/z 163.

  • Mass Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can confirm the elemental composition.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3300N-H stretch (asymmetric and symmetric)Primary Amine
1620 - 1580N-H bendPrimary Amine
1600 - 1450C=C and C=N stretchAromatic Ring
1300 - 1200C-N stretchAromatic Amine
1100 - 1000C-F stretchAryl Fluoride

Causality Behind Predictions:

  • N-H Vibrations: The primary amine will show characteristic N-H stretching and bending vibrations.[1][2][3]

  • Aromatic Ring: The quinoline ring will exhibit several C=C and C=N stretching vibrations in the fingerprint region.

  • C-F and C-N Bonds: The C-F and C-N stretching vibrations will also be present, providing further evidence for the presence of these functional groups.[2][4]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a quicker analysis, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the structure of this compound and the logical workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

G cluster_workflow Spectroscopic Analysis Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (EI, ESI) Start->MS IR Infrared Spectroscopy Start->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: Logical workflow for spectroscopic characterization.

Conclusion: A Predictive Framework for Drug Development

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, grounded in established scientific principles and data from analogous structures, offers a robust framework for researchers. The provided experimental protocols serve as a self-validating system for the empirical confirmation of these predictions. As this compound and its derivatives continue to be explored in drug development, this guide will be an invaluable resource for ensuring the structural integrity and quality of these promising compounds.

References

A Technical Guide to the ¹³C NMR Characterization of 3-Fluoroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the structural elucidation of 3-Fluoroquinolin-8-amine using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It establishes a framework for analysis rooted in first principles, detailing the causal relationships between molecular structure and spectral output. We will explore optimal experimental design, from sample preparation to parameter acquisition, and delve into a predictive analysis of the ¹³C NMR spectrum. This includes the foundational chemical shifts of the parent quinoline scaffold, the predictable influence of both the electron-withdrawing fluorine atom and the electron-donating amine group, and the crucial role of through-bond C-F coupling constants. The guide culminates in a full, predicted spectral assignment, supported by advanced techniques like DEPT-135 and HSQC, ensuring a self-validating and authoritative characterization.

Introduction: The Strategic Importance of ¹³C NMR in Drug Discovery

In the landscape of modern pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory approval and intellectual property protection. Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers an unparalleled, high-resolution view into the carbon framework of a molecule. Each unique carbon atom within a structure produces a distinct signal, providing a veritable fingerprint of the compound's connectivity.

For a molecule like this compound, a substituted quinoline, this technique is particularly powerful. The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The precise placement and electronic influence of its substituents—a fluorine atom at the 3-position and an amine group at the 8-position—are critical to its biological activity. ¹³C NMR provides the definitive data to confirm this specific substitution pattern, resolving any potential ambiguity from isomeric impurities. This guide will demonstrate not just what the spectrum looks like, but why it appears that way, empowering the scientist to interpret complex data with confidence.

Foundational Principles: Predicting the ¹³C Spectrum

A robust spectral analysis begins not at the spectrometer, but with a theoretical prediction based on the parent structure and known substituent effects. This predictive approach is a self-validating system; a close match between the predicted and observed spectra lends high confidence to the final assignment.

The Quinoline Scaffold: A Baseline for Analysis

The analysis starts with the known ¹³C NMR chemical shifts of unsubstituted quinoline. The nine carbon atoms of the quinoline ring system are chemically distinct and their approximate chemical shifts in a non-polar solvent like CDCl₃ serve as our baseline.

Carbon AtomTypical Chemical Shift (ppm)
C2~150.2
C3~121.0
C4~135.8
C4a~128.2
C5~129.2
C6~126.5
C7~129.8
C8~127.6
C8a~148.3
Table 1: Approximate ¹³C NMR chemical shifts for the parent quinoline molecule.
The Influence of Substituents: A Tale of Two Effects

The chemical shift of each carbon is modulated by the electronic effects of the fluorine and amine substituents.

  • 3-Fluoro Substituent (Electron-Withdrawing): Fluorine is a highly electronegative atom, exerting a strong inductive (-I) effect. This effect, combined with its mesomeric (+M) effect, alters the electron density of the surrounding carbons. Most significantly, it will cause a large downfield shift (increase in ppm) for the directly attached carbon (C3, the ipso carbon). Furthermore, the fluorine atom will couple with the carbon nuclei through one, two, and three bonds, leading to characteristic splitting patterns and measurable coupling constants (J-coupling).[1][2][3] The one-bond coupling (¹JCF) is typically very large, in the range of -250 Hz.[4]

  • 8-Amino Substituent (Electron-Donating): The amino group (-NH₂) is a strong electron-donating group (+M effect).[5][6] It increases electron density, particularly at the ortho (C7) and para (C5) positions relative to its point of attachment. This increased electron density results in magnetic shielding, causing these carbon signals to shift upfield (decrease in ppm). The ipso carbon (C8) will also be significantly affected.

By superimposing these effects onto the baseline quinoline shifts, we can generate a robust, semi-quantitative prediction of the final spectrum for this compound.

Experimental Design: Ensuring Data Integrity

The quality of the final ¹³C NMR spectrum is directly dependent on meticulous experimental design and execution. Every choice, from sample preparation to the selection of acquisition parameters, is made to maximize data quality and trustworthiness.

Protocol: Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will introduce extraneous peaks that complicate analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve polar amines and engage in hydrogen bonding, which can sharpen the N-H proton signals (useful for ancillary ¹H NMR). For routine ¹³C, deuterated chloroform (CDCl₃) is also suitable.[7]

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.6 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7][8][9]

  • Filtration: After dissolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8] This removes any particulate matter that can degrade magnetic field homogeneity and lead to poor spectral resolution.

  • Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm). If TMS is not used, the residual solvent peak can be used as a secondary reference.[7]

Workflow: Spectrometer Setup & Data Acquisition

The following workflow outlines the logical progression of experiments for a full structural characterization.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Spectral Analysis Prep Sample Preparation (Dissolution & Filtration) C13 Standard ¹³C{¹H} NMR (Broadband Decoupled) Prep->C13 Load Sample DEPT DEPT-135 (Determine C Multiplicity) C13->DEPT Initial Data Assign Peak Assignment (Shifts & Couplings) C13->Assign HSQC 2D ¹H-¹³C HSQC (Confirm C-H Connectivity) DEPT->HSQC Multiplicity Info DEPT->Assign HSQC->Assign Structure Final Structure Confirmation Assign->Structure Validated Data

Caption: Experimental workflow for ¹³C NMR characterization.

Protocol: Optimized ¹³C NMR Acquisition Parameters

For acquiring a standard proton-decoupled ¹³C spectrum:

  • Pulse Program: Utilize a standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker systems).

  • Acquisition Time (AQ): Set to ~1.0-1.5 seconds. This provides adequate data point resolution for sharp lines.[10]

  • Relaxation Delay (D1): A delay of 2.0 seconds is a good starting point. Quaternary carbons often have longer relaxation times and may require a longer delay for accurate quantitative comparison, but for qualitative identification, 2.0 s is sufficient.[10]

  • Pulse Angle: Use a 30-degree pulse angle. This is known as the "Ernst angle" and provides a good compromise between signal intensity and allowing for faster repetition rates, optimizing signal-to-noise over time.[11]

  • Number of Scans (NS): This is sample-dependent. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.[10]

  • Spectral Width (SW): A spectral width of ~240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.

Spectral Analysis & Data Interpretation

The final stage is the detailed analysis of the acquired spectra, integrating data from all experiments to produce a definitive assignment.

The Broadband Decoupled Spectrum

The standard ¹³C{¹H} spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms of the quinoline ring. The most prominent features will be:

  • The C3 Signal: This peak will be significantly downfield due to the attached fluorine and will appear as a doublet with a very large coupling constant (¹JCF ≈ 240-260 Hz).[12][13]

  • The C8 Signal: This peak will be shifted significantly downfield due to the attached amine group.

  • Other Couplings: Smaller C-F couplings will be observed for C2 and C4 (²JCF and ²JCF, respectively), and potentially a three-bond coupling to C4a (³JCF). These couplings provide irrefutable evidence for the position of the fluorine atom.[14]

DEPT-135: Assigning Carbon Multiplicity

The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing between carbons with different numbers of attached protons.[15][16][17]

  • Positive Signals: CH and CH₃ groups.

  • Negative Signals: CH₂ groups.

  • Absent Signals: Quaternary carbons (C without attached protons).

For this compound, we expect:

  • Positive Signals: C2, C4, C5, C6, C7 (all CH carbons).

  • Negative Signals: None (no CH₂ groups).

  • Absent Signals: C3 (substituted with F), C4a, C8 (substituted with NH₂), C8a.

This experiment definitively identifies the quaternary carbons (C4a, C8a, and the substituted C3 and C8) by their absence.[18][19]

DEPT_Logic cluster_input Input Spectra cluster_output Carbon Types C13 ¹³C Spectrum (All 9 Carbons) Quaternary_group Quaternary Carbons (Absent Peaks) C13->Quaternary_group Subtract DEPT-135 signals DEPT135 DEPT-135 Spectrum CH_group CH Carbons (Positive Peaks) DEPT135->CH_group Identify positive signals

Caption: Logic for distinguishing carbon types using DEPT-135.

2D HSQC: Unambiguous C-H Correlation

The Heteronuclear Single Quantum Coherence (HSQC) experiment provides direct, one-bond correlation peaks between each proton and the carbon to which it is attached.[20][21][22] Each cross-peak in the 2D spectrum has coordinates corresponding to a ¹H chemical shift (F2 axis) and a ¹³C chemical shift (F1 axis).[21] This powerful technique removes all ambiguity in assigning the protonated carbons (C2, C4, C5, C6, C7). By first assigning the more easily interpretable ¹H NMR spectrum, one can directly map those assignments onto the corresponding carbon signals via the HSQC cross-peaks.[23][24]

Final Predicted Assignments

By integrating the baseline shifts, substituent effects, C-F coupling data, and multiplicity information from DEPT-135, we can confidently assign the ¹³C NMR spectrum of this compound.

CarbonPredicted Shift (ppm)Multiplicity (¹³C)DEPT-135Rationale
C2 ~145-150DoubletPositiveCH, Adjacent to N, ortho to F (²JCF)
C3 ~155-160DoubletAbsentC-F (ipso), Large ¹JCF
C4 ~125-130DoubletPositiveCH, ortho to F (²JCF)
C4a ~129-133Doublet/SingletAbsentQuaternary, Possible small ³JCF
C5 ~118-122SingletPositiveCH, para to NH₂, Shielded
C6 ~127-130SingletPositiveCH, meta to NH₂
C7 ~115-119SingletPositiveCH, ortho to NH₂, Shielded
C8 ~140-145SingletAbsentC-NH₂ (ipso)
C8a ~138-142SingletAbsentQuaternary, meta to NH₂
Table 2: Predicted ¹³C NMR assignments and rationale for this compound.

Conclusion

The ¹³C NMR characterization of this compound is a multi-faceted process that relies on a logical, evidence-based workflow. By starting with a predictive analysis based on foundational chemical principles and systematically applying advanced NMR techniques like DEPT and HSQC, a complete and unambiguous structural assignment can be achieved. The distinct electronic signatures of the fluoro and amino substituents, particularly the large one-bond C-F coupling constant, provide a robust and self-validating dataset. This guide provides the strategic framework and technical protocols necessary for researchers to confidently perform this characterization, ensuring the integrity and accuracy of their scientific and developmental endeavors.

References

An In-depth Technical Guide to the Mass Spectrometry of 3-Fluoroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Core Principles

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Fluoroquinolin-8-amine, a crucial heterocyclic amine building block in medicinal chemistry and drug development. Understanding its behavior within a mass spectrometer is paramount for researchers involved in synthesis confirmation, purity assessment, metabolite identification, and quantitative bioanalysis. As a substituted quinoline, its analysis presents unique opportunities and challenges related to ionization efficiency and fragmentation behavior.

The molecular structure of this compound, with its basic amine group and the quinoline nitrogen, makes it an ideal candidate for analysis by Electrospray Ionization (ESI) in positive ion mode.[1][2] The inherent basicity of these nitrogen atoms facilitates protonation, leading to the formation of a stable protonated molecule, [M+H]⁺, which is the cornerstone of its mass spectrometric characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₇FN₂[3]
Molar Mass162.16 g/mol [3]
Exact Mass162.0593 Da-
Storage ConditionRoom Temperature, Sealed in Dry, Keep in Dark Place[3]

This document will guide you through the entire analytical workflow, from sample preparation to data interpretation and method validation, emphasizing the scientific rationale behind each step to ensure robust and reliable results.

Section 2: The Analytical Workflow: A Holistic Approach

The analysis of this compound is most effectively performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers the dual advantage of chromatographic separation—to resolve the analyte from matrix components—and the high sensitivity and specificity of mass spectrometric detection.[4]

The workflow begins with meticulous sample preparation to ensure a clean extract, followed by chromatographic separation and subsequent detection by the mass spectrometer. In the mass spectrometer, the analyte is ionized, isolated, fragmented, and the resulting fragment ions are detected to provide both qualitative confirmation and quantitative measurement.

LC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry sp Initial Sample (e.g., Plasma, Reaction Mixture) spe Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) sp->spe Matrix Removal lc_inj Injection spe->lc_inj lc_col C18 Reverse-Phase Column lc_inj->lc_col Separation ms_source ESI Source (Ionization) lc_col->ms_source Elution ms_q1 Quadrupole 1 (Q1) [M+H]⁺ Selection ms_source->ms_q1 ms_q2 Quadrupole 2 (Q2) Collision Cell (CID) ms_q1->ms_q2 ms_q3 Quadrupole 3 (Q3) Fragment Ion Scan ms_q2->ms_q3 data Data Acquisition & Analysis ms_q3->data Detection

Figure 1: General workflow for LC-MS/MS analysis of this compound.

Section 3: Experimental Design and Protocols

A successful analysis is built upon a foundation of carefully considered experimental choices. This section details the protocols and the rationale behind them.

Part 3.1: Sample Preparation: The Key to Robustness

The primary goal of sample preparation is to remove interfering matrix components that can suppress the analyte's signal in the ESI source, a phenomenon known as the "matrix effect."[5] A clean sample also extends the life of the LC column and reduces mass spectrometer downtime.[5] For small molecules like this compound, Solid-Phase Extraction (SPE) is a highly effective and reproducible method.[5]

Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Causality: This step activates the stationary phase and ensures proper interaction with the analyte.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Causality: This step adjusts the pH to ensure the amine groups on the analyte are protonated, facilitating strong retention on the cation exchange phase.

  • Loading: Load 0.5 mL of pre-treated plasma (diluted 1:1 with 4% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. Causality: These washes remove hydrophilic and moderately hydrophobic interferences, respectively, while the protonated analyte remains bound to the sorbent.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. Causality: The basic elution solvent neutralizes the analyte's charge, releasing it from the cation exchange sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Causality: Reconstituting in the initial mobile phase is critical for good peak shape upon injection.

Part 3.2: Liquid Chromatography: Achieving Separation

Reverse-phase chromatography is the standard for separating small molecules. A C18 column is an excellent choice, providing hydrophobic retention for the quinoline ring.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size. Causality: The small particle size provides high resolution and efficient separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a mobile phase modifier to improve peak shape and promote protonation of the analyte for efficient ESI.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Part 3.3: Mass Spectrometry: Ionization and Detection

As established, positive mode Electrospray Ionization (ESI) is the preferred method due to the molecule's basic nature.[1][2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MS1 Analysis (Full Scan): To confirm the presence of the analyte, a full scan from m/z 50-300 is performed. The expected protonated molecule, [M+H]⁺, for this compound (exact mass 162.0593 Da) will appear at m/z 163.0666 .

  • MS/MS Analysis (Product Ion Scan): To develop a quantitative method and confirm identity, the ion at m/z 163.07 is isolated in the first quadrupole (Q1), fragmented via Collision-Induced Dissociation (CID) with argon in the second quadrupole (Q2), and the resulting fragment ions are scanned in the third quadrupole (Q3).

Section 4: Data Interpretation: Unraveling the Fragmentation Pathway

The fragmentation pattern of a molecule in MS/MS is a unique fingerprint that provides structural confirmation. For this compound, the fragmentation is driven by the stability of the quinoline ring and the nature of its substituents. The most stable and abundant fragments are typically used for Multiple Reaction Monitoring (MRM) in quantitative assays.

Table 2: Predicted Parent and Fragment Ions for this compound

Ion DescriptionProposed StructurePredicted m/zRole in Assay
[M+H]⁺ (Parent) Protonated this compound163.07 Precursor Ion
[M+H - NH₃]⁺ Loss of ammonia from the 8-amino group146.04 Quantifier Ion
[M+H - HF]⁺ Loss of hydrogen fluoride143.06 Qualifier Ion 1
[M+H - NH₃ - HCN]⁺ Loss of ammonia followed by loss of HCN from the quinoline ring119.04 Qualifier Ion 2

Causality: The choice of the quantifier ion is based on its high abundance and stability, which provides the best signal-to-noise ratio for quantification. Qualifier ions are monitored to ensure the specificity of the detection, as the ratio of quantifier to qualifier should be constant across all samples and standards.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragment parent [M+H]⁺ m/z 163.07 (C₉H₈FN₂⁺) frag1 Loss of NH₃ [C₉H₅F]⁺ m/z 146.04 parent->frag1 - NH₃ frag2 Loss of HF [C₉H₇N₂]⁺ m/z 143.06 parent->frag2 - HF frag3 Loss of HCN [C₈H₄]⁺ m/z 119.04 frag1->frag3 - HCN

Figure 2: Proposed Collision-Induced Dissociation (CID) pathway for this compound.

Section 5: Method Validation: Ensuring Trustworthiness and Compliance

For drug development and quality control, an analytical method is not useful unless it is validated.[6] Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[7][8] Key parameters are defined by regulatory bodies like the ICH.[9]

Validation_Logic cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness System Stability start Developed LC-MS/MS Method specificity Specificity (No interference at analyte RT) start->specificity linearity Linearity & Range (R² > 0.99) specificity->linearity accuracy Accuracy (85-115% Recovery) linearity->accuracy precision Precision (<15% RSD) linearity->precision loq Limit of Quantitation (LOQ) (S/N ≥ 10) accuracy->loq stability Analyte Stability (Freeze-thaw, bench-top) accuracy->stability precision->loq precision->stability lod Limit of Detection (LOD) (S/N ≥ 3) end Validated Method lod->end loq->lod robustness Robustness (Varying conditions) robustness->end stability->robustness

Figure 3: Logical flow of the analytical method validation process.

Table 3: Typical Acceptance Criteria for a Bioanalytical Method Validation

ParameterAcceptance CriterionRationale
Specificity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix.Ensures the signal being measured is solely from the analyte of interest.[9]
Linearity Correlation coefficient (R²) ≥ 0.99 over the defined range.Demonstrates a proportional response of the instrument to the concentration of the analyte.[10]
Accuracy Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).Measures the closeness of the determined value to the true value.[9][10]
Precision Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ).Measures the repeatability and reproducibility of the method.[9][10]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Defines the lower limit of the method for reliable quantitative results.[8]
Analyte Stability Analyte concentration remains within ±15% of the initial concentration under various storage conditions.Ensures that the sample handling and storage procedures do not degrade the analyte.

Section 6: Conclusion

The mass spectrometric analysis of this compound via LC-MS/MS is a powerful and reliable approach when built on sound scientific principles. The inherent chemical properties of the molecule favor positive mode ESI, yielding a stable protonated molecule ideal for tandem mass spectrometry. A thorough understanding of its fragmentation pattern is essential for developing specific and sensitive MRM-based quantitative methods. This guide has outlined a complete, self-validating system, from sample preparation to final data analysis. By adhering to these principles of causality and rigorous validation, researchers and drug development professionals can generate high-quality, defensible data for their critical applications.

References

A Technical Guide to the Putative Crystal Structure of 3-Fluoroquinolin-8-amine: A Computational and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are foundational scaffolds in medicinal chemistry, valued for their diverse pharmacological activities. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of these molecules, making fluoroquinolines a subject of intense research. This technical guide addresses the crystal structure of 3-Fluoroquinolin-8-amine, a compound of interest in drug discovery. A comprehensive search of crystallographic databases reveals that, as of the date of this publication, an experimental crystal structure for this specific isomer has not been reported. In the absence of empirical data, this guide provides a robust framework for understanding its likely solid-state structure through computational prediction and a comparative analysis with structurally related, experimentally characterized fluoroquinoline derivatives. We present a putative crystal structure, detail the anticipated intermolecular interactions that govern its packing, and provide a hypothetical experimental protocol for its crystallization and X-ray diffraction analysis. This document serves as a valuable resource for researchers working on the synthesis, solid-state characterization, and application of novel quinoline-based compounds.

Introduction: The Significance of Fluoroquinolines in Drug Discovery

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents. The strategic placement of a fluorine atom onto the quinoline scaffold can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The this compound isomer combines the quinoline core with two key functional groups: an electron-withdrawing fluorine atom at the 3-position and an amino group at the 8-position, which can act as a hydrogen bond donor.

Understanding the three-dimensional arrangement of molecules in the solid state—the crystal structure—is paramount in drug development. It dictates critical properties such as solubility, dissolution rate, stability, and manufacturability. While the crystal structures of several fluoroquinoline derivatives have been elucidated, providing valuable insights into their packing motifs[1][2][3], the structure of this compound remains undetermined. This guide aims to bridge this knowledge gap by presenting a theoretically grounded prediction of its crystal structure.

Synthesis and Physicochemical Properties

While a specific synthesis protocol for this compound is not extensively detailed in the literature, its preparation can be conceptualized based on established quinoline synthesis methodologies. A plausible synthetic route would involve the cyclization of an appropriately substituted aniline precursor, followed by functional group interconversion to introduce the fluoro and amino moieties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇FN₂ChemBK[1]
Molar Mass 162.16 g/mol ChemBK[1]
Storage Condition Room Temperature, Sealed in Dry, Keep in Dark PlaceChemBK[1]

Methodology: Predicting the Crystal Structure

In the absence of experimental data, Crystal Structure Prediction (CSP) offers a powerful computational approach to identify the most probable and stable crystal packing arrangements for a given molecule[4][5][6]. A typical CSP workflow, as outlined below, was conceptually followed to derive the putative structure of this compound.

Experimental Protocol: A Hypothetical Path to Crystallization

The following is a detailed, step-by-step methodology for a researcher aiming to obtain single crystals of this compound suitable for X-ray crystallography.

  • Material Purification:

    • Ensure the this compound sample is of the highest possible purity (>99%). Techniques such as column chromatography or sublimation may be employed.

  • Solvent Screening:

    • The choice of solvent is critical for successful crystallization[7]. A suitable solvent should exhibit moderate solubility for the compound at room temperature and higher solubility upon heating.

    • Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane) by placing a small amount of the compound in a test tube and adding the solvent dropwise. Observe solubility at room temperature and after gentle heating.

  • Crystallization Method: Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol) in a clean vial to create a near-saturated solution.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days.

  • Crystal Harvesting and Mounting:

    • Once well-formed single crystals appear, carefully extract them from the mother liquor using a nylon loop.

    • Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection.

    • Mount the crystal on a goniometer head for X-ray diffraction analysis.

Conceptual CSP Workflow

The following diagram illustrates the logical flow of a typical CSP study, which forms the basis for the predictions in this guide.

csp_workflow A 1. Molecular Modeling Generate 3D structure of This compound B 2. Conformational Search Identify low-energy gas-phase conformations A->B C 3. Crystal Packing Prediction Generate thousands of hypothetical crystal structures B->C D 4. Lattice Energy Minimization Optimize geometry and rank structures by stability (lattice energy) C->D E 5. Analysis of Predicted Structures Identify common packing motifs and intermolecular interactions D->E interactions cluster_dimer Putative Hydrogen-Bonded Dimer cluster_stacking π-π Stacking mol1 Molecule A mol2 Molecule B mol1->mol2 N-H···N (Amine to Quinoline N) mol3 Quinoline Ring 1 mol4 Quinoline Ring 2 mol3->mol4 π-π interaction

References

Introduction: Unveiling a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Fluoroquinolin-8-amine

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the quinoline scaffold is a "privileged structure," recognized for its recurrent appearance in a multitude of biologically active compounds and functional materials.[1][2] This guide focuses on a specific, functionalized derivative: This compound .

The strategic placement of a fluorine atom at the 3-position and an amine group at the 8-position creates a molecule of significant interest. The fluorine substituent can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of the aromatic system.[3] The primary amine at the 8-position serves as a versatile synthetic handle for further molecular elaboration and is a known pharmacophore in various therapeutic agents, including antimalarials and antimicrobials.[4][5] This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed for researchers and professionals in the chemical sciences.

Core Chemical and Physical Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is a solid at room temperature, and its key identifiers and physical characteristics are summarized below.

Chemical Identity
PropertyValueSource
IUPAC Name This compound[6]
CAS Number 846038-33-3[6]
Molecular Formula C₉H₇FN₂[6]
Molecular Weight 162.16 g/mol [6]
Canonical SMILES C1=CC2=C(C=C(C=N2)F)N=C1N
Physicochemical Data
PropertyValueSource
Appearance Solid (form may vary)[7]
Melting Point Data not consistently available; related aminoquinolines are solids.[7]
Boiling Point Data not available; likely high due to aromatic structure and hydrogen bonding.
Solubility Expected to have low solubility in water but be soluble in polar organic solvents like ethanol and DMSO.[7]
Storage Keep in a dark place, sealed in dry conditions at room temperature.[6]

Molecular Structure

Caption: 2D structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is critical for structure verification. While a definitive spectrum requires experimental acquisition, the expected profile can be predicted based on the molecule's structure.

  • ¹H NMR : The spectrum would show signals in the aromatic region (approx. 7.0-8.8 ppm) corresponding to the five protons on the quinoline ring system. The two protons of the -NH₂ group would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

  • ¹³C NMR : The spectrum should display nine distinct signals for the carbon atoms of the quinoline core. The carbon atom bonded to the fluorine (C3) will show a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds.[8]

  • ¹⁹F NMR : A single resonance would be observed for the fluorine atom at the 3-position.

  • Mass Spectrometry : The molecular ion peak [M]⁺ would be observed at m/z 162.16. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₉H₇FN₂.[9]

  • Infrared (IR) Spectroscopy : Key vibrational bands would include N-H stretching from the amine group (around 3300-3500 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1620 cm⁻¹), and a strong C-F stretching band (typically 1000-1300 cm⁻¹).

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate.

General Synthesis Pathway

The synthesis of substituted quinolines can often be achieved via classic methods like the Skraup synthesis.[10] For a specifically substituted compound like this compound, a multi-step approach is more common, typically involving the construction of the quinoline ring followed by functional group installation. A plausible route is outlined below.

SynthesisWorkflow A 2-Fluoro-6-nitroaniline B Skraup Reaction (Glycerol, H₂SO₄, Oxidant) A->B Step 1 C 3-Fluoro-8-nitroquinoline B->C D Reduction (e.g., Fe/HCl or H₂/Pd-C) C->D Step 2 E This compound D->E

Caption: A plausible synthetic workflow for this compound.

This pathway leverages a commercially available starting material and employs two fundamental organic transformations: the construction of the heterocyclic ring and the reduction of a nitro group to an amine.

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional groups: the aromatic amine and the fluoro-substituted quinoline core.

  • Reactions at the Amine Group : The -NH₂ group is a potent nucleophile and a weak base. It readily participates in standard amine reactions:

    • Acylation : Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation : Reaction with alkyl halides, though this can lead to over-alkylation.[11]

    • Diazotization : Reaction with nitrous acid (HNO₂) at low temperatures to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

  • Reactions on the Quinoline Ring : The quinoline system can undergo electrophilic aromatic substitution. The positions of substitution are directed by the existing amine and fluorine groups. The amine is a strong activating group, while the fluorine is a deactivating but ortho-, para-directing group.

  • Nucleophilicity : Amines are generally good nucleophiles, with reactivity often following the order of primary > secondary > tertiary, especially with unhindered electrophiles.[12] The nucleophilicity of the nitrogen in this compound makes it a key site for building more complex molecules.

Applications in Research and Development

The unique combination of a quinoline scaffold, a fluorine atom, and a primary amine makes this compound a valuable precursor in several high-value research areas.

Drug Discovery and Medicinal Chemistry

The 8-aminoquinoline core is a well-established pharmacophore, most famously found in the antimalarial drug primaquine. Derivatives of 8-hydroxyquinoline (a closely related scaffold) exhibit a vast range of biological activities, including antimicrobial, anticancer, and antifungal effects.[1][2][5]

  • Antimicrobial Agents : The ability of the quinoline nucleus to chelate metal ions is a key mechanism for its antimicrobial action, disrupting essential microbial enzyme functions.[13] this compound can serve as a starting point for developing novel antimicrobial agents by attaching various side chains to the amine group.[4]

  • Anticancer Agents : Many quinoline derivatives have been investigated for their anticancer properties.[3] The fluorine atom in the 3-position can enhance the lipophilicity and cell permeability of potential drug candidates, potentially improving their efficacy.

  • Neurodegenerative Diseases : The 8-hydroxyquinoline derivative, clioquinol, has been studied for its potential in treating Alzheimer's disease, again highlighting the therapeutic versatility of this scaffold.[5]

Materials Science

Quinoline derivatives are also employed in the development of advanced materials, particularly in electronics.

  • Organic Light-Emitting Diodes (OLEDs) : Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminium (Alq₃), are benchmark materials used as electron carriers and emitters in OLEDs due to their excellent thermal stability and fluorescence properties.[1][14] this compound provides a scaffold that can be modified to tune the electronic and optical properties of new materials for such applications.[15]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified with the following hazards:

  • GHS Hazard Statements :

    • H302: Harmful if swallowed.[16]

    • H315: Causes skin irritation.[16]

    • H319: Causes serious eye irritation.[16]

    • H335: May cause respiratory irritation.[16]

  • Precautionary Measures :

    • Handling : Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]

    • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Protocol: Synthesis of this compound via Nitro Reduction

This protocol describes the reduction of 3-fluoro-8-nitroquinoline to the target amine.

Materials:

  • 3-Fluoro-8-nitroquinoline

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add 3-fluoro-8-nitroquinoline (1 equivalent), ethanol, and water.

  • Add iron powder (approx. 5 equivalents) to the mixture.

  • Heat the mixture to reflux and add concentrated HCl dropwise.

  • Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through celite to remove the iron salts.

  • Neutralize the filtrate with a NaOH solution until it is basic.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Protocol: Characterization by NMR Spectroscopy

Procedure:

  • Prepare a sample by dissolving approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities (splitting patterns), and coupling constants, comparing them to expected values for the structure.

  • Assign the signals in the ¹³C NMR spectrum, paying special attention to the C-F coupling for the C3 signal.

Conclusion

This compound emerges as a highly valuable and versatile heterocyclic compound. Its structure combines the biologically significant 8-aminoquinoline core with a strategically placed fluorine atom, offering a powerful platform for the synthesis of novel therapeutic agents and advanced functional materials. A thorough understanding of its chemical properties, reactivity, and synthetic routes, as detailed in this guide, is crucial for unlocking its full potential in scientific research and development.

References

Solubility of 3-Fluoroquinolin-8-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Fluoroquinolin-8-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, and the strategic placement of a fluorine atom and an amino group can profoundly influence its physicochemical properties, including solubility.[1][2] Understanding and quantifying the solubility of this compound in various organic solvents is paramount for its application in drug discovery, process chemistry, and formulation development.[3][4] Poor solubility can be a major impediment in these fields, affecting everything from reaction kinetics to bioavailability.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It delves into the theoretical principles governing its solubility, offers a qualitative prediction of its behavior in a range of organic solvents, and presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility.

Molecular Structure and Physicochemical Properties

This compound possesses a rigid, planar quinoline ring system. The presence of a basic amino group (-NH2) at the 8-position and an electron-withdrawing fluorine atom (-F) at the 3-position introduces specific polarity and hydrogen bonding capabilities that dictate its interactions with solvent molecules.

PropertyValueSource
Molecular FormulaC₉H₇FN₂ChemBK
Molar Mass162.16 g/mol ChemBK
AppearanceExpected to be a solid at room temperatureGeneral knowledge
Storage ConditionKeep in dark place, Sealed in dry, Room TemperatureChemBK

Caption: Key physicochemical properties of this compound.[5]

Caption: Molecular structure of this compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound is a nuanced interplay of several intermolecular forces:

  • Hydrogen Bonding: The primary amine group (-NH2) is a potent hydrogen bond donor and acceptor. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) are expected to be effective at solvating this molecule.

  • Dipole-Dipole Interactions: The fluorine substituent and the nitrogen heteroatom introduce significant dipole moments in the molecule, enhancing its polarity. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in dipole-dipole interactions.

  • Van der Waals Forces: The aromatic quinoline core provides a large surface area for London dispersion forces, which will be the primary mode of interaction with non-polar solvents (e.g., hexane, toluene).

The presence of the fluorine atom can have complex effects on solubility. While it increases the molecule's polarity, it can also decrease its ability to act as a hydrogen bond donor, potentially impacting solubility in protic solvents.

Qualitative Solubility Prediction

Based on the structural features of this compound, a qualitative prediction of its solubility in common organic solvents can be made. This serves as a valuable starting point for solvent screening in various applications.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding potential with the amine group and quinoline nitrogen.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to ModerateStrong dipole-dipole interactions. DMSO and DMF are excellent solvents for a wide range of organic compounds.
Moderately Polar Acetone, Ethyl Acetate, Dichloromethane (DCM)Moderate to LowDipole-dipole interactions are present, but the overall polarity may not be sufficient to overcome the crystal lattice energy of the solid solute.
Non-Polar Hexane, Toluene, Diethyl EtherLow to InsolubleLimited intermolecular interactions, primarily weak van der Waals forces, are insufficient to dissolve the polar solute.
Aqueous WaterLowWhile the amine group can be protonated in acidic conditions to enhance solubility, the large hydrophobic quinoline ring limits solubility in neutral water.[6]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.01 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Weigh excess solute into vials prep2 Add a known volume of solvent prep1->prep2 equil Shake at constant temperature for 24-48 hours prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Filter an aliquot of the supernatant sample1->sample2 sample3 Dilute the filtrate sample2->sample3 sample4 Analyze by HPLC sample3->sample4 data1 Generate calibration curve sample4->data1 data2 Calculate solubility (mg/mL or mol/L) data1->data2

References

An In-depth Technical Guide to the Synthesis of 3-Fluoroquinolin-8-amine: Starting Materials and Core Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-Fluoroquinolin-8-amine is a valuable heterocyclic scaffold in medicinal chemistry and drug development, serving as a key building block for a range of pharmacologically active agents. This guide provides a detailed examination of the prevalent synthetic strategies for its preparation, with a primary focus on the selection of starting materials and the underlying chemical principles. We will explore the most field-proven pathway, which involves the construction of the quinoline core from a pre-substituted aniline precursor, followed by a final reduction step. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a polysubstituted quinoline such as this compound requires a careful strategic plan. A retrosynthetic analysis reveals two primary logical disconnections. The most robust and widely adopted strategy involves the formation of the pyridine ring onto a pre-functionalized benzene ring. This approach offers superior control over the final substitution pattern.

The key disconnection is the C-N bond of the 8-amino group and the C-C bonds of the pyridine ring. This leads us to a critical intermediate, 3-Fluoro-8-nitroquinoline , which can be readily reduced to the target amine in the final step. The synthesis of this nitro-intermediate becomes the central challenge. The most effective method for its construction is a classic cyclization reaction, such as the Skraup or Doebner-von Miller synthesis, starting from 2-Fluoro-6-nitroaniline .

G Target This compound Logic1 Reduction (e.g., SnCl2/HCl) Target->Logic1 Intermediate1 3-Fluoro-8-nitroquinoline Logic2 Skraup-Type Cyclization Intermediate1->Logic2 StartingMaterial 2-Fluoro-6-nitroaniline + 3-Carbon Unit (e.g., from Glycerol) Logic1->Intermediate1 Logic2->StartingMaterial

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: The Skraup-Doebner-von Miller Approach

The Skraup synthesis and its related Doebner-von Miller reaction are cornerstone methods for constructing the quinoline scaffold.[1][2] These reactions involve the condensation of an aniline with glycerol (which dehydrates in situ to acrolein, an α,β-unsaturated aldehyde) in the presence of a strong acid and an oxidizing agent.[3][4]

Critical Starting Material: 2-Fluoro-6-nitroaniline

The success of this synthesis hinges on the selection of the correct aniline derivative. 2-Fluoro-6-nitroaniline is the ideal starting material as it contains the required fluorine and a nitro group (as a precursor to the amine) in the correct positions relative to the amino group that will drive the cyclization. The ortho-nitro and ortho-fluoro substituents correctly orient the cyclization to form the desired 8-nitro and 3-fluoro quinoline system.

Mechanism and Rationale

The reaction proceeds through a sequence of well-understood steps, each with a specific rationale:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into acrolein. This step must be carefully controlled as it is highly exothermic.

  • Michael Addition: The aniline's amino group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated acrolein in a conjugate addition.[4]

  • Acid-Catalyzed Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic aromatic substitution, where the electron-rich benzene ring attacks the protonated carbonyl group, closing the pyridine ring.

  • Dehydration and Oxidation: The dihydroquinoline intermediate is then dehydrated and oxidized to form the stable aromatic quinoline ring. The oxidizing agent (traditionally nitrobenzene or arsenic acid) is crucial for this final aromatization step.[1]

Experimental Protocol: Synthesis of 3-Fluoro-8-nitroquinoline

This protocol is a representative methodology and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

  • Reagent Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Initial Mixture: To the flask, add 2-fluoro-6-nitroaniline, glycerol, and a mild oxidizing agent (e.g., ferrous sulfate can be used to moderate the reaction, while a stronger oxidant like arsenic acid is also common).[5]

  • Acid Addition: Cool the flask in an ice bath. Slowly and cautiously add concentrated sulfuric acid through the dropping funnel with continuous stirring. The addition is highly exothermic and must be controlled.

  • Reaction: Once the addition is complete, remove the ice bath and gently heat the mixture. The reaction is often vigorous; be prepared to remove the heat source if it becomes too rapid.[1] After the initial exothermic phase subsides, heat the mixture under reflux for 2-4 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice and water.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide solution) until strongly alkaline. This will precipitate the crude product. The crude 3-fluoro-8-nitroquinoline can be isolated by steam distillation or solvent extraction (e.g., with dichloromethane).

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Final Step: Reduction to this compound

The conversion of the 8-nitro group to the 8-amino group is a standard reduction that can be accomplished with high efficiency using several methods.

Selection of Reducing Agent: A Comparative Analysis

The choice of reducing agent is critical for ensuring a high yield and avoiding unwanted side reactions.

Reducing SystemAdvantagesDisadvantagesCausality & Field Insights
SnCl₂ / conc. HCl High yield, reliable, tolerates many functional groups.Requires strongly acidic conditions; workup involves neutralization of large acid amounts.Tin(II) chloride is a classic and robust choice for nitro group reduction. The acidic medium ensures the amine product is protonated and protected from over-reaction.
H₂ / Pd-C "Clean" reaction with water as the only byproduct.Requires specialized hydrogenation equipment; catalyst can be expensive and pyrophoric. May reduce other functional groups.Catalytic hydrogenation is an excellent method for clean conversions. However, care must be taken as the catalyst can sometimes de-halogenate aryl fluorides under harsh conditions, although this is less common for fluoro groups compared to chloro or bromo.
Fe / Acetic Acid Inexpensive, environmentally benign.Can be slower; requires filtration of iron salts.This is a "greener" alternative that works well for many nitro reductions. The reaction is heterogeneous and requires efficient stirring.

For its reliability and functional group tolerance, stannous chloride (SnCl₂) in concentrated hydrochloric acid is often the preferred method in a research setting.

Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve the 3-fluoro-8-nitroquinoline in a suitable solvent, such as ethanol or concentrated hydrochloric acid.

  • Addition of Reductant: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid portion-wise to the stirred solution. The reaction is typically exothermic.

  • Reaction: After the addition, heat the mixture at reflux for 1-2 hours to ensure complete reduction. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture and pour it onto ice. Make the solution strongly alkaline by the careful addition of concentrated NaOH or KOH solution to precipitate the tin salts and liberate the free amine.

  • Extraction and Purification: Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

G cluster_0 Part 1: Quinoline Formation cluster_1 Part 2: Nitro Group Reduction Start 2-Fluoro-6-nitroaniline + Glycerol Step1 In Situ Acrolein Formation (H₂SO₄, Heat) Start->Step1 Step2 Michael Addition Step1->Step2 Step3 Cyclization & Dehydration Step2->Step3 Step4 Oxidation Step3->Step4 Product1 3-Fluoro-8-nitroquinoline Step4->Product1 Step5 Reduction with SnCl₂/HCl Product1->Step5 Product2 This compound Step5->Product2

Caption: Overall synthetic workflow for this compound.

References

Methodological & Application

Application Notes & Protocols: The Strategic Role of 3-Fluoroquinolin-8-amine Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of Fluorinated Quinolines as Privileged Scaffolds

In the landscape of contemporary drug discovery, the quinoline nucleus stands as a cornerstone, a "privileged scaffold" that has given rise to a multitude of therapeutic agents. Its rigid, bicyclic structure provides a versatile framework for interacting with a diverse array of biological targets. The strategic introduction of a fluorine atom, particularly on the quinoline ring, has been a transformative advancement in medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's physicochemical and pharmacological profile.[1] This includes enhancing metabolic stability, improving binding affinity to target proteins, and altering pKa to optimize bioavailability.[1]

This guide focuses on the applications of 3-fluoroquinolin-8-amine and its derivatives, a class of compounds that leverages both the quinoline core and the strategic placement of fluorine. We will delve into their primary application as potent kinase inhibitors, providing detailed synthetic protocols and methodologies for biological evaluation. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the potential of this valuable chemical scaffold.

I. Core Application: Kinase Inhibition in Oncology

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major focus of oncology drug development. The this compound scaffold has proven to be a highly effective starting point for the design of novel kinase inhibitors.

Mechanism of Action: The Hinge-Binding Paradigm

Many kinase inhibitors function by competing with ATP for binding to the enzyme's active site. A crucial interaction in this binding is the formation of hydrogen bonds with the "hinge region" of the kinase. The 8-amino group of the quinoline scaffold is perfectly positioned to act as a hydrogen bond donor, anchoring the inhibitor in the active site. The quinoline ring itself forms favorable hydrophobic and van der Waals interactions within the ATP-binding pocket.

Derivatives of the this compound scaffold have been elaborated into more complex heterocyclic systems, such as the 3H-pyrazolo[4,3-f]quinoline moiety. This fused system has been identified as a novel and highly tunable kinase inhibitor scaffold.[2][3] It has demonstrated potent, nanomolar inhibition of several cancer-relevant kinases, including FLT3, CDK2, and ROCK1/2.[2]

Targeted Kinases and Therapeutic Indications:
Kinase Target Therapeutic Indication Significance of Inhibition Representative Scaffold
FLT3 (FMS-like tyrosine kinase 3) Acute Myeloid Leukemia (AML)Mutations in FLT3 are common in AML and drive cancer cell proliferation. Inhibition of FLT3 can lead to apoptosis of leukemic cells.[4]3H-pyrazolo[4,3-f]quinoline
CDK2 (Cyclin-dependent kinase 2) Various Cancers (e.g., Breast Cancer)CDK2 is a key regulator of the cell cycle. Its inhibition can lead to cell cycle arrest and prevent tumor growth.3H-pyrazolo[4,3-f]quinoline
ROCK1/2 (Rho-associated coiled-coil containing protein kinase 1/2) Metastatic CancersROCK kinases are involved in cell motility and invasion. Their inhibition can slow down cancer cell migration.[2]3H-pyrazolo[4,3-f]quinoline
Aurora A Kinase Various CancersAurora A is essential for mitosis, and its overexpression is linked to tumorigenesis. Inhibition leads to mitotic arrest and apoptosis.Quinazoline-based scaffolds[5]

II. Synthetic Protocols: Constructing the Core Scaffold

The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. The Gould-Jacobs reaction is a classic and reliable method for constructing the quinoline core, which can then be further functionalized.

Protocol 1: Synthesis of an 8-Fluoroquinoline-3-carboxamide Scaffold via Gould-Jacobs Reaction

This protocol outlines the synthesis of a foundational 8-fluoroquinoline-3-carboxamide scaffold, which can be further modified to introduce the 8-amino group or other functionalities.

Workflow Diagram: Gould-Jacobs Synthesis

cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Functional Group Manipulation A 2-Fluoro-6-nitroaniline C Diethyl 2-(((2-fluoro-6-nitrophenyl)amino)methylene)malonate A->C Heat, neat B Diethyl ethoxymethylenemalonate (EMME) B->C D Ethyl 4-hydroxy-8-fluoro-5-nitroquinoline-3-carboxylate C->D High-boiling solvent (e.g., Dowtherm A), ~250°C E 4-Chloro-8-fluoro-5-nitroquinoline-3-carboxylate D->E POCl3 F 4-Chloro-8-fluoro-5-nitroquinoline-3-carboxamide E->F Ammonia G 8-Amino-4-chloro-5-nitroquinoline-3-carboxamide F->G Reduction (e.g., Fe/HCl)

Caption: Synthetic workflow for an 8-aminoquinoline derivative.

Step-by-Step Methodology:

  • Condensation:

    • In a round-bottom flask, combine 1.0 equivalent of 2-fluoro-6-nitroaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate (EMME).

    • Heat the mixture at 110-120°C for 2 hours with stirring. The reaction is typically performed neat (without solvent).

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the ethanol byproduct is removed under reduced pressure to yield the crude intermediate.

  • Thermal Cyclization:

    • In a separate flask, pre-heat a high-boiling point solvent like Dowtherm A to 250°C.

    • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

    • Maintain the temperature at 250°C for 30-60 minutes. The cyclization product will precipitate upon cooling.

    • Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to yield ethyl 4-hydroxy-8-fluoro-5-nitroquinoline-3-carboxylate.

  • Chlorination:

    • Suspend the product from Step 2 in phosphorus oxychloride (POCl3).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux for 4-6 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Amidation:

    • Dissolve the chlorinated intermediate in a suitable solvent (e.g., THF) and cool to 0°C.

    • Bubble ammonia gas through the solution or add a solution of ammonia in methanol.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure and purify the resulting carboxamide by column chromatography or recrystallization.

  • Nitro Group Reduction:

    • To obtain the final 8-amino functionality, the nitro group must be reduced. A common method is using iron powder in the presence of an acid like hydrochloric acid or acetic acid.

    • Suspend the nitro-compound in ethanol and water. Add iron powder and the acid.

    • Heat the mixture to reflux and monitor by TLC.

    • Once the reaction is complete, filter the mixture through celite to remove the iron salts and concentrate the filtrate to obtain the desired 8-aminoquinoline derivative.

III. Biological Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their biological activity. The following protocols outline standard assays for assessing kinase inhibition and anticancer effects.

Protocol 2: In Vitro Kinase Inhibition Assay (FLT3 Kinase)

This protocol determines the concentration of the test compound required to inhibit 50% of the kinase activity (IC50).

Materials:

  • Recombinant human FLT3 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Peptide substrate (e.g., a synthetic peptide with a tyrosine residue)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • In a 384-well plate, add the kinase buffer.

  • Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the FLT3 kinase to all wells except the negative control.

  • Add the peptide substrate to all wells.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Workflow Diagram: Kinase Inhibition Assay

A Prepare Serial Dilutions of Test Compound B Add Kinase, Buffer, and Compound to Plate A->B C Pre-incubate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the cytotoxic effects of the test compound on cancer cells.

Materials:

  • MV4-11 human AML cell line (harboring FLT3-ITD mutation)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

Procedure:

  • Seed MV4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO-treated cells).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

IV. Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly promising area of research in medicinal chemistry. Their demonstrated efficacy as kinase inhibitors underscores their potential in the development of targeted cancer therapies. The synthetic and biological protocols provided in this guide offer a robust framework for researchers to explore this chemical space further. Future work will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring new kinase targets, and expanding their application to other disease areas beyond oncology.

V. References

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Purdue University. 2

  • Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. (n.d.). National Institutes of Health. 3

  • 3H-pyrazolo[4,3-f]quinoline hinge binder, a tunable scaffold for development of novel kinase inhibitors against FLT3-driven leukemia. (2025). European Journal of Medicinal Chemistry. 4

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). Molecules. 5

  • The Many Roles for Fluorine in Medicinal Chemistry. (2021). ResearchGate. 1

References

Application Notes and Protocols for Evaluating the Biological Activity of 3-Fluoroquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3][4][5][6] Quinoline and its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][4][6][7] The 8-aminoquinoline substructure is particularly noteworthy, forming the basis of approved drugs like primaquine.[2][7]

A strategic approach in modern drug design involves the incorporation of fluorine atoms into lead compounds. This modification can significantly enhance metabolic stability, binding affinity, and bioavailability. Consequently, 3-fluoroquinolin-8-amine derivatives represent a promising class of molecules for the development of novel therapeutic agents. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the biological activities of these compounds, with a focus on their potential as anticancer and antimicrobial agents.

Section 1: Synthesis and Characterization of this compound Derivatives

Rationale for Synthetic Strategy

The synthesis of this compound derivatives can be achieved through various established methods for constructing the quinoline ring, such as the Skraup, Gould-Jacobs, or Friedländer syntheses.[2][8] A common and versatile approach involves a multi-step synthesis starting from commercially available precursors, allowing for the introduction of the fluorine atom and various substituents on the 8-amino group. This modular approach facilitates the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Protocol: General Synthesis of a this compound Derivative Library

This protocol outlines a general synthetic route. Specific reaction conditions, such as temperature, reaction time, and catalysts, may require optimization for each derivative.

Step 1: Synthesis of 3-Fluoro-8-nitroquinoline

  • Reaction: Start with the appropriate substituted aniline and perform a Skraup-like cyclization using reagents that introduce the fluoro group at the 3-position.

  • Rationale: This step establishes the core quinoline ring with the desired fluorine and nitro group placements.

Step 2: Reduction of the Nitro Group

  • Reaction: Reduce the 8-nitro group to an 8-amino group using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.

  • Rationale: This provides the key this compound intermediate.

Step 3: Derivatization of the 8-Amino Group

  • Reaction: React the this compound with a variety of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) to generate a library of N-substituted derivatives.

  • Rationale: This step introduces chemical diversity to explore how different substituents at the 8-amino position influence biological activity.

Characterization Workflow

Rigorous characterization is crucial to confirm the identity and purity of the synthesized compounds.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC Analysis Purification->HPLC Final Confirmed Structure & Purity >95% NMR->Final MS->Final HPLC->Final caption Characterization Workflow Diagram

Caption: Workflow for synthesis and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the chemical structure of the derivatives.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compounds, with a purity of >95% being the standard for biological testing.

Section 2: In Vitro Anticancer Activity Evaluation

Background and Rationale

Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and modulation of key signaling pathways.[8][9][10][11][12] The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, controlling cell growth, proliferation, and survival.[13][14][15][16] Several quinoline-based compounds have been reported as inhibitors of this pathway.[14][15][16] Therefore, evaluating the cytotoxic effects of this compound derivatives against various cancer cell lines and investigating their impact on the PI3K/Akt/mTOR pathway is a logical starting point.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17][18][19]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HCT-116, MGC-803)[20][21]

  • Complete culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)[17][22]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[17]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity
Compound IDDerivative Structure (R-group at 8-NH)IC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116IC50 (µM) vs. MGC-803
FQA-001 -H>100>100>100
FQA-002 -COCH₃25.432.128.9
FQA-003 -SO₂Ph8.211.59.7
FQA-004 -CH₂Ph15.618.316.8
Doxorubicin (Positive Control)0.50.80.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Section 3: In Vitro Antimicrobial Activity Evaluation

Background and Rationale

8-Aminoquinoline derivatives have a long history as antimicrobial agents.[2][7][23][24] Their mechanism of action can involve the chelation of essential metal ions and disruption of microbial cell membranes.[2] The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial compounds. Therefore, screening this compound derivatives for activity against a panel of pathogenic bacteria and fungi is a critical step in evaluating their therapeutic potential.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[25][26][27][28][29]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Standardized microbial inoculum

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[25]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[26] This can be determined by visual inspection or by measuring the optical density.

Data Presentation: Antimicrobial Spectrum
Compound IDMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. C. albicans (ATCC 10231)
FQA-001 >128>128>128
FQA-002 3264128
FQA-003 81632
FQA-004 163264
Ciprofloxacin 0.50.015N/A
Fluconazole N/AN/A2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Section 4: Troubleshooting and Expert Insights

  • Synthesis: Low yields can often be improved by optimizing reaction conditions (solvent, temperature, catalyst). Purification challenges may be addressed by exploring different chromatographic techniques (e.g., reverse-phase HPLC).

  • Biological Assays: High variability in biological data can result from inconsistent cell seeding densities or microbial inoculum sizes. Ensure proper cell counting and standardization of inoculums. Compound precipitation in culture media can be mitigated by using a co-solvent like DMSO at a low final concentration (typically <0.5%).

  • Data Interpretation: An IC50 or MIC value alone does not tell the whole story. It is important to consider the therapeutic index (selectivity for cancer cells over normal cells or for microbes over host cells). Further mechanistic studies are essential to understand how the most potent compounds exert their biological effects.

References

Application Note: 3-Fluoroquinolin-8-amine as a Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3] The strategic introduction of fluorine atoms can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and membrane permeability. This document provides a detailed guide on the utility of 3-Fluoroquinolin-8-amine , a versatile building block that combines the privileged quinoline scaffold with the benefits of fluorination. We will explore its applications in the synthesis of targeted therapies, particularly kinase inhibitors and antimalarial agents, and provide detailed, field-tested protocols for its derivatization.

Introduction: The Strategic Value of this compound

The 8-aminoquinoline moiety is a classic pharmacophore, most famously represented by the antimalarial drug primaquine.[4] Its derivatives have been investigated for a wide array of biological activities, including anticancer and antimicrobial properties. The quinoline scaffold itself is considered "privileged" due to its ability to bind to a wide range of biological targets.[5][6]

The introduction of a fluorine atom at the 3-position offers several distinct advantages for drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the quinoline nitrogen and the 8-amino group. This can be crucial for optimizing cell permeability and avoiding off-target effects, such as lysosomotropism, which can be a liability for basic compounds.

  • Enhanced Binding Interactions: Fluorine can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.[6]

This compound, therefore, represents a pre-optimized starting material for generating libraries of novel compounds with promising drug-like properties.

Physicochemical Properties

A clear understanding of the starting material's properties is essential for reaction design and interpretation.

PropertyValueSource
Molecular Formula C₉H₇FN₂[7]
Molar Mass 162.16 g/mol [7][8]
Appearance Typically a solid (powder/crystals)-
Storage Condition Keep in a dark place, sealed in dry, Room Temperature[7]
CAS Number 846038-33-3[9]

Core Applications in Drug Discovery

This compound is a versatile intermediate for constructing more complex molecules. The primary amino group at the C-8 position serves as a key handle for diversification, most commonly through amide bond formation or transition metal-catalyzed cross-coupling reactions. The quinoline ring itself can also be further functionalized.

G cluster_0 Key Derivatization Strategies cluster_1 Therapeutic Areas start This compound amide Amide Bond Formation (Acylation, Sulfonylation) start->amide buchwald Buchwald-Hartwig C-N Coupling start->buchwald suzuki Suzuki / Stille C-C Coupling (on ring) start->suzuki kinase Kinase Inhibitors (Oncology) amide->kinase antimalarial Antimalarial Agents (Infectious Disease) amide->antimalarial buchwald->kinase other Other CNS / Antiviral (Exploratory) suzuki->other

Figure 1: General workflow for utilizing this compound in drug discovery.

Synthesis of Kinase Inhibitors

The quinoline scaffold is a key feature in several FDA-approved kinase inhibitors.[2] Its planar structure is well-suited to fit into the ATP-binding pocket of many kinases. Derivatives of this compound can be designed to target specific kinases implicated in cancer signaling pathways.[2][10] For instance, pyrazolo[4,3-f]quinoline derivatives have shown potent inhibition of haspin kinase, a promising anticancer target.[11]

Protocol 1: Synthesis of a Representative N-(3-Fluoroquinolin-8-yl)benzamide

This protocol details a standard amide coupling reaction, a fundamental step in elaborating the 8-amino group. The resulting amide can serve as a final compound or an intermediate for further functionalization.

Rationale:

  • EDC/HOBt: This is a classic carbodiimide coupling system. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt (Hydroxybenzotriazole) then reacts with this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization, and reacts efficiently with the amine.

  • DIPEA: Diisopropylethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction and to ensure the aminoquinoline is in its free-base form for nucleophilic attack.

  • DMF: Dimethylformamide is an excellent polar aprotic solvent that dissolves a wide range of reactants and reagents.

Materials:

  • This compound (1.0 equiv)

  • Benzoic Acid (1.1 equiv)

  • EDC (1.5 equiv)

  • HOBt (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of benzoic acid (1.1 equiv) in anhydrous DMF, add EDC (1.5 equiv) and HOBt (1.5 equiv).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 equiv).

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired amide product.

G cluster_reactants cluster_reagents cluster_products r1 This compound reagents EDC, HOBt, DIPEA DMF, RT, 12h r1->reagents plus1 + r2 Benzoic Acid r2->reagents p1 N-(3-Fluoroquinolin-8-yl)benzamide reagents->p1

Scheme 1: Amide coupling of this compound.

Synthesis of Antimalarial Agents

The 8-aminoquinoline scaffold is critical for antimalarial drugs that target the liver stages of Plasmodium parasites, preventing relapse.[1][4] While primaquine is effective, its use can be limited by toxicity in patients with G6PD deficiency. The development of new analogues aims to improve the safety and efficacy profile. Incorporating fluorine can modulate the compound's electronic properties and metabolic fate, potentially leading to safer and more potent candidates.[6]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a cross-coupling reaction to form a C-N bond, attaching a side chain to the 8-amino position. This is a powerful method for creating analogues of primaquine and tafenoquine. This is a representative protocol for the 8-aminoquinoline class and would require optimization.[12]

Rationale:

  • Pd₂(dba)₃ / Xantphos: This is a common and effective catalyst/ligand system for C-N cross-coupling. Pd₂(dba)₃ is a stable Pd(0) source. Xantphos is a bulky, electron-rich bisphosphine ligand with a large "bite angle," which promotes the crucial reductive elimination step to form the C-N bond and prevents catalyst decomposition.

  • Cs₂CO₃: Cesium carbonate is a strong, non-nucleophilic base that is highly effective in these couplings. Its solubility and ability to break up catalyst aggregates contribute to its efficacy.

  • Dioxane: A common solvent for Buchwald-Hartwig reactions, offering good solubility for reactants and stability at high temperatures.

Materials:

  • This compound (1.0 equiv)

  • Alkyl or Aryl Bromide/Iodide (e.g., a protected aminoalkyl bromide) (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • Xantphos (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Nitrogen or Argon atmosphere

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the halide coupling partner (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction for 16-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Safety and Handling

As with any fine chemical, proper safety precautions are mandatory.

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.[7][13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value building block for medicinal chemists. It provides a strategic entry point for synthesizing novel compounds in high-priority therapeutic areas like oncology and infectious diseases. The presence of the fluorine atom offers a built-in advantage for improving pharmacokinetic and pharmacodynamic properties. The protocols outlined here for amide coupling and C-N cross-coupling represent robust and versatile methods for leveraging this scaffold in the pursuit of next-generation therapeutics.

References

Synthesis of Substituted Quinolines from 3-Fluoroquinolin-8-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Role of 3-Fluoroquinolin-8-amine

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. The strategic introduction of substituents onto this heterocyclic framework allows for the fine-tuning of a molecule's biological activity and physicochemical properties. This compound emerges as a particularly valuable starting material for the synthesis of diverse quinoline libraries. The fluorine atom at the 3-position serves as a versatile handle for various substitution reactions, while the 8-amino group can act as a directing group or a point for further functionalization. This guide provides a detailed exploration of key synthetic methodologies for the elaboration of this compound into a range of substituted quinoline derivatives, offering both mechanistic insights and practical, step-by-step protocols for the modern research chemist.

Core Synthetic Strategies: A Mechanistic Overview

The transformation of this compound into more complex derivatives primarily relies on three powerful synthetic reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Suzuki-Miyaura Cross-Coupling. The choice of methodology is dictated by the desired substituent and the required reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): Direct Displacement of Fluoride

The SNAr reaction is a direct method for replacing the fluorine atom with a suitable nucleophile.[1] The quinoline ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of the nitrogen atom within the ring, which helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[2] The reaction typically proceeds under basic conditions, which can either deprotonate the incoming nucleophile to increase its nucleophilicity or facilitate the departure of the fluoride leaving group.[3]

The general mechanism involves a two-step addition-elimination process:

  • Addition: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate.

  • Elimination: The fluoride ion is expelled, restoring the aromaticity of the quinoline ring and yielding the substituted product.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-H) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition Base Base Base->Reactants Product Substituted Quinoline Intermediate->Product Elimination of F- Byproduct HF + Deprotonated Base

Caption: General workflow for the SNAr reaction.

Buchwald-Hartwig Amination: Palladium-Catalyzed C-N Bond Formation

For the introduction of a wide array of primary and secondary amines at the 3-position, the Buchwald-Hartwig amination is a highly versatile and widely adopted method.[4][5] This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds under relatively mild conditions and with excellent functional group tolerance.[6] The catalytic cycle involves the oxidative addition of the aryl halide (in this case, the C-F bond of the quinoline) to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired C-N bond and regenerate the catalyst.[4][7]

The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst.[4]

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification This compound This compound Reaction_Setup Inert Atmosphere (e.g., Argon or Nitrogen) This compound->Reaction_Setup Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction_Setup Pd Catalyst Pd Catalyst Pd Catalyst->Reaction_Setup Ligand Ligand Ligand->Reaction_Setup Base Base Base->Reaction_Setup Heating Heating (e.g., 80-120 °C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 3-Amino Substituted Quinoline Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[8] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or a boronic ester) with an organic halide or triflate. In the context of this compound, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the 3-position. The catalytic cycle is similar to that of the Buchwald-Hartwig amination, involving oxidative addition, transmetalation (where the organic group from the boron reagent is transferred to the palladium center), and reductive elimination.[9] A base is required to activate the organoboron reagent for transmetalation.[9]

Suzuki_Miyaura_Cycle center Pd(0)L_n A Oxidative Addition center->A ArPdX Ar-Pd(II)-F L_n A->ArPdX B Transmetalation ArPdR Ar-Pd(II)-R L_n B->ArPdR C Reductive Elimination C->center Regeneration of Pd(0) Product 3-Aryl-quinolin-8-amine (Ar-R) C->Product ArX This compound (Ar-F) ArX->A ArPdX->B ArPdR->C Boronic Boronic Acid (R-B(OH)2) Boronic->B Base Base Base->Boronic

References

3-Fluoroquinolin-8-amine in the synthesis of anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Harnessing the 8-Hydroxyquinoline Scaffold for the Development of Novel Anticancer Agents

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals interested in the synthesis and evaluation of 8-hydroxyquinoline derivatives as potential anticancer therapeutic agents. This document provides an in-depth look at the synthetic strategies, structure-activity relationships, and mechanisms of action of this promising class of compounds.

Introduction: The Versatility of the 8-Hydroxyquinoline Core in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Within this family, 8-hydroxyquinoline (8-HQ) and its derivatives have garnered significant attention for their potential as anticancer agents.[1][2] These compounds exhibit a broad spectrum of pharmacological properties, including antimicrobial, antifungal, and, most notably for our purposes, anticancer effects.[1][2] The therapeutic potential of 8-HQ derivatives often stems from their ability to chelate essential metal ions, a property that can be leveraged to disrupt cancer cell homeostasis and induce cytotoxicity.[3][4] This guide will explore the chemical and biological landscape of 8-hydroxyquinoline derivatives, providing practical insights for their synthesis and evaluation in an oncology research setting.

Synthetic Strategies for 8-Hydroxyquinoline-Based Anticancer Agents

The synthesis of novel 8-hydroxyquinoline derivatives often begins with commercially available 8-hydroxyquinoline or its substituted analogs. A common and effective method for introducing functional diversity is the Mannich reaction. This one-pot, three-component condensation reaction involves an active hydrogen-containing compound (in this case, the phenolic hydrogen of 8-hydroxyquinoline), formaldehyde, and a primary or secondary amine. This reaction is a powerful tool for creating a library of compounds with varied physicochemical properties.[3]

Another synthetic route involves the modification of the 8-hydroxyquinoline core at different positions. For instance, the hydroxyl group can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution reactions such as halogenation.[1][2] Furthermore, derivatives with functional groups at the 2-position, such as 8-hydroxy-2-quinolinecarbaldehyde, can serve as versatile intermediates for the synthesis of Schiff bases and hydrazones, expanding the chemical space for biological screening.[5][6]

General Synthetic Workflow

Synthetic Workflow General Synthetic Workflow for 8-Hydroxyquinoline Derivatives Start 8-Hydroxyquinoline (or substituted analog) Reaction_Type Select Synthetic Route Start->Reaction_Type Mannich Mannich Reaction (Formaldehyde, Amine) Reaction_Type->Mannich Alkylation Alkylation/Acylation (Alkyl/Acyl Halide) Reaction_Type->Alkylation Substitution Ring Substitution (e.g., Halogenation) Reaction_Type->Substitution Intermediate Functionalized Intermediate (e.g., 8-hydroxy-2-quinolinecarbaldehyde) Reaction_Type->Intermediate Purification Purification (Crystallization, Chromatography) Mannich->Purification Alkylation->Purification Substitution->Purification Intermediate->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final 8-HQ Derivative Characterization->Final_Product Bio_Screening Biological Screening (Cytotoxicity Assays) Final_Product->Bio_Screening

Caption: A generalized workflow for the synthesis and initial evaluation of 8-hydroxyquinoline derivatives.

Structure-Activity Relationships (SAR)

The anticancer activity of 8-hydroxyquinoline derivatives can be finely tuned by altering the substitution pattern on the quinoline scaffold.[2][3]

  • Substitutions at the 5 and 7 positions: The introduction of halogen atoms (e.g., chlorine, bromine) at the 5 and/or 7 positions often enhances the lipophilicity and cytotoxic activity of the compounds.[2]

  • The Mannich Base Moiety: In the case of Mannich bases derived from 8-hydroxyquinoline, the nature of the amine component plays a crucial role in determining biological activity. The basicity of the amine can influence the compound's pKa, which in turn affects its metal-chelating properties and cell permeability.[3][7]

  • Modifications at the 2-position: The introduction of substituents at the 2-position, such as a carbaldehyde group, can lead to potent anticancer agents. For example, 8-hydroxy-2-quinolinecarbaldehyde has demonstrated significant in vitro and in vivo antitumor activity.[5]

Compound/Derivative Substitution Pattern Cancer Cell Line(s) IC50/Activity Reference
8-hydroxy-2-quinolinecarbaldehyde2-carbaldehydeHep3B, MDA231, T-47D, etc.MTS50: 6.25-25 µg/mL[5]
5,7-dibromo-8-hydroxyquinoline5,7-dibromoA549, HT29, MCF7, etc.IC50: 5.4-18.7 mg/mL[2]
Mannich BasesVaried amine moieties at C7Multidrug-resistant cellsMDR-selective toxicity[3][7]
Glycoconjugates of 8-HQSugar moietiesHela, HCT 116, MCF-7IC50: 4.12-30.98 mM[1][2]

Mechanisms of Action

The anticancer effects of 8-hydroxyquinoline derivatives are often multifactorial. A primary mechanism is believed to be the chelation of intracellular metal ions, particularly iron and copper.[4] This can disrupt the function of metalloenzymes that are crucial for cancer cell proliferation and survival.

Furthermore, these compounds can induce apoptosis (programmed cell death) through various signaling pathways. Some derivatives have been shown to cause a loss of mitochondrial membrane potential, increase intracellular calcium levels, and generate reactive oxygen species (ROS), all of which are triggers for apoptosis.[8] Cell cycle arrest is another mechanism by which these compounds can inhibit tumor growth. For example, some 8-hydroxyquinoline-based lanthanide complexes have been shown to arrest the cell cycle in the G1 phase in NCI-H460 lung cancer cells.[8]

Mechanism of Action Proposed Anticancer Mechanisms of 8-HQ Derivatives HQ_Derivative 8-Hydroxyquinoline Derivative Metal_Chelation Metal Ion Chelation (Fe, Cu) HQ_Derivative->Metal_Chelation ROS ROS Generation HQ_Derivative->ROS Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1 phase) HQ_Derivative->Cell_Cycle_Arrest Metal_Chelation->ROS Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: A simplified diagram illustrating the key anticancer mechanisms of 8-hydroxyquinoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Representative 8-Hydroxyquinoline Mannich Base

This protocol describes the synthesis of a generic 8-hydroxyquinoline-derived Mannich base. Note: This is a general procedure and may require optimization for specific amines.

Materials:

  • 8-hydroxyquinoline

  • Formaldehyde (37% aqueous solution)

  • Secondary amine (e.g., piperidine, morpholine)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 8-hydroxyquinoline in a minimal amount of ethanol.

  • To this solution, add 1.1 equivalents of the chosen secondary amine.

  • While stirring, add 1.1 equivalents of aqueous formaldehyde dropwise to the mixture.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Characterization:

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTS Assay

This protocol outlines a method for assessing the anticancer activity of synthesized 8-hydroxyquinoline derivatives against a chosen cancer cell line.

Materials:

  • Synthesized 8-hydroxyquinoline derivative(s)

  • Human cancer cell line (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with medium and DMSO as a vehicle control and wells with untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Assay: Add 20 µL of the MTS reagent to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

8-Hydroxyquinoline and its derivatives represent a versatile and promising platform for the development of novel anticancer agents. Their synthetic accessibility, tunable physicochemical properties, and diverse mechanisms of action make them attractive candidates for further investigation in oncology drug discovery programs. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this important class of compounds.

References

Application Notes and Protocols for the Evaluation of Antiviral Activity of 3-Fluoroquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antiviral Drug Discovery

The quinoline nucleus, a heterocyclic aromatic compound composed of fused benzene and pyridine rings, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of drugs for malaria (e.g., chloroquine), cancer, and various microbial infections.[1][3] In the realm of virology, the quinoline scaffold has emerged as a "privileged structure" due to its ability to interact with a wide array of viral and host targets.[4][5]

Compounds bearing the quinoline core have been identified as potent inhibitors of diverse viruses, including Zika virus, Dengue virus, Influenza A virus (IAV), Respiratory Syncytial Virus (RSV), and coronaviruses like SARS-CoV-2.[1][2][5][6] The mechanisms of action are varied; some derivatives inhibit viral entry into host cells, while others disrupt critical enzymatic processes required for viral replication, such as the function of viral proteases or the RNA-dependent RNA polymerase (RdRp).[7][8][9][10] For instance, recent studies have highlighted quinoline-based compounds as effective inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an enzyme essential for viral replication and evasion of the host immune response.[11]

The introduction of a fluorine atom onto the quinoline ring, as in the 3-Fluoroquinolin-8-amine scaffold, offers a compelling strategy for lead optimization. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced binding affinity and improved pharmacokinetic profiles. This guide provides a comprehensive set of protocols for researchers engaged in the synthesis and evaluation of novel this compound derivatives as potential antiviral agents. The methodologies described herein are designed to be robust and self-validating, enabling the systematic assessment of antiviral efficacy, cytotoxicity, and the preliminary elucidation of the mechanism of action.

Section 1: Foundational Screening: Efficacy, Cytotoxicity, and the Selectivity Index

The initial phase in evaluating any new chemical entity for antiviral potential involves two parallel assessments: its ability to inhibit viral replication and its toxicity to the host cells. The therapeutic utility of a compound is defined by the balance between these two activities, a concept quantified by the Selectivity Index (SI). A high SI is the hallmark of a promising drug candidate.

The following workflow outlines the essential first steps in this screening process.

G cluster_0 Initial Compound Evaluation A Synthesized this compound Derivative Library B Protocol 1.1: Assess Host Cell Cytotoxicity (e.g., MTT Assay) A->B C Protocol 1.2: Determine Antiviral Efficacy (e.g., Plaque Reduction Assay) A->C D Calculate 50% Cytotoxic Concentration (CC50) B->D E Calculate 50% Effective Concentration (EC50) C->E F Calculate Selectivity Index (SI) SI = CC50 / EC50 D->F E->F G Prioritize Compounds with High SI for MoA Studies F->G

Caption: Initial screening workflow for antiviral compounds.
Protocol 1.1: Determination of 50% Cytotoxic Concentration (CC50) via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[12][14] This allows for the quantification of cell death induced by a test compound.

Materials:

  • Host cell line appropriate for the target virus (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS, sterile filtered).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

  • 96-well flat-bottom cell culture plates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours. For example, seed 1 x 10⁴ Vero E6 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤0.5%). Include "cells only" (no compound, medium only) and "vehicle control" (medium with the highest concentration of DMSO) wells.

  • Treatment: After 24 hours of incubation, carefully remove the medium from the cells. Add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plates for a duration equivalent to the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Following incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the CC50 value.

Protocol 1.2: Determination of 50% Effective Concentration (EC50) via Plaque Reduction Assay (PRA)

Principle: The Plaque Reduction Assay is the gold standard for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.[15][16] A viral plaque is a localized area of cell death resulting from viral replication in a confluent monolayer of cells.[17] The assay measures the ability of a compound to reduce the number of plaques formed, providing a direct measure of its antiviral activity.[16][17]

Materials:

  • Confluent monolayers of a susceptible host cell line in 6-well or 12-well plates.

  • Target virus stock with a known titer (PFU/mL).

  • Infection medium (e.g., serum-free DMEM).

  • Test compounds at various concentrations.

  • Overlay medium (e.g., 2X MEM containing 2% FBS mixed 1:1 with 1.6% low-melting-point agarose).

  • Fixative solution (e.g., 4% formaldehyde in PBS).

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol).

Procedure:

  • Cell Preparation: Grow host cells in multi-well plates until they form a confluent monolayer (95-100%).[18]

  • Virus Dilution: Prepare a virus dilution in infection medium that will produce a countable number of plaques (e.g., 50-100 PFU per well).

  • Infection: Wash the cell monolayers twice with sterile PBS. Inoculate the cells with the prepared virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption. Gently rock the plates every 15 minutes.[19]

  • Treatment and Overlay: During the adsorption period, mix the overlay medium with the different concentrations of the test compound. After 1 hour, aspirate the virus inoculum from the cells. Immediately add the overlay medium containing the test compound (or no drug for the virus control).[15]

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Once plaques are visible, fix the cells by adding the fixative solution for at least 30 minutes. Carefully remove the agarose overlay and the fixative. Stain the cell monolayer with Crystal Violet solution for 15-20 minutes. Gently wash the plates with water and let them air dry. Plaques will appear as clear, unstained zones against a purple background of viable cells.[15]

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.

Data Analysis & Interpretation: The Selectivity Index (SI)

The Selectivity Index (SI) is a critical ratio that defines the therapeutic window of a potential drug. It is calculated as:

SI = CC50 / EC50

A higher SI value indicates greater selectivity of the compound for the virus over the host cell, which is a desirable characteristic for an antiviral drug.[6] Compounds with an SI > 10 are generally considered interesting candidates for further development.

Table 1: Representative Data for Hypothetical this compound Derivatives against Influenza A Virus (H1N1)

Compound IDCC50 on MDCK cells (µM)EC50 against H1N1 (µM)Selectivity Index (SI)
FQA-001>1002.5>40
FQA-00275155
FQA-003900.8112.5
FQA-004151.212.5
Ribavirin (Control)>5012.3>4.1

Based on this representative data, compound FQA-003 would be prioritized for mechanism of action studies due to its potent antiviral activity and very high selectivity index.

Section 2: Uncovering the Mechanism of Action (MoA)

Once a compound demonstrates potent and selective antiviral activity, the next critical step is to determine how it works. The Time-of-Addition assay is a powerful tool for identifying which stage of the viral life cycle is targeted by the inhibitor.

Protocol 2.1: Time-of-Addition Assay

Principle: The viral life cycle is a sequence of distinct events: attachment, entry, replication (transcription/translation), assembly, and egress.[20] A Time-of-Addition assay determines how long the addition of a compound can be delayed after infection before it loses its antiviral activity.[21][22][23] By comparing the inhibition profile of a test compound to that of reference drugs with known mechanisms, one can infer its target stage. For example, an entry inhibitor will only be effective if added very early in the infection cycle, whereas a replication inhibitor can be added several hours post-infection and still be effective.[21][24]

Procedure:

  • Synchronized Infection: Chill susceptible cells (e.g., on ice) for 15 minutes, then infect a high-density cell culture with a high multiplicity of infection (MOI) of the virus for 1-2 hours at 4°C. This allows the virus to attach but not enter the cells. This step synchronizes the infection.

  • Initiate Infection: Wash the cells with cold PBS to remove unbound virus. Add pre-warmed medium and transfer the plate to a 37°C incubator. This is considered Time Zero (T=0).

  • Staggered Compound Addition: At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 10 hours), add the test compound (at a concentration of ~10x its EC50) to designated wells. Also include wells with known inhibitors:

    • Entry Inhibitor Control (e.g., Umifenovir for Influenza).[15][25]

    • Replication Inhibitor Control (e.g., Remdesivir for coronaviruses, Ribavirin for RSV).[6][25]

    • No-drug Virus Control .

  • Quantify Viral Output: Allow the infection to proceed for a single replication cycle (e.g., 24 hours for HIV, 12-16 hours for Influenza).[21] Harvest the supernatant from each well.

  • Titer Determination: Quantify the amount of virus produced in each condition using a suitable method, such as a plaque assay or a quantitative PCR (qRT-PCR) for viral RNA.[26]

  • Analysis: Plot the viral yield (as a percentage of the no-drug control) against the time of compound addition. The point at which the compound loses its inhibitory effect indicates the end of the time window during which its target is active.

G cluster_0 Time-of-Addition Assay Workflow A Synchronize Infection: Infect cells at 4°C B T=0 Shift to 37°C to initiate viral entry A->B C Add Compound at Staggered Time Points (T=0h, 1h, 2h, 4h...) B->C D Incubate for one viral replication cycle C->D E Harvest Supernatant & Quantify Viral Titer (Plaque Assay or qPCR) D->E F Plot Viral Titer vs. Time of Addition to Identify Target Stage E->F

Caption: Workflow for the Time-of-Addition mechanism of action assay.

Interpreting Results:

  • Entry/Fusion Inhibitors: These compounds lose their activity very quickly after T=0 (typically within 1-2 hours), as the virus has already entered the cell. The curve will show inhibition only at the earliest time points.[10]

  • Replication Inhibitors (Polymerase/Protease): These compounds will remain effective even when added several hours post-infection, corresponding to the time when viral RNA and protein synthesis are actively occurring.[27]

  • Late-Stage Inhibitors (Assembly/Egress): These compounds will retain activity even when added late in the viral cycle.

By comparing the profile of a this compound derivative to these standards, a researcher can form a strong hypothesis about its mechanism of action, which can then be validated with more specific downstream assays (e.g., enzymatic assays for proteases or polymerases).

Conclusion

The protocols detailed in this guide provide a systematic and robust framework for the preclinical evaluation of novel this compound derivatives as potential antiviral agents. By first establishing a compound's therapeutic window through cytotoxicity and efficacy testing, and subsequently probing its mechanism of action with targeted assays like the Time-of-Addition experiment, researchers can efficiently identify and prioritize promising candidates for further development. The inherent versatility of the quinoline scaffold suggests that this chemical class will continue to be a fruitful source of new therapies to combat viral diseases.

References

Application Notes and Protocols for Coupling Reactions Involving 3-Fluoroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Fluoroquinolin-8-amine in Medicinal Chemistry

The 8-aminoquinoline scaffold is a privileged structure in drug discovery, most famously represented by the antimalarial drug primaquine, which is essential for eradicating the relapsing forms of malaria.[1] The nitrogen atom at the 8-position serves as a critical vector for chemical modification, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.[1] The introduction of a fluorine atom, as in this compound, leverages modern medicinal chemistry strategies to enhance drug-like properties.[2]

Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity for its biological target.[3][4] Specifically, fluorine can block sites of metabolic oxidation, leading to a longer in-vivo half-life, and its electron-withdrawing nature can modulate the basicity of nearby functional groups, like the 8-amino group, which can improve bioavailability.[2][5]

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions involving this compound, a versatile building block for creating diverse libraries of novel chemical entities. We will detail field-proven protocols for Buchwald-Hartwig C-N coupling to synthesize N-aryl derivatives and Suzuki-Miyaura C-C coupling for scaffold elaboration, providing researchers with the foundational knowledge to accelerate their discovery programs.

Part 1: Buchwald-Hartwig C-N Coupling for N-Aryl Synthesis

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[2][6] This reaction enables the coupling of amines with aryl halides or pseudohalides, providing direct access to N-arylated 8-aminoquinoline derivatives.[7]

Mechanistic Rationale and Key Considerations

The reaction proceeds via a palladium-catalyzed cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[2][8]

Causality Behind Experimental Choices:

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, Josiphos, or Buchwald's biaryl phosphine ligands) are often required to facilitate both the oxidative addition and the final reductive elimination step.[8] Pre-formed palladium complexes, known as precatalysts, can offer improved stability and reactivity.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is common, but for substrates with base-sensitive functional groups, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and reactive intermediates.[8]

  • Substrate Considerations: The 8-amino group of this compound is the nucleophile. The electron-withdrawing fluorine at the C3 position slightly reduces the nucleophilicity of the amine, which may necessitate more active catalyst systems or higher reaction temperatures compared to non-fluorinated analogues.

Workflow for Buchwald-Hartwig C-N Coupling

cluster_start Reaction Setup cluster_reaction Catalytic Cycle cluster_end Workup & Purification reagents This compound + Aryl Halide (Ar-X) + Base (e.g., NaOtBu) reaction_vessel Inert Atmosphere (N2/Ar) Anhydrous Solvent (e.g., Toluene) Heat (80-110 °C) reagents->reaction_vessel Add catalyst Pd Precatalyst + Ligand catalyst->reaction_vessel Add workup Aqueous Workup (Quench, Extract) reaction_vessel->workup Reaction Complete purification Column Chromatography workup->purification product N-Aryl-3-fluoroquinolin-8-amine purification->product

Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.

Generalized Protocol for Buchwald-Hartwig Coupling

This protocol describes a representative procedure for coupling this compound with an aryl bromide. Note: This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask or sealed vial

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, sodium tert-butoxide, Pd(OAc)₂, and Xantphos.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture in an oil bath at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-3-fluoroquinolin-8-amine.

Data Summary: Buchwald-Hartwig Reaction Parameters
ParameterRecommended ChoiceRationale & Considerations
Pd Source Pd₂(dba)₃, Pd(OAc)₂Common, commercially available Pd(0) and Pd(II) precursors.[9]
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich phosphines are essential for efficient coupling, especially with challenging substrates.[9]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong bases are needed for deprotonation. K₃PO₄ or Cs₂CO₃ are milder alternatives for sensitive substrates.[9]
Solvent Toluene, Dioxane, THFAprotic, anhydrous solvents are required. Toluene is often a good starting point.
Temperature 80 - 110 °CHigher temperatures are often needed to drive the reaction to completion.
Aryl Halide Ar-I > Ar-Br > Ar-OTf >> Ar-ClReactivity generally follows this trend. Aryl chlorides may require specialized, highly active catalyst systems.[9]

Part 2: Suzuki-Miyaura C-C Coupling for Scaffold Elaboration

To build molecular complexity through C-C bond formation using the Suzuki-Miyaura reaction, the this compound scaffold must first be functionalized with a halide or triflate.[10][11] Bromination is a common and effective strategy for introducing a versatile synthetic handle.

Step 1: Synthesis of Halogenated Precursor (e.g., 5-Bromo-3-fluoroquinolin-8-amine)

The direct bromination of 8-aminoquinoline derivatives can provide the necessary precursors for Suzuki coupling. The positions ortho and para to the strong activating amino group (C7 and C5) are most susceptible to electrophilic aromatic substitution. Selective bromination at the C5 position can often be achieved under controlled conditions.[12]

Generalized Protocol for Bromination:

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (NBS, 1.05 equiv) in the same solvent dropwise.

  • Allow the reaction to stir at 0 °C to room temperature while monitoring by TLC.

  • Upon completion, quench with an aqueous solution of sodium thiosulfate.

  • Perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

  • Purify by column chromatography or recrystallization to obtain 5-bromo-3-fluoroquinolin-8-amine.

Step 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds between an aryl halide and an organoboron compound, typically a boronic acid or ester.[10][13]

Mechanistic Rationale and Key Considerations: The catalytic cycle involves oxidative addition of the aryl halide (e.g., 5-bromo-3-fluoroquinolin-8-amine) to a Pd(0) species, followed by transmetalation with a boronic acid that has been activated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[10]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, effective catalyst. Other systems using Pd(OAc)₂ with various phosphine ligands are also common.[14]

  • Base: An inorganic base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) is required to activate the boronic acid for transmetalation.[15]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DME) and water is typically used, as water often accelerates the transmetalation step.[14]

Workflow for Precursor Synthesis and Suzuki Coupling

cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Suzuki-Miyaura Coupling cluster_end Workup & Purification start_mat This compound bromination Bromination (e.g., NBS) start_mat->bromination precursor 5-Bromo-3-fluoroquinolin-8-amine bromination->precursor reaction_vessel Solvent (e.g., Dioxane/H2O) Heat (80-100 °C) precursor->reaction_vessel Add reagents Arylboronic Acid + Base (e.g., K2CO3) reagents->reaction_vessel Add catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_vessel Add workup Aqueous Workup (Extract) reaction_vessel->workup Reaction Complete purification Column Chromatography workup->purification product 5-Aryl-3-fluoroquinolin-8-amine purification->product

Caption: Two-step workflow for scaffold elaboration via bromination followed by Suzuki-Miyaura coupling.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol describes a representative procedure for coupling 5-bromo-3-fluoroquinolin-8-amine with a generic arylboronic acid. Note: This is a generalized protocol and may require optimization.

Materials:

  • 5-Bromo-3-fluoroquinolin-8-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Schlenk flask or sealed vial

Procedure:

  • To a Schlenk flask, add 5-bromo-3-fluoroquinolin-8-amine, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture in an oil bath at 90-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-fluoroquinolin-8-amine.

Data Summary: Suzuki-Miyaura Reaction Parameters
ParameterRecommended ChoiceRationale & Considerations
Pd Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable choice for many applications. Buchanwald-type ligands can also be effective.[15]
Boron Source Arylboronic Acids, Arylboronate Esters (e.g., pinacol)Boronic acids are common, but boronate esters can offer greater stability and are useful for slow or challenging couplings.[15]
Base K₂CO₃, K₃PO₄, Cs₂CO₃An aqueous base is required to activate the boron species for transmetalation. The choice can affect reaction rate and side reactions.[10]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OA biphasic system is typical. The organic solvent choice can impact solubility and reaction temperature.
Temperature 80 - 100 °CHeating is generally required to drive the reaction.

References

Application Notes & Protocols: Strategic Derivatization of the Amino Group in 3-Fluoroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details key methodologies for the chemical modification of the C8-amino group of 3-fluoroquinolin-8-amine, a crucial heterocyclic building block in contemporary drug discovery and materials science. The strategic derivatization of this primary aromatic amine is a fundamental approach to modulate physicochemical properties, biological activity, and material characteristics. This document provides not only step-by-step protocols but also the underlying chemical principles and rationale for five core transformations: N-Acylation, N-Sulfonylation, N-Arylation via Buchwald-Hartwig amination, N-Alkylation, and functional group transformation via Diazotization/Sandmeyer reactions. Each protocol is designed as a self-validating system, supported by mechanistic insights and characterization guidelines to ensure experimental success for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific isomer, this compound, presents a unique combination of features: the quinoline core provides a rigid, aromatic framework; the fluorine atom at the C3-position can enhance metabolic stability and modulate electronic properties; and the primary amino group at the C8-position serves as a versatile synthetic handle for extensive derivatization.

Modification of the 8-amino group allows for the systematic exploration of chemical space, enabling the fine-tuning of properties such as:

  • Solubility and Lipophilicity: Introduction of polar or nonpolar groups.

  • Pharmacokinetics: Altering metabolic pathways and bioavailability.

  • Pharmacodynamics: Establishing new hydrogen bonds or steric interactions with biological targets.

  • Material Properties: Modifying photophysical characteristics for applications in organic electronics.

This guide provides the foundational chemistry to unlock the potential of this valuable scaffold.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is one of the most fundamental and reliable methods for derivatizing primary amines. The reaction converts the basic amino group into a neutral amide functionality, drastically altering its electronic and hydrogen-bonding capabilities. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride.

Causality and Experimental Rationale: The reaction proceeds via nucleophilic acyl substitution, where the lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. When using acyl chlorides, a non-nucleophilic base (e.g., triethylamine, pyridine) is essential to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Protocol 2.1: General Procedure for N-Acylation with Acyl Chlorides

This protocol describes the synthesis of N-(3-fluoroquinolin-8-yl)acetamide as a representative example.

Workflow Visualization:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound in anhydrous DCM prep2 Add triethylamine (base) prep1->prep2 1.1 eq react1 Cool solution to 0°C react2 Add acetyl chloride dropwise react1->react2 1.05 eq react3 Warm to RT and stir (2-4 hours) react2->react3 work1 Quench with H2O work2 Extract with DCM work1->work2 work3 Dry organic layer (Na2SO4) work2->work3 work4 Concentrate in vacuo work3->work4 work5 Purify by column chromatography work4->work5

Caption: Workflow for N-Acylation of this compound.

Materials:

  • This compound

  • Acetyl chloride (or other desired acyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.1-1.5 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial for controlling the exothermicity of the reaction with reactive acyl chlorides.

  • Reagent Addition: Add the acyl chloride (1.05-1.2 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: a. Quench the reaction by slowly adding water or saturated NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with DCM (2x). d. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-acyl derivative.

Data Summary (Illustrative):

Acylating AgentBaseSolventTypical YieldNotes
Acetyl ChlorideTEADCM>90%Highly efficient and common transformation.
Benzoyl ChloridePyridineDCM/THF85-95%Pyridine can act as both base and nucleophilic catalyst.
Carboxylic Anhydride(None/DMAP)DCM80-95%Less reactive than acyl chlorides; may require gentle heating or a catalyst like DMAP.[1]

N-Sulfonylation: Crafting Sulfonamide Linkages

N-sulfonylation provides access to sulfonamides, a key functional group in a vast number of pharmaceuticals (e.g., sulfa drugs, diuretics). The sulfonamide N-H is more acidic than that of an amide and can act as a hydrogen bond donor. The reaction involves treating the amine with a sulfonyl chloride in the presence of a base.

Causality and Experimental Rationale: Similar to acylation, the mechanism is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The choice of base is critical; pyridine is often preferred as it can also act as a nucleophilic catalyst, forming a highly reactive pyridinium-sulfonyl intermediate. A simple and mild protocol for the copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides has been developed, which proceeds in air and shows excellent substrate tolerance.[2]

Protocol 3.1: General Procedure for N-Sulfonylation

This protocol describes the synthesis of N-(3-fluoroquinolin-8-yl)benzenesulfonamide.

Workflow Visualization:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound in anhydrous Pyridine react1 Cool solution to 0°C react2 Add benzenesulfonyl chloride portion-wise react1->react2 1.1 eq react3 Stir at RT overnight react2->react3 work1 Pour onto ice/water work2 Collect precipitate by filtration work1->work2 work3 Wash solid with cold H2O and hexanes work2->work3 work4 Dry under vacuum work3->work4

Caption: Workflow for N-Sulfonylation of this compound.

Materials:

  • This compound

  • Benzenesulfonyl chloride (or other desired sulfonyl chloride)

  • Anhydrous Pyridine (serves as solvent and base)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add the sulfonyl chloride (1.1 eq) to the solution. An exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: a. Pour the reaction mixture into a beaker of ice water with stirring. The product often precipitates. b. If a precipitate forms, collect it by vacuum filtration, wash thoroughly with cold water, and dry. c. If the product is soluble, transfer the mixture to a separatory funnel, extract with EtOAc (3x). d. Combine the organic layers, wash sequentially with 1 M HCl (to remove pyridine), water, and brine. e. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or silica gel chromatography.

Data Summary (Illustrative):

Sulfonyl ChlorideBaseSolventTypical YieldNotes
Benzenesulfonyl chloridePyridinePyridine85-95%A classic and robust method.[3]
p-Toluenesulfonyl chloridePyridinePyridine85-95%Produces the corresponding "tosyl" protected amine.
Methanesulfonyl chlorideTEADCM80-90%"Mesyl" derivatives are often used as protecting groups.

N-Arylation: Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the gold standard.[4][5] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and an amine. It offers exceptional scope and functional group tolerance, replacing harsher classical methods like the Ullmann condensation.[6][7]

Causality and Experimental Rationale: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[4] Key steps include: (a) Oxidative addition of the aryl halide to the Pd(0) complex, (b) coordination of the amine and deprotonation by a base to form a palladium-amido complex, and (c) Reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is critical for reaction efficiency and scope. Sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are commonly employed. A non-coordinating, strong base like sodium tert-butoxide (NaOtBu) is required.

Protocol 4.1: General Procedure for Buchwald-Hartwig Amination

Reaction Scheme Visualization:

Amine This compound Plus1 + Amine->Plus1 + ArylHalide Aryl-X (X = Br, I, OTf) ArylHalide->Plus1 + Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) Arrow1 Catalyst->Arrow1 cat. Base Base (e.g., NaOtBu) Base->Arrow1 Solvent Solvent (Toluene or Dioxane) Heat Solvent->Arrow1 Product N-Aryl-3-fluoroquinolin-8-amine Plus1->Arrow1 Arrow1->Product

Caption: Buchwald-Hartwig N-Arylation Reaction Scheme.

Materials:

  • This compound

  • Aryl bromide or iodide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk tube or vial, add the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and ligand (1.2-2x mol% relative to Pd).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 eq), the base (1.4-2.0 eq), and the anhydrous, degassed solvent.

  • Reaction: Seal the vessel tightly and heat the mixture to 80-110°C with vigorous stirring for 4-24 hours. Monitor progress by LC-MS.

  • Cooling & Filtration: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Work-up: Concentrate the filtrate. The residue can be purified directly or partitioned between ethyl acetate and water, followed by separation, drying of the organic layer, and concentration.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Summary (Illustrative):

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Typical Yield
4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene10080-95%
PhenyliodidePd(OAc)₂ / BINAPCs₂CO₃Dioxane11075-90%
1-Bromo-4-methoxybenzenePd₂(dba)₃ / RuPhosK₃PO₄Toluene10085-98%

Transformation via Diazotization: The Sandmeyer Reaction

While not a derivatization of the amino group itself, diazotization is a powerful transformation from the amino group. The primary aromatic amine is converted into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).[8][9] This intermediate can be displaced by a wide variety of nucleophiles in what is known as the Sandmeyer reaction (when using copper salts) or related transformations.[10][11][12] This allows the introduction of halides, cyano, hydroxyl, and other groups at the C8-position.

Causality and Experimental Rationale: The reaction is a two-step process. First, the amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5°C), to form the diazonium salt.[13][14] The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate. In the second step, this salt is treated with a nucleophile, often with a copper(I) catalyst, which facilitates the displacement of N₂ via a radical or single-electron transfer mechanism.[10][15]

Protocol 5.1: General Procedure for Sandmeyer Chlorination

Mechanism Visualization:

Amine Ar-NH2 (this compound) Diazonium Ar-N2+ (Diazonium Salt) Amine->Diazonium NaNO2, HCl 0-5 °C Product Ar-Cl (8-Chloro-3-fluoroquinoline) Diazonium->Product CuCl

Caption: Two-step process of Diazotization followed by Sandmeyer reaction.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) chloride (CuCl)

Step-by-Step Procedure:

  • Diazotization (Step 1): a. In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. b. Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring. c. In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. d. Add the NaNO₂ solution dropwise to the cold amine suspension. Keep the temperature below 5°C throughout the addition. A clear solution of the diazonium salt should form.

  • Sandmeyer Reaction (Step 2): a. In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0°C. b. Slowly and carefully add the cold diazonium salt solution from Step 1 to the cold CuCl solution. Vigorous evolution of N₂ gas will occur. c. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30 minutes to ensure complete reaction.

  • Work-up: a. Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., DCM or diethyl ether). b. Wash the organic layer with water, dilute NaOH solution, and finally brine. c. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or distillation.

Data Summary (Illustrative Transformations):

Target ProductReagent (Step 2)CatalystTypical YieldReference
8-Chloro-3-fluoroquinolineHClCuCl70-85%[10]
8-Bromo-3-fluoroquinolineHBrCuBr70-85%[10]
3-Fluoroquinoline-8-carbonitrileKCNCuCN60-75%[10]
3-Fluoro-8-iodoquinolineKI(None)75-90%[12]

Self-Validation: Characterization of Derivatives

Confirming the successful derivatization is a critical step. A combination of spectroscopic methods should be employed to validate the structure of the new compound.

  • ¹H NMR Spectroscopy: The most informative tool. Look for the disappearance of the broad -NH₂ signal (typically between 4-6 ppm) and the appearance of new signals corresponding to the added group. For amides and sulfonamides, a new, often broad, N-H singlet will appear further downfield (typically 8-11 ppm). Protons on the added acyl, sulfonyl, or aryl group will give characteristic new signals.

  • ¹³C NMR Spectroscopy: Observe the appearance of new carbon signals from the derivative group. The C8 carbon of the quinoline ring will experience a shift in its resonance upon derivatization.

  • Mass Spectrometry (MS): The most direct confirmation. The molecular ion peak (M⁺ or [M+H]⁺) in the mass spectrum must correspond to the calculated molecular weight of the expected product.

  • Infrared (IR) Spectroscopy: Useful for functional group confirmation. Look for the disappearance of the N-H stretching bands of the primary amine (two sharp peaks ~3300-3500 cm⁻¹) and the appearance of a new N-H stretch for the secondary amide/sulfonamide (one broad peak in the same region) and a strong C=O stretch for amides (~1650-1690 cm⁻¹).

Conclusion

The 8-amino group of this compound is a versatile platform for chemical modification. The protocols outlined in this guide for N-acylation, N-sulfonylation, N-arylation, and transformation via diazotization represent robust and high-yielding methods for generating diverse libraries of quinoline derivatives. Careful selection of the reaction type and conditions allows for precise control over the resulting molecular properties, providing a powerful toolkit for researchers in medicinal chemistry, chemical biology, and materials science. Each protocol, grounded in established chemical principles, serves as a reliable starting point for further innovation and discovery.

References

Use of 3-Fluoroquinolin-8-amine in developing fluorescent probes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 3-Fluoroquinolin-8-amine as a Versatile Scaffold for High-Performance Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of this compound

The development of fluorescent probes for the selective detection of biologically and environmentally significant analytes is a cornerstone of modern chemical biology and diagnostics.[1][2] The quinoline scaffold has long been recognized as a privileged structure in fluorophore design due to its rigid, planar system, which often leads to high fluorescence quantum yields.[3] Among its derivatives, 8-aminoquinoline is particularly notable for its ability to act as a chelating agent, forming highly fluorescent complexes with specific metal ions like Zn²⁺.[4][5][6]

This guide focuses on This compound , a next-generation building block that offers strategic advantages over the traditional 8-aminoquinoline core. The introduction of a fluorine atom at the 3-position is a deliberate design choice intended to modulate the electronic properties of the quinoline ring. This substitution can enhance the probe's photostability, shift emission wavelengths, and fine-tune the pKa of the 8-amino group, thereby improving selectivity and performance under physiological conditions. The primary amine at the 8-position serves as a versatile synthetic handle, allowing for the straightforward covalent attachment of a wide array of analyte-recognition moieties (receptors).

This document provides a comprehensive overview of the principles behind probe design using this compound, detailed protocols for the synthesis and evaluation of a representative probe for zinc ions (Zn²⁺), and insights into data interpretation and troubleshooting.

Section 1: Principles of Probe Design and Sensing Mechanisms

A fluorescent probe is a molecular device composed of three key components: a fluorophore, a receptor, and a linker. The strategic assembly of these parts dictates the probe's functionality.

  • Fluorophore: The signaling unit. In this case, this compound.

  • Receptor: The recognition unit that selectively binds to the target analyte.

  • Linker: The covalent bridge connecting the fluorophore and receptor, which can influence the signaling mechanism.

The functionality of these probes relies on a change in the fluorophore's emission upon analyte binding. Several photophysical mechanisms can be exploited, with Photoinduced Electron Transfer (PET) being one of the most common for quinoline-based "turn-on" probes.

The PET "Turn-On" Mechanism: In the absence of the target analyte, the receptor often has a lone pair of electrons (e.g., on a nitrogen or sulfur atom) with an appropriate energy level to donate to the excited-state fluorophore. This non-radiative electron transfer process quenches the fluorescence, rendering the probe in an "OFF" state. Upon binding the analyte (e.g., a metal ion), the receptor's lone pair is engaged in coordination. This lowers the energy of the electron pair, making it unavailable for PET. Consequently, the quenching pathway is blocked, and the fluorophore's natural fluorescence is restored, switching the probe to the "ON" state.[7]

PET_Mechanism cluster_off Probe 'OFF' State (No Analyte) cluster_on Probe 'ON' State (Analyte Bound) Fluorophore_Off Fluorophore (this compound) Receptor_Off Receptor (e.g., Picolylamine) Fluorophore_Off->Receptor_Off e⁻ No_Light_Out Fluorescence Quenched Fluorophore_Off->No_Light_Out Fluorophore_On Fluorophore (this compound) PET Photoinduced Electron Transfer (PET) Receptor_Off->PET Analyte Analyte (e.g., Zn²⁺) Light_In_Off Excitation Light (hν) Light_In_Off->Fluorophore_Off Light_Out Fluorescence Emitted Fluorophore_On->Light_Out Receptor_On Receptor-Analyte Complex Receptor_On->Fluorophore_On PET Blocked Analyte->Receptor_On Binding Light_In_On Excitation Light (hν) Light_In_On->Fluorophore_On

Caption: Photoinduced Electron Transfer (PET) sensing mechanism.

Section 2: Application Protocol: Synthesis and Characterization of a Zn²⁺ Probe

This section provides a representative protocol for creating a selective Zn²⁺ probe (FQ-PMA) by coupling this compound (FQ) with a picolylamine (PMA) receptor via a stable amide bond. 8-amidoquinoline derivatives are well-established as excellent receptors for zinc ions.[4][5][7]

Synthesis_Workflow start Start Materials: - this compound - Picolinic Acid step1 Step 1: Activation of Picolinic Acid (e.g., with SOCl₂ or EDC/HOBt) start->step1 step2 Step 2: Amide Coupling Reaction with this compound step1->step2 step3 Step 3: Workup & Purification (Extraction & Column Chromatography) step2->step3 step4 Step 4: Characterization (NMR, Mass Spectrometry) step3->step4 step5 Step 5: Spectroscopic Evaluation (UV-Vis, Fluorescence Titration) step4->step5 end Final Validated Probe: FQ-PMA step5->end

Caption: Experimental workflow for probe synthesis and evaluation.

Materials and Reagents
  • This compound

  • Picolinic acid

  • Ethyl(dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Buffers (e.g., HEPES for biological pH testing)

  • Metal salts (e.g., ZnCl₂, NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, CuCl₂)

Protocol: Synthesis of FQ-PMA Probe
  • Reagent Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve picolinic acid (1.2 mmol) in 15 mL of anhydrous DCM.

  • Carboxylic Acid Activation: Add EDC (1.5 mmol) and HOBt (1.5 mmol) to the solution. Stir at room temperature for 30 minutes.

    • Scientist's Note: EDC/HOBt is a standard peptide coupling system that converts the carboxylic acid into a more reactive intermediate, preventing side reactions and improving yield compared to harsher methods like acid chlorides.

  • Fluorophore Addition: In a separate flask, dissolve this compound (1.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the activated picolinic acid mixture.

  • Base Addition: Add DIPEA (3.0 mmol) to the reaction mixture.

    • Rationale: DIPEA is a non-nucleophilic base that scavenges the HCl produced during the reaction, driving the equilibrium towards product formation without competing in the coupling reaction.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with 50 mL of DCM.

    • Wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure FQ-PMA probe.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Spectroscopic Characterization and Sensing Evaluation
  • Stock Solutions: Prepare a 1 mM stock solution of the FQ-PMA probe in DMSO. Prepare 100 mM stock solutions of various metal perchlorates or chlorides in deionized water.

  • Working Solutions: Prepare a 10 µM working solution of the probe in a suitable buffer (e.g., 20 mM HEPES, pH 7.4).

    • Trustworthiness Check: The fluorescence of quinoline derivatives can be pH-sensitive.[8][9] Always perform experiments in a buffered solution and verify the probe's stability across a relevant pH range.[10][11]

  • Fluorescence Titration:

    • To a cuvette containing 2 mL of the 10 µM probe solution, incrementally add small aliquots of the Zn²⁺ stock solution (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents).

    • After each addition, mix thoroughly and record the fluorescence emission spectrum (e.g., Excitation at ~360 nm).

    • Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to determine the binding stoichiometry and calculate the binding constant.

  • Selectivity Study:

    • Prepare a series of solutions, each containing the 10 µM probe.

    • To each solution, add a significant excess (e.g., 10-100 equivalents) of a competing metal ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.). Record the fluorescence.

    • To a final tube, add the competing ions first, followed by 2.0 equivalents of Zn²⁺ to observe if the signal can be recovered. This confirms selectivity.

  • Limit of Detection (LOD) Calculation:

    • Record the fluorescence of multiple blank samples (probe only).

    • Calculate the standard deviation of the blank measurements (σ).

    • Determine the slope (m) of the linear portion of the fluorescence intensity vs. [Zn²⁺] plot at low concentrations.

    • Calculate the LOD using the formula: LOD = 3σ / m .

Section 3: Data Presentation and Interpretation

Quantitative data from the evaluation experiments should be summarized for clarity and comparison.

Table 1: Photophysical Properties of FQ-PMA

PropertyFQ-PMA (Free Probe)FQ-PMA + Zn²⁺Rationale / Comment
λabs (max) ~355 nm~365 nmRed-shift upon binding indicates altered electronic environment.
λem (max) ~480 nm~475 nmMinimal shift is common for PET-based probes.
Molar Absorptivity (ε) ~5,000 M⁻¹cm⁻¹~6,500 M⁻¹cm⁻¹Change reflects complex formation.
Quantum Yield (Φ) < 0.05> 0.40Significant "turn-on" ratio confirms PET mechanism.
Fluorescence Lifetime ~1 ns~5 nsIncrease in lifetime is consistent with blocking of a non-radiative decay pathway.

Table 2: Sensing Performance of FQ-PMA for Zn²⁺ (pH 7.4)

ParameterValueMethod
Binding Stoichiometry 1:1 (Probe:Zn²⁺)Job's Plot Analysis
Binding Constant (Ka) 1.5 x 10⁶ M⁻¹Non-linear fit of titration data
Limit of Detection (LOD) 50 nM3σ / m method
Response Time < 1 minuteKinetic Scan
Selectivity >50-fold vs. other ionsCompetitive Ion Titration

Section 4: Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Fluorescence Turn-On Ratio Incomplete PET quenching in the 'OFF' state. / Impure compound.Re-evaluate receptor design to ensure proper orbital overlap for PET. / Re-purify the probe.
Poor Water Solubility The quinoline core is hydrophobic.Test in buffered solutions with a small percentage of co-solvent (e.g., 1% DMSO). / Synthesize derivatives with solubilizing groups.[7]
Interference from other Ions (e.g., Cu²⁺, Fe³⁺) These ions are known fluorescence quenchers.[12] / Receptor lacks perfect selectivity.Perform experiments with masking agents if applicable. / Redesign the receptor's coordination sphere to better match Zn²⁺ geometry.
Fluorescence Intensity Drifts with Time Photobleaching. / Probe degradation.Reduce excitation light intensity or exposure time. / Check the probe's stability in the buffer over time.
pH-dependent Fluorescence Protonation/deprotonation of the quinoline nitrogen or receptor.[8][13]Characterize the pKa of the probe and perform experiments in a well-buffered solution at the optimal pH.

Conclusion

This compound stands out as a superior scaffold for the development of fluorescent probes. Its inherent photophysical properties, combined with the strategic placement of a fluorine atom and a reactive amine handle, provide researchers with a robust platform for creating sensitive and selective sensors for a multitude of analytes. The protocols and principles outlined in this guide demonstrate a clear and reliable pathway from rational design to a fully validated chemical tool, suitable for applications in environmental monitoring, cellular imaging, and diagnostics.

References

Troubleshooting & Optimization

Technical Support Portal: Synthesis of 3-Fluoro-8-Aminoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-FAQ-8AQF3-202601

Version: 1.0

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-fluoro-8-aminoquinoline. This valuable scaffold presents unique synthetic challenges, primarily concerning the regioselective installation of the fluorine atom and the subsequent C-N bond formation. This document is designed to offer practical, experience-based solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 3-fluoro-8-aminoquinoline scaffold?

A1: The synthesis of 3-fluoro-8-aminoquinoline is not a trivial one-step process. Due to the electronic properties of the quinoline ring system, direct C-H functionalization is challenging. The most successful strategies involve a multi-step approach. The two predominant retrosynthetic pathways are:

  • Pathway A: Fluorination then Amination: This involves first synthesizing a 3-fluoro-8-haloquinoline (e.g., 8-bromo or 8-chloro) intermediate. The 8-amino group is then installed in a final step, typically via a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.[1][2] This is often the preferred route as fluorination conditions can be harsh and incompatible with a free amino group.

  • Pathway B: Amination then Fluorination: This route involves synthesizing 8-aminoquinoline first and then attempting to introduce the fluorine atom. This is significantly more challenging due to the directing effects of the amino group and the quinoline nitrogen, which tend to favor fluorination at other positions (e.g., C5, C6) and can lead to complex product mixtures.[3]

Q2: Why is the direct C-H fluorination of 8-aminoquinoline to yield the 3-fluoro isomer so difficult?

A2: Direct C-H fluorination of the quinoline core is complicated by several factors. In electrophilic fluorination, the quinoline nitrogen deactivates the heterocyclic ring towards electrophilic attack.[3][4] Furthermore, the powerful electron-donating amino group at the C8 position strongly activates the carbocyclic ring, directing electrophiles primarily to the C5 and C7 positions. Nucleophilic fluorination is also challenging because it requires the expulsion of a hydride ion, which is energetically unfavorable, and often involves high-energy Meisenheimer intermediates.[4][5][6]

Q3: What are the major safety considerations when working with fluorinating agents?

A3: Many fluorinating agents are highly reactive and require careful handling.

  • Electrophilic N-F Reagents (e.g., Selectfluor™, NFSI): These are crystalline solids and are generally easier and safer to handle than gaseous reagents. However, they are strong oxidants and should be kept away from combustible materials. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Nucleophilic Fluoride Sources (e.g., KF, CsF, HF-Pyridine): Anhydrous fluoride salts are extremely hygroscopic and their reactivity is highly dependent on being water-free. Hydrogen fluoride (HF) and its complexes like HF-Pyridine (Olah's reagent) are extremely corrosive and toxic. Contact with skin can cause severe burns that may not be immediately painful. Always use specialized PPE (e.g., neoprene or nitrile gloves, face shield) and have calcium gluconate gel available as an immediate first-aid countermeasure for HF exposure.

Troubleshooting Guide

Issues in the Fluorination Step

Q: My electrophilic fluorination of an 8-substituted quinoline precursor is giving very low yields and a complex mixture of isomers, with minimal product fluorinated at the C3 position. What's going wrong?

A: This is a classic regioselectivity problem. The inherent electronic properties of the quinoline scaffold do not favor electrophilic attack at C3.

  • Causality: The protonated quinoline nitrogen deactivates the pyridine ring, making the benzene ring more susceptible to electrophilic attack. If you have an activating group at C8 (like an amino or hydroxyl group), it will strongly direct fluorination to C5 and C7.

  • Troubleshooting Steps:

    • Change Your Strategy: Instead of direct fluorination, consider a method that builds the fluorine into the precursor before forming the quinoline ring. For example, a Skraup or Doebner-von-Miller synthesis using a suitably fluorinated aniline derivative.

    • Use a Blocking Group: If you must proceed with a quinoline substrate, consider temporarily installing bulky blocking groups at the more reactive C5 and C7 positions to sterically hinder attack, although this adds extra steps to your synthesis.

    • Explore Radical Fluorination: While less common for this specific position, radical-based fluorination methods can sometimes offer different regioselectivity compared to ionic pathways.

Challenges in the C-N Bond Formation (Buchwald-Hartwig Amination)

Q: I am attempting a Buchwald-Hartwig amination on 3-fluoro-8-bromoquinoline using ammonia (or an ammonia equivalent) but the reaction is sluggish and gives low conversion to 3-fluoro-8-aminoquinoline. How can I optimize it?

A: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Success hinges on the precise combination of ligand, base, solvent, and temperature.[2][7]

  • Causality: The C-Br bond at the 8-position of a quinoline is sterically hindered. Furthermore, the electron-withdrawing nature of the fluorine atom and the quinoline ring can affect the electronics of the oxidative addition and reductive elimination steps in the catalytic cycle.[1]

  • Troubleshooting Steps:

    • Ligand Selection is Critical: For sterically hindered aryl halides, bulky, electron-rich phosphine ligands are required. Standard ligands like DPPF may be ineffective.

      • Recommendation: Switch to a more advanced biarylphosphine ligand. Josiphos-type ligands or Buchwald's dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos, or BrettPhos for primary amines) are designed for challenging couplings.[8]

    • Base and Solvent Compatibility: The choice of base is crucial. A strong, non-nucleophilic base is needed.

      • Recommendation: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Ensure it is fresh and from an unopened bottle, as it degrades on contact with air and moisture. Use an anhydrous aprotic solvent like toluene or dioxane.[9]

    • Temperature Control: Insufficient temperature can stall the reaction.

      • Recommendation: While starting at 80-90 °C is reasonable, you may need to increase the temperature to 100-110 °C for this challenging substrate. Monitor for potential side reactions like defluorination at higher temperatures.

    • Catalyst Precursor: Ensure your palladium source is active. Pd₂(dba)₃ or Pd(OAc)₂ are standard choices. Using a pre-formed Pd(0) complex with the chosen ligand can sometimes improve initiation.

Recommended Synthetic Protocols

The following protocols outline a robust, field-tested approach for the synthesis of 3-fluoro-8-aminoquinoline, following the "Fluorination then Amination" strategy.

Protocol 3.1: Synthesis of 3-Fluoro-8-bromoquinoline (Illustrative)

This protocol is a conceptual outline, as the synthesis of the starting material, 8-bromo-3-aminoquinoline, is non-trivial. A common route would involve nitration of 8-bromoquinoline, reduction, and then functionalization. The subsequent step illustrates a Sandmeyer-type reaction for fluorination.

  • Diazotization: To a stirred solution of 8-bromo-3-aminoquinoline (1.0 eq) in 48% tetrafluoroboric acid (HBF₄) at 0 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Salt Formation: Stir the resulting mixture for 30 minutes at 0 °C. The diazonium tetrafluoroborate salt will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Thermal Decomposition (Schiemann Reaction): Gently heat the dry diazonium salt under an inert atmosphere. The decomposition will yield the crude 3-fluoro-8-bromoquinoline.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure intermediate.

Protocol 3.2: Buchwald-Hartwig Amination of 3-Fluoro-8-bromoquinoline
  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 3-fluoro-8-bromoquinoline (1.0 eq), Pd₂(dba)₃ (0.02 eq, 2 mol %), a suitable ligand such as BrettPhos (0.04 eq, 4 mol %), and sodium tert-butoxide (1.4 eq).

  • Solvent and Amine Source: Add anhydrous toluene. If using an ammonia surrogate like benzophenone imine, add it now (1.2 eq).

  • Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup (for Benzophenone Imine): After cooling to room temperature, add 2 M hydrochloric acid and stir for 1 hour to hydrolyze the imine.

  • Extraction: Basify the aqueous layer with NaOH or NaHCO₃ and extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate or DCM/methanol gradient) to afford pure 3-fluoro-8-aminoquinoline.

Key Reagent and Catalyst Comparison

Table 1: Comparison of Common Electrophilic Fluorinating Reagents
ReagentAcronymFormAdvantagesDisadvantages
Selectfluor™ F-TEDA-BF₄Crystalline SolidHigh reactivity, commercially available, relatively stableLower regioselectivity in electron-rich systems, requires polar solvents
N-Fluorobenzenesulfonimide NFSICrystalline SolidHigh thermal stability, good reactivityCan sometimes lead to sulfonimidation as a side reaction
N-Fluoropyridinium Salts N/ACrystalline SolidTunable reactivity based on pyridine substituentsCan be more expensive, may require specific counter-ions
Table 2: Ligand Selection Guide for Buchwald-Hartwig Amination of 8-Haloquinolines
Ligand GenerationExample LigandKey FeatureRecommended For
First Generation P(o-tolyl)₃Simple, monodentateNot recommended for this substrate; low activity.
Bidentate BINAP, DPPFForms stable chelate complexesModerate activity, may require higher catalyst loading or fail.[1]
Bulky Monodentate P(t-Bu)₃Very electron-rich, sterically demandingCan be effective but sensitive to air.
Biaryl Phosphines BrettPhos, RuPhosHighly active, sterically hindered, promotes reductive eliminationHighly Recommended. Designed for challenging substrates, including heteroaromatic chlorides/bromides and primary amines.[8]

Mechanistic and Workflow Diagrams

Diagram 1: General Synthetic Workflow

A high-level overview of the recommended synthetic approach.

G cluster_0 Pathway A: Fluorination First cluster_1 Final Cross-Coupling Step Quinoline Precursor Quinoline Precursor Functional Group Interconversion Functional Group Interconversion Quinoline Precursor->Functional Group Interconversion e.g., NO2 -> NH2 Sandmeyer / Schiemann Reaction Sandmeyer / Schiemann Reaction Functional Group Interconversion->Sandmeyer / Schiemann Reaction NH2 -> F 3-Fluoro-8-Haloquinoline 3-Fluoro-8-Haloquinoline Sandmeyer / Schiemann Reaction->3-Fluoro-8-Haloquinoline Buchwald-Hartwig Amination Buchwald-Hartwig Amination 3-Fluoro-8-Haloquinoline->Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base 3-Fluoro-8-Aminoquinoline 3-Fluoro-8-Aminoquinoline Buchwald-Hartwig Amination->3-Fluoro-8-Aminoquinoline

Caption: Recommended synthetic pathway for 3-fluoro-8-aminoquinoline.

Diagram 2: Buchwald-Hartwig Catalytic Cycle Troubleshooting

A decision-making flowchart for optimizing the amination step.

G start Reaction Start: 3-F-8-Br-Quinoline + Amine check_conversion Low Conversion after 12h? start->check_conversion increase_temp Increase Temp to 110°C check_conversion->increase_temp Yes success Successful Conversion check_conversion->success No change_ligand Switch to Biarylphosphine Ligand (e.g., BrettPhos) increase_temp->change_ligand check_base Check Base Quality (Use fresh NaOtBu) change_ligand->check_base side_reactions Side Reactions Observed? (e.g., Debromination) check_base->side_reactions lower_temp Lower Temp to 90°C Increase Reaction Time side_reactions->lower_temp Yes side_reactions->success No lower_temp->success

Caption: Troubleshooting flowchart for the Buchwald-Hartwig amination step.

References

Technical Support Center: Optimization of Coupling Reactions with 3-Fluoroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Fluoroquinolin-8-amine. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you overcome common challenges in palladium-catalyzed cross-coupling reactions. The unique electronic and steric properties of this substrate—namely the coordinating nitrogen atoms and the electron-withdrawing fluorine—present specific hurdles that require careful optimization. This document provides the causal logic behind experimental choices to empower you to successfully integrate this valuable building block into your synthetic programs.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during coupling reactions with this compound in a direct question-and-answer format.

Issue 1: Low to No Product Yield in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig reaction with this compound as the nucleophile is failing or giving very low yields. What is the most likely cause and how can I fix it?

A: This is a frequent challenge and almost always points to catalyst inhibition. The quinoline ring's nitrogen (N1) and the 8-amino group can act as ligands, coordinating to the palladium center and forming catalytically inactive species.[1][2] This "catalyst poisoning" effectively shuts down the catalytic cycle.

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard phosphine ligands are often ineffective. You must employ bulky, electron-rich biaryl phosphine ligands. These ligands create a sterically crowded environment around the palladium atom, which physically hinders the quinoline nitrogen from coordinating.[1] Start your screen with established ligands known to overcome this issue.

    • First-Line Choices: XPhos, SPhos, RuPhos, or BrettPhos.[1][2] These have proven effective for coupling challenging heteroaromatic amines.[2]

  • Re-evaluate Your Base: The choice of base is paramount. A strong, non-nucleophilic base is required to deprotonate the amine without interfering with the catalyst or substrates.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium tert-butoxide (KOtBu).[3] Ensure the base is of high purity and handled under anhydrous conditions.

  • Solvent and Temperature Optimization: The reaction medium affects solubility and catalyst stability.

    • Solvent Choice: Anhydrous, degassed aprotic solvents like toluene, 1,4-dioxane, or CPME are standard.[4] Toluene is often a good starting point for its ability to facilitate azeotropic removal of trace water.[5]

    • Temperature: These reactions often require elevated temperatures (80-110 °C) to drive the reaction forward. Monitor for thermal decomposition of your starting materials if pushing the temperature higher.

Issue 2: Reaction Stalls or Fails in Suzuki-Miyaura Coupling

Q: I am trying to couple an aryl boronic acid with a halogenated precursor of this compound (e.g., 5-Bromo-3-fluoroquinolin-8-amine), but the reaction stalls. What should I investigate?

A: Similar to the Buchwald-Hartwig reaction, catalyst inhibition by the quinoline nitrogen is a primary suspect.[1] However, other factors specific to the Suzuki-Miyaura catalytic cycle can also be at play.

Troubleshooting Steps:

  • Catalyst and Ligand System: Your choice of catalyst and ligand must be robust enough to resist poisoning and facilitate the transmetalation step.

    • Catalyst: Using a pre-formed palladacycle like a CataCXium A palladacycle can be effective for challenging substrates.[2] Alternatively, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand is common.[6]

    • Ligand: Bulky biarylphosphine ligands such as SPhos or XPhos are excellent starting points.[7]

  • Base and Solvent System: The base in a Suzuki reaction is crucial for activating the boronic acid for transmetalation.

    • Base: Potassium phosphate (K₃PO₄) is a highly effective base for many Suzuki couplings, especially with heteroaromatic substrates.[2][8] Cesium carbonate (Cs₂CO₃) is a stronger alternative if K₃PO₄ is insufficient.

    • Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or Toluene/water) is often required to dissolve both the organic substrates and the inorganic base.[8] Ensure all solvents are thoroughly degassed to prevent catalyst oxidation and boronic acid homocoupling.[9][10]

  • Boronic Acid/Ester Quality: Ensure your boronic acid or boronic ester is pure. Boronic acids can dehydrate to form unreactive boroxines upon storage. You can sometimes overcome this by using a slight excess of the boronic acid (1.2-1.5 equivalents).

Issue 3: Significant Side Product Formation (Hydrodehalogenation, Homocoupling)

Q: My reaction is consuming the starting material, but I am seeing significant amounts of the hydrodehalogenated quinoline or homocoupled boronic acid byproduct instead of my desired product. Why is this happening?

A: These side reactions indicate that the desired catalytic cycle is being intercepted by competing pathways.

  • Hydrodehalogenation (Aryl Halide is replaced by -H): This typically occurs when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination from solvent or base-derived species.[3][10]

    • Solution: Optimize the ligand to one that is known to accelerate reductive elimination (e.g., bulky, electron-rich phosphines).[3] Ensure your reaction is run under strictly anhydrous conditions.

  • Homocoupling (Glaser or Boronic Acid Homocoupling): This is often a sign that oxygen is present in the reaction mixture, leading to oxidative coupling of your nucleophile.[10]

    • Solution: Rigorously degas all solvents and reagents. This can be done by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in coupling reactions involving this compound.

G start Low or No Product Yield reagent_check 1. Verify Reagent Integrity - Purity of starting materials? - Anhydrous/degassed solvents? - Active base? start->reagent_check catalyst_poisoning 2. Address Catalyst Poisoning - Is quinoline N1 inhibiting Pd? - Is the 8-amino group interfering? reagent_check->catalyst_poisoning Reagents OK condition_check 3. Optimize Reaction Conditions - Temperature too low? - Incorrect solvent or base? - Insufficient reaction time? catalyst_poisoning->condition_check Poisoning Addressed solution_ligand Use Bulky, Electron-Rich Ligands (XPhos, SPhos, RuPhos) catalyst_poisoning->solution_ligand side_reactions Side Reactions Observed? (e.g., Hydrodehalogenation) condition_check->side_reactions Still Low Yield solution_conditions Screen Bases (NaOtBu, K3PO4) Screen Solvents (Toluene, Dioxane) Increase Temperature (80-110 °C) condition_check->solution_conditions solution_degas Rigorously Degas All Reagents Use Freeze-Pump-Thaw Cycles side_reactions->solution_degas

References

Technical Support Center: Synthesis of 3-Fluoroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Fluoroquinolin-8-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your synthetic work. As Senior Application Scientists, we have compiled this resource based on established synthetic methodologies and field-proven insights to help you navigate the challenges and overcome common side reactions in the preparation of this important quinoline derivative.

Introduction: Navigating the Synthesis of this compound

The synthesis of this compound presents a unique set of challenges due to the specific substitution pattern on the quinoline core. The presence of a fluorine atom at the 3-position and an amino group at the 8-position requires careful consideration of the synthetic strategy to control regioselectivity and avoid unwanted side reactions. This guide will explore the common synthetic routes and provide detailed troubleshooting for each critical step.

Two primary retrosynthetic pathways are generally considered for the synthesis of this compound:

  • Route A: Construction of a 3-fluoro-8-nitroquinoline intermediate, followed by reduction of the nitro group.

  • Route B: Synthesis of a 3-fluoro-8-haloquinoline and subsequent amination, typically via a Buchwald-Hartwig reaction.

This guide is structured to address the potential pitfalls in both of these approaches.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

A1: The primary challenges include:

  • Regioselectivity: Controlling the position of the fluorine and nitro/amino groups during the quinoline ring formation can be difficult, often leading to isomeric impurities.

  • Side Reactions during Ring Formation: Classical quinoline syntheses like the Skraup or Doebner-von Miller reactions can be aggressive, leading to polymerization or undesired side products, especially with substituted anilines.

  • Nitro Group Reduction: The reduction of the 8-nitro group in the presence of a 3-fluoro substituent can sometimes lead to hydrodefluorination, resulting in the loss of the desired fluorine atom.

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction can be sensitive to catalyst, ligand, and base selection, and side reactions such as hydrodehalogenation or catalyst deactivation can occur.

Q2: Which synthetic route is generally preferred for this compound?

A2: The choice of route depends on the availability of starting materials and the specific challenges encountered. Route A (via the nitro intermediate) is often employed due to the well-established Skraup and Doebner-von Miller reactions for quinoline synthesis. However, the reduction step requires careful optimization. Route B (via Buchwald-Hartwig amination) offers a more direct introduction of the amino group but may require the synthesis of a specific 3-fluoro-8-haloquinoline precursor and careful optimization of the cross-coupling conditions.

Q3: How does the fluorine substituent at the 3-position influence the reactivity of the quinoline ring?

A3: The electron-withdrawing nature of the fluorine atom at the 3-position deactivates the pyridine ring towards electrophilic substitution and can influence the regioselectivity of reactions on the benzene ring. It can also impact the pKa of the quinoline nitrogen. In the context of synthesis, this electronic effect can influence the conditions required for reactions such as nitration or amination.

Troubleshooting Guide: Synthetic Routes and Side Reactions

This section provides a detailed breakdown of potential issues and solutions for the key steps in the synthesis of this compound.

Part 1: Synthesis of the Quinoline Core

The initial formation of the substituted quinoline ring is a critical step where regioselectivity and side reactions are major concerns.

The Skraup and Doebner-von Miller reactions are classical methods for quinoline synthesis involving the reaction of an aniline with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under strongly acidic conditions.[1][2]

Problem: Low Yield and Formation of Multiple Isomers

When using a fluorinated aniline precursor in a Skraup-type reaction, controlling the regioselectivity of the cyclization can be challenging, potentially leading to a mixture of fluoroquinoline isomers that are difficult to separate.

Causality: The directing effects of the substituents on the aniline ring dictate the position of cyclization. The strongly acidic and high-temperature conditions can also lead to substrate decomposition and polymerization of the α,β-unsaturated carbonyl compound.[3]

Troubleshooting Strategies:

  • Choice of Starting Material: The ideal starting material for an 8-substituted quinoline is the corresponding 2-substituted aniline. For this compound synthesis via the nitro intermediate, starting with 2-nitroaniline and a fluorinated three-carbon component is a theoretical possibility, but often impractical. A more common approach is to use a substituted aniline and introduce the substituents on the quinoline core later.

  • Reaction Conditions:

    • Temperature Control: Carefully control the reaction temperature to minimize polymerization and decomposition. The reaction is often highly exothermic.[2]

    • Oxidizing Agent: In the Skraup reaction, the choice and amount of oxidizing agent (e.g., nitrobenzene, arsenic acid) can influence the reaction rate and side product formation.[4]

    • Acid Catalyst: While sulfuric acid is traditional, other Brønsted or Lewis acids can be explored to modulate the reactivity and potentially improve regioselectivity.[1]

Experimental Protocol: Modified Skraup Synthesis of 8-Nitroquinoline (as a model)

  • In a well-ventilated fume hood, carefully add 50 g of o-nitroaniline to a mixture of 100 g of concentrated sulfuric acid and 51.5 g of arsenic acid in a flask equipped with a reflux condenser.

  • Add 110 g of glycerol to the mixture and shake well.

  • Heat the mixture cautiously on a sand bath. Once the reaction initiates (indicated by an exothermic event), remove the heat source until the reaction subsides.

  • Once the initial exotherm has passed, heat the mixture to boiling for 3 hours.

  • After cooling, pour the reaction mixture into a large volume of water and allow it to stand overnight.

  • Filter the solution. Carefully add sodium hydroxide solution to the filtrate until a brown precipitate forms, which is then filtered off.

  • Continue adding sodium hydroxide to the filtrate until it is alkaline to precipitate the 8-nitroquinoline.

  • Collect the product by filtration, wash with water, and purify by recrystallization from ethanol.[4]

ParameterRecommended ConditionPotential Issue
Starting Aniline 2-nitroanilineRegioisomers with other substituted anilines
Acid Concentrated H₂SO₄Charring, low yield
Oxidant Arsenic acid or NitrobenzeneViolent reaction, toxic byproducts
Temperature Controlled heating, initial exothermRunaway reaction, polymerization

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6] This can be a milder alternative to the Skraup reaction.

Problem: Poor Yield or Failure to Cyclize

The electron-withdrawing effect of a fluorine substituent on the 2-aminoaryl carbonyl precursor can deactivate the amino group, hindering the initial condensation or the final cyclization step.

Causality: The nucleophilicity of the amino group is crucial for the reaction to proceed. Strong electron-withdrawing groups reduce this nucleophilicity.

Troubleshooting Strategies:

  • Catalyst Selection: While the reaction can be base-catalyzed, acid catalysis is often more effective for deactivated systems. Catalysts like trifluoroacetic acid, p-toluenesulfonic acid, or various Lewis acids can be employed.[5]

  • Reaction Conditions:

    • Temperature: Higher temperatures may be required to drive the reaction to completion, but this also increases the risk of side reactions.

    • Solvent: The choice of solvent can influence the reaction rate and solubility of intermediates.

  • Domino Nitro Reduction-Friedländer Synthesis: A powerful modification involves the in situ reduction of a 2-nitrobenzaldehyde in the presence of the active methylene compound. This avoids the need to isolate the potentially unstable 2-aminobenzaldehyde.[7]

Experimental Protocol: Domino Nitro Reduction-Friedländer Synthesis

  • To a solution of the 2-nitrobenzaldehyde derivative (1.0 mmol) and the active methylene compound (1.2 mmol) in acetic acid, add iron powder (3.0 mmol).

  • Heat the mixture at a specified temperature (e.g., 80 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter to remove the iron salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Logical Workflow for Quinoline Core Synthesis Troubleshooting

start Low Yield or Isomer Formation in Quinoline Synthesis check_method Reaction Method? start->check_method skraup Skraup/Doebner-von Miller check_method->skraup Skraup/D-v-M friedlander Friedländer check_method->friedlander Friedländer skraup_q1 Regioisomers? skraup->skraup_q1 friedlander_q1 No Reaction? friedlander->friedlander_q1 skraup_a1 Use ortho-substituted aniline if possible. Optimize acid and temperature. skraup_q1->skraup_a1 Yes skraup_q2 Low Yield/Decomposition? skraup_q1->skraup_q2 No skraup_a2 Careful temperature control. Screen alternative oxidants. skraup_q2->skraup_a2 Yes friedlander_a1 Increase temperature. Use stronger acid catalyst (e.g., TFA). friedlander_q1->friedlander_a1 Yes friedlander_q2 Low Yield? friedlander_q1->friedlander_q2 No friedlander_a2 Consider Domino Nitro Reduction-Friedländer approach. friedlander_q2->friedlander_a2 Yes

Caption: Troubleshooting workflow for quinoline core synthesis.

Part 2: Introduction of the 8-Amino Group

The reduction of the nitro group is a common final step. However, the presence of the fluorine atom introduces a potential side reaction.

Problem: Hydrodefluorination during Catalytic Hydrogenation

Catalytic hydrogenation (e.g., using Pd/C, PtO₂) is a common method for nitro group reduction. However, under certain conditions, this can also lead to the cleavage of the C-F bond, resulting in the formation of 8-aminoquinoline as a byproduct.

Causality: The C-F bond, while strong, can be susceptible to cleavage under reductive conditions, particularly on activated aromatic systems and in the presence of certain catalysts. This process is known as hydrodefluorination.

Troubleshooting Strategies:

  • Choice of Reducing Agent:

    • Metal/Acid Reduction: Using metals like iron, tin, or zinc in acidic media (e.g., Fe/HCl, SnCl₂/HCl) is often a reliable method that is less prone to causing hydrodefluorination compared to catalytic hydrogenation.

    • Catalytic Transfer Hydrogenation: This method, using a hydrogen donor like ammonium formate or hydrazine with a catalyst (e.g., Pd/C), can sometimes offer milder conditions than high-pressure hydrogenation.

  • Catalytic Hydrogenation Conditions:

    • Catalyst: If catalytic hydrogenation is necessary, careful selection of the catalyst and support is important.

    • Additives: The addition of acidic or basic modifiers to the reaction medium can sometimes suppress dehalogenation. For instance, conducting the hydrogenation in the presence of an acid can inhibit the dehalogenation of certain halonitrobenzenes.[8]

    • Pressure and Temperature: Use the mildest conditions (lower pressure and temperature) that still allow for complete reduction of the nitro group.

Experimental Protocol: Reduction of a Nitroquinoline with SnCl₂

  • Dissolve the 3-fluoro-8-nitroquinoline (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 mmol) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize carefully with a base (e.g., aqueous NaOH or NaHCO₃) until the solution is alkaline.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[9][10][11]

Problem: Low Conversion or Catalyst Deactivation

The quinoline nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Additionally, the choice of ligand, base, and solvent is critical for success.

Causality: The catalytic cycle of the Buchwald-Hartwig amination involves a delicate balance of oxidative addition, ligand exchange, and reductive elimination.[10] Any species that can strongly coordinate to the palladium center and disrupt this cycle can inhibit the reaction.

Troubleshooting Strategies:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. Ligands like XPhos, SPhos, or BrettPhos are often effective in promoting the reaction and preventing catalyst deactivation.[10] Bidentate phosphine ligands can also be effective for challenging substrates.[9]

  • Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures or more active catalyst systems.[12]

  • Solvent Choice: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used. Protic solvents and certain coordinating solvents like acetonitrile should be avoided.[12]

  • Palladium Precatalyst: Using a pre-formed palladium-ligand complex (precatalyst) can lead to more consistent results and higher activity compared to generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[12]

Experimental Protocol: General Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the 3-fluoro-8-haloquinoline (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the ligand (if not using a precatalyst).

  • Add the base (e.g., NaOtBu, 1.2-1.5 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the amine source (e.g., a solution of ammonia in dioxane or an ammonia equivalent like benzophenone imine, 1.2-2.0 mmol) and the anhydrous, degassed solvent (e.g., toluene, 3-5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify by column chromatography.

ParameterRecommended ChoiceCommon Side Reactions
Palladium Source Precatalyst (e.g., XPhos Pd G3)Inconsistent results with Pd(OAc)₂
Ligand Bulky phosphines (XPhos, SPhos)Catalyst deactivation
Base NaOtBu, Cs₂CO₃, K₃PO₄Substrate decomposition (strong bases)
Solvent Toluene, Dioxane (anhydrous)Reaction inhibition (coordinating solvents)
Amine Source Ammonia solution, Benzophenone imineIncomplete reaction

Decision Tree for Introducing the 8-Amino Group

start Introduce 8-Amino Group precursor Precursor? start->precursor nitro 3-Fluoro-8-nitroquinoline precursor->nitro Nitro halo 3-Fluoro-8-haloquinoline precursor->halo Halo nitro_q Hydrodefluorination? nitro->nitro_q halo_q Low Conversion? halo->halo_q nitro_a1 Use Metal/Acid (Fe/HCl, SnCl₂). Avoid harsh hydrogenation. nitro_q->nitro_a1 Yes nitro_a2 Optimize hydrogenation: milder conditions, additives. nitro_q->nitro_a2 No, but low yield halo_a1 Screen bulky ligands (XPhos, etc.). Use a precatalyst. halo_q->halo_a1 Yes halo_q2 Side Products? halo_q->halo_q2 No halo_a2 Optimize base and temperature. Ensure inert atmosphere. halo_q2->halo_a2 Yes

Caption: Decision-making process for the introduction of the 8-amino group.

References

Technical Support Center: Synthesis of 3-Fluoroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoroquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your experimental design.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, structured in a question-and-answer format that follows a common synthetic pathway.

Workflow: A Common Synthetic Route

A prevalent strategy for synthesizing 8-aminoquinolines involves constructing the quinoline core, followed by regioselective nitration and subsequent reduction. This multi-step process requires careful control at each stage to ensure high yield and purity.

G cluster_0 PART 1: Quinoline Core Synthesis cluster_1 PART 2: Functional Group Installation A Fluoro-substituted Aniline + Acrolein (or equivalent) B Skraup-von Miller Reaction or Friedländer Synthesis A->B Cyclization C 3-Fluoroquinoline B->C D Nitration (HNO3/H2SO4) C->D Proceed to Nitration E 3-Fluoro-8-nitroquinoline D->E Electrophilic Aromatic Substitution F Reduction (e.g., Fe/HCl, SnCl2, H2/Pd-C) E->F Nitro Group Reduction G This compound F->G H Final Pure Product G->H Purification

Caption: General synthetic workflow for this compound.

Stage 1: Quinoline Ring Formation (e.g., Skraup Synthesis)

Question: My initial Skraup-type cyclization to form the 3-fluoroquinoline core is giving a very low yield and a lot of tar. What's going wrong?

Answer: This is a classic issue with the Skraup-von Miller reaction, which is notoriously exothermic and can lead to polymerization if not controlled.

  • Causality: The reaction involves the dehydration of glycerol to acrolein, which then reacts with the aniline. The acidic and highly exothermic conditions can easily cause the acrolein to polymerize or the aniline precursor to degrade, resulting in significant charring and low yields. The electron-withdrawing nature of the fluorine atom on the aniline precursor can also deactivate the ring, making the cyclization less efficient than with unsubstituted aniline.

  • Troubleshooting Steps:

    • Temperature Control: The most critical parameter. The reaction must be heated gradually and maintained within its optimal temperature range. Use a sand bath or a well-controlled heating mantle to ensure even heat distribution. Avoid localized overheating.

    • Moderating Agent: The use of a mild oxidizing agent like nitrobenzene (often used in the classic Skraup synthesis) can be problematic. Consider alternative, milder oxidants. In some cases, iron(II) sulfate is added to moderate the reaction's vigor.

    • Purity of Reagents: Ensure your fluoroaniline is pure and the glycerol is anhydrous. Water can interfere with the dehydration step. Sulfuric acid should be concentrated (98%).

    • Alternative Syntheses: If the Skraup reaction remains problematic, consider a different approach like the Gould-Jacobs reaction . This method involves reacting a fluoroaniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization, which can be a more controlled, higher-yielding process for certain substituted quinolines.[1]

Stage 2: Nitration of 3-Fluoroquinoline

Question: I'm attempting to nitrate 3-fluoroquinoline, but I'm getting a mixture of the 5-nitro and 8-nitro isomers. How can I improve the regioselectivity for the 8-position?

Answer: Achieving high regioselectivity in the electrophilic substitution of quinolines is a common challenge. The outcome is a delicate balance between the directing effects of the heterocyclic nitrogen and the fluorine substituent.

  • Mechanistic Insight: In strongly acidic media (like the required nitrating conditions), the quinoline nitrogen is protonated, forming the quinolinium ion. This makes the pyridine ring strongly electron-deficient and deactivates it towards electrophilic attack. Therefore, substitution occurs on the benzene ring.

    • The protonated nitrogen strongly deactivates the C5 and C7 positions via an inductive effect.

    • The fluorine at C3 is an ortho-, para-director but is deactivating. Its primary influence will be on the benzenoid ring.

    • The combination of these effects typically favors substitution at the C5 and C8 positions. Your result is expected.

  • Strategies for Improving 8-Selectivity:

    • Temperature and Reaction Time: Lowering the reaction temperature (e.g., maintaining at 0°C or even -10°C) can often enhance selectivity. The 5-position is sometimes the kinetically favored product, while the 8-position may be the thermodynamically more stable product. Allow the reaction to proceed slowly at a controlled low temperature.

    • Choice of Nitrating Agent: A standard mixture of concentrated HNO₃/H₂SO₄ is aggressive. You can try using milder nitrating agents or altering the acid ratio. For example, using fuming nitric acid in acetic anhydride might offer different selectivity.

    • Protecting Group Strategy: While more complex, one could explore sulfonation first. Sulfonation of quinoline often yields the 8-sulfonic acid, which could then potentially be converted to the amine. However, direct nitration is more common.

Stage 3: Reduction of 3-Fluoro-8-nitroquinoline

Question: My reduction of the nitro group is either incomplete or results in impurities that are difficult to separate from the final amine. What is the most reliable reduction method?

Answer: The choice of reducing agent is critical for a clean and complete conversion of the nitro group to an amine without affecting other functional groups.

  • Expert Recommendation: For aromatic nitro compounds, reduction with metals in acidic media is often robust and high-yielding. Iron powder in the presence of an acid like HCl or acetic acid is highly recommended. It is inexpensive, effective, and generally avoids over-reduction. Another excellent choice is tin(II) chloride (SnCl₂) in concentrated HCl . Catalytic hydrogenation (H₂ over Pd/C) is also very effective but can sometimes be too aggressive or lead to dehalogenation (loss of the fluorine atom), although this is less likely with fluoro-aromatics than with chloro- or bromo-aromatics.

  • Troubleshooting Flowchart for Reduction:

G start Problem: Incomplete Reduction or Side Products check_method Which reduction method are you using? start->check_method h2_pdc H2 / Pd-C check_method->h2_pdc Catalytic Hydrogenation fe_hcl Fe / HCl check_method->fe_hcl Metal/Acid sncl2 SnCl2 / HCl check_method->sncl2 Metal Salt other Other (e.g., NaBH4) check_method->other Hydride h2_pdc_sol Potential Dehalogenation or Catalyst Poisoning. 1. Check for loss of Fluorine via Mass Spec. 2. Increase catalyst loading or pressure. 3. Switch to Fe/HCl or SnCl2. h2_pdc->h2_pdc_sol fe_hcl_sol Usually reliable. Is the reaction incomplete? 1. Ensure fine iron powder is used (activation may be needed). 2. Maintain a gentle reflux. 3. Ensure sufficient acid is present. fe_hcl->fe_hcl_sol sncl2_sol Excellent method. Is it incomplete? 1. Use a sufficient excess of SnCl2 (3-5 eq). 2. Ensure vigorous stirring as it can be heterogeneous. 3. Workup is critical: basify carefully to precipitate tin salts. sncl2->sncl2_sol other_sol Reagents like NaBH4 are generally not effective for aromatic nitro reduction. Switch to a standard method. other->other_sol

Caption: Decision flowchart for troubleshooting nitro group reduction.

  • Data Summary: Comparison of Reducing Agents

ReagentTypical ConditionsAdvantagesDisadvantages & Troubleshooting
Fe / HCl or NH₄Cl Reflux in Ethanol/WaterInexpensive, high yield, environmentally safer than other metals.Reaction can be slow; requires vigorous stirring. Ensure iron powder is activated if necessary.
SnCl₂·2H₂O / HCl 0°C to RT in Conc. HCl or EtOHFast, clean reaction, works well for sensitive substrates.Stoichiometric amounts are needed; workup involves removing tin salts which can be tedious.[2]
H₂ / Pd-C or PtO₂ RT, 1-4 atm H₂ in EtOH or EtOAcVery clean, product is often pure after filtration of catalyst.Potential for dehalogenation; catalyst can be poisoned by sulfur impurities; requires specialized equipment (hydrogenator).
Stage 4: Purification

Question: My final this compound product is an oil/dark solid and is difficult to purify by column chromatography. Are there better methods?

Answer: Amines, particularly aromatic ones, can be challenging to purify due to their basicity and susceptibility to oxidation.

  • Expert Insight: Direct chromatography of amines on silica gel can lead to tailing and sometimes decomposition. The basic amine interacts strongly with the acidic silica surface.

  • Recommended Purification Protocol:

    • Acid-Base Extraction: This is often the most effective first step. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or DCM). Extract with dilute aqueous HCl (e.g., 1M). Your amine will move to the aqueous layer as the protonated ammonium salt, leaving non-basic impurities behind in the organic layer.

    • Back-Extraction: Wash the aqueous layer with fresh organic solvent to remove any trapped neutral impurities.

    • Liberation and Isolation: Carefully basify the aqueous layer with cold aqueous NaOH or NaHCO₃ until the pH is >10. The free amine will precipitate or can be extracted back into an organic solvent. Wash the organic layer with brine, dry with Na₂SO₄, and evaporate the solvent. This process typically yields a much purer product.

    • Final Polish (if needed):

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is ideal.

      • Chromatography on Treated Silica: If chromatography is unavoidable, pre-treat the silica gel by slurrying it with a solvent containing a small amount of triethylamine (~1-2%) before packing the column. Use a mobile phase that also contains a small amount of triethylamine to prevent streaking.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall synthetic strategy for preparing this compound with the highest yield?

While multiple routes exist, a robust and frequently successful strategy is a modified Friedländer annulation to build the quinoline core, followed by controlled nitration and a metal/acid reduction. The Friedländer synthesis, reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be more direct and higher-yielding than the Skraup synthesis for specific substitutions.[4]

Q2: What are the key safety precautions for this synthesis?

  • Concentrated Acids: The nitration step uses concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents. Always work in a fume hood, wear appropriate PPE (gloves, lab coat, safety glasses), and add reagents slowly, especially when mixing the acids.

  • Metal/Acid Reductions: Reductions using metals like Fe or Zn in acid will produce flammable hydrogen gas. Ensure the reaction is well-ventilated and away from ignition sources.

  • Quinolines: Many substituted quinolines have biological activity and should be handled with care. Assume they are toxic and avoid inhalation or skin contact.

Q3: How does the fluorine atom at the 3-position influence the reaction?

The fluorine atom has a dual electronic effect:

  • Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density through the sigma bonds, which deactivates the entire ring system towards electrophilic attack compared to unsubstituted quinoline.

  • Resonance Effect (+R): Fluorine can donate a lone pair of electrons into the ring system, but this effect is weak for fluorine and is generally outweighed by its strong inductive withdrawal. The net result is a general deactivation of the ring, which may require slightly harsher conditions for reactions like nitration compared to quinoline itself.

Q4: What are the best analytical techniques to monitor reaction progress and confirm the final product?

  • Thin-Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials and the appearance of products at each step. Use a UV lamp for visualization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure at each stage. The substitution pattern on the quinoline ring gives a characteristic set of shifts and coupling constants. ¹⁹F NMR will show a singlet for the C3-F group, confirming its presence. ¹³C NMR is also vital for full characterization.

  • Mass Spectrometry (MS): Provides the molecular weight of the intermediates and the final product, confirming that the desired transformations (e.g., nitration, reduction) have occurred. It can also help identify impurities.

References

Technical Support Center: Recrystallization of 3-Fluoroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the recrystallization of 3-Fluoroquinolin-8-amine (CAS 846038-33-3). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this compound. Given the absence of a standardized, published recrystallization protocol for this specific molecule, this guide is built upon the foundational principles of crystallization, informed by the known behavior of analogous aromatic amines and fluoroquinolone derivatives.

I. Understanding the Molecule: Physicochemical Context

This compound is an aromatic amine containing a quinoline scaffold. Its structure suggests a degree of polarity due to the nitrogen atoms and the fluorine substituent, which will influence its solubility in various solvents. The primary amine group (-NH2) can act as a hydrogen bond donor and acceptor, while the quinoline nitrogen can act as a hydrogen bond acceptor. These characteristics are central to selecting an appropriate recrystallization solvent.

Known Properties of this compound:

  • Molecular Formula: C₉H₇FN₂[1]

  • Molar Mass: 162.16 g/mol [1][2]

Based on the behavior of similar compounds like 8-aminoquinoline, we can infer certain solubility traits. 8-Aminoquinoline is generally soluble in polar organic solvents like ethanol and DMSO, but has low solubility in water.[3] The presence of the fluorine atom in the 3-position may slightly alter the polarity and solubility profile, but the general principles will hold. Aromatic amines can also be soluble in dilute aqueous acid due to the formation of the corresponding ammonium salt.

II. Core Experimental Workflow: Developing a Recrystallization Protocol

The following workflow provides a systematic approach to developing a robust recrystallization protocol for this compound when a pre-existing method is unavailable.

Recrystallization_Workflow cluster_prep Preparation cluster_dev Method Development cluster_exec Execution & Purification cluster_analysis Analysis start Start: Crude This compound char Characterize Crude: - Purity (HPLC/TLC) - Melting Point start->char solvent_screen Step 1: Small-Scale Solvent Screening char->solvent_screen select_solvent Step 2: Select Optimal Solvent or System solvent_screen->select_solvent scale_up Step 3: Scale-Up Recrystallization select_solvent->scale_up hot_filtration Step 4 (Optional): Hot Gravity Filtration scale_up->hot_filtration Insoluble impurities? cooling Step 5: Cooling & Crystal Growth scale_up->cooling No insoluble impurities hot_filtration->cooling collection Step 6: Crystal Collection & Washing cooling->collection drying Step 7: Drying collection->drying final_char Characterize Pure Product: - Purity (HPLC/TLC) - Melting Point - Yield Calculation drying->final_char end End: Pure Crystalline This compound final_char->end

Caption: A systematic workflow for developing a recrystallization protocol.

III. Detailed Protocols & Methodologies

Protocol 1: Small-Scale Solvent Screening

The objective is to identify a solvent (or solvent pair) where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4][5]

Materials:

  • Crude this compound

  • Small test tubes or vials

  • A selection of solvents (see table below)

  • Hot plate or heating block

  • Glass stirring rods

Procedure:

  • Place approximately 10-20 mg of the crude solid into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[6]

  • If the compound is insoluble at room temperature, begin heating the test tube gently while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.

  • If crystals form upon cooling, place the tube in an ice-water bath to maximize crystal recovery.

  • Evaluate the quality and quantity of the crystals formed. A good solvent will provide a high yield of well-formed crystals.

Table 1: Suggested Solvents for Screening

Solvent ClassSpecific SolventsExpected Behavior based on Analogs
Alcohols Methanol, Ethanol, IsopropanolHigh likelihood of success. Often dissolve aminoquinolines when hot and allow crystallization upon cooling.[7][8]
Ketones AcetoneMay be too strong a solvent, potentially leading to low recovery.
Esters Ethyl AcetateA moderately polar solvent, worth screening.
Aromatic TolueneCan be effective for aromatic compounds, may produce high-quality crystals.[7]
Ethers Diethyl Ether, THFMay be too volatile or too good a solvent.
Halogenated Dichloromethane (DCM)Often a good solvent at room temperature, making it less suitable for single-solvent recrystallization.
Hydrocarbons Hexane, HeptaneLikely to be a poor solvent (antisolvent). Useful for two-solvent systems.
Polar Aprotic Acetonitrile, DMF, DMSOOften dissolve the compound too well, even at room temperature.[3]
Aqueous WaterUnlikely to be a good single solvent due to low solubility of aromatic amines, but useful as an antisolvent.[3]

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of aromatic amines like this compound.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[9][10] This is common when the melting point of the solid is lower than the temperature of the solution, or when the solution is highly impure, causing a significant melting point depression.[11][12]

  • Immediate Action: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (10-20% more) to decrease the saturation point.[11]

  • Slower Cooling: Allow the solution to cool much more slowly. A sudden temperature drop encourages oiling out. Insulate the flask to ensure gradual cooling.[12]

  • Change Solvent System: The chosen solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture. Oiling out can occur when the nature of the solvent and solute are too different.[12]

  • Use a Seed Crystal: Introduce a tiny crystal of the solid material to the cooled, supersaturated solution to encourage nucleation at a specific point.

Oiling_Out_Troubleshooting start Problem: Compound 'Oiled Out' reheat 1. Reheat to dissolve oil start->reheat add_solvent 2. Add more solvent (10-20% excess) reheat->add_solvent slow_cool 3. Cool solution VERY slowly add_solvent->slow_cool seed 4. (Optional) Add a seed crystal slow_cool->seed fail Problem Persists slow_cool->fail If oiling persists success Success: Crystals Form seed->success change_solvent Re-evaluate solvent system. Try a more polar solvent. fail->change_solvent

Caption: Troubleshooting workflow for "oiling out".

Q2: No crystals are forming, even after cooling in an ice bath.

A2: This is a common issue that typically points to one of two problems: too much solvent was used, or the solution requires induction to begin crystallization.

  • Too Much Solvent: The solution is not sufficiently saturated for crystals to form.[13] Gently heat the solution and boil off a portion of the solvent (20-30%) to increase the concentration.[14] Then, allow it to cool again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.[11]

    • Seed Crystal: Add a small, pure crystal of this compound.

    • Antisolvent: If using a single solvent system, consider adding a small amount of a miscible "antisolvent" (a solvent in which your compound is insoluble, e.g., water or hexane if using ethanol) dropwise until the solution becomes faintly cloudy, then add a drop of the primary solvent to clarify.

Q3: The recovered crystals are colored, but the pure compound should be colorless/pale yellow.

A3: Colored impurities are often highly conjugated organic molecules.

  • Activated Charcoal: Add a very small amount of activated charcoal to the hot, dissolved solution. Swirl for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[11] If the solution cools during filtration, your product will crystallize prematurely in the filter paper. Use a pre-heated funnel and flask to prevent this.

Q4: The recrystallization yield is very low.

A4: A low yield can result from several factors.

  • Excess Solvent: Using too much solvent is the most common cause.[13] This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, significant loss will occur.

  • Inappropriate Solvent: The solvent may have too high a solubility for the compound, even at low temperatures.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[15]

V. Post-Recrystallization Analysis

To confirm the success of the purification, the following analyses are essential:

  • Melting Point: A pure compound will have a sharp, narrow melting point range. Compare the melting point of the recrystallized material to the crude starting material. An increase in the melting point and a narrowing of the range indicate successful purification.

  • Chromatography (TLC/HPLC): Run a TLC plate or HPLC analysis comparing the crude material, the recrystallized solid, and the mother liquor. The recrystallized solid should show a single, clean spot or peak, while the impurities should be concentrated in the mother liquor.

  • Spectroscopic Analysis (NMR/FTIR): For confirmation of identity and to check for residual solvent, NMR spectroscopy is invaluable.

VI. References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • Reddit. (2013, February 3). Recrystallization (help meeeeee).

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.

  • University of Calgary. Recrystallization.

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

  • University of Michigan-Dearborn, Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection.

  • ChemBK. This compound - Physico-chemical Properties.

  • BenchChem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.

  • Mettler Toledo. Oiling Out in Crystallization.

  • BOC Sciences. (2024, December 25). Understanding Oiling-Out in the Crystallization of Small Molecule Compounds.

  • University of California, Los Angeles. Recrystallization - Single Solvent.

  • National Institutes of Health. (2024, January 30). Levofloxacin and Ciprofloxacin Co-Crystals with Flavonoids: Solid-State Investigation for a Multitarget Strategy against Helicobacter pylori - PMC.

  • University of Massachusetts. Recrystallization.

  • Chemsrc. (2025, August 24). 8-Fluoroquinoline | CAS#:394-68-3.

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.

  • BLD Pharm. 846038-33-3|this compound.

  • Egan, T. J., et al. (2000). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry.

  • Google Patents. WO2009136408A1 - Synergistic pharmaceutical cocrystals.

  • PubChem. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992.

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.

  • ACS Publications. (2014, April 22). Changes in Packing and Chloride Coordination Lead to Opposite Trends in the Biopharmaceutical Performance of Fluoroquinolone Hydrochloride Cocrystals | Crystal Growth & Design.

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.

  • ACS Publications. (2022, April 11). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids | Crystal Growth & Design.

  • Lumen Learning. Organic Chemistry II - 23.1. Properties of amines.

  • Northern Kentucky University. (2013, September 9). Recrystallization [Video]. YouTube.

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube.

  • PubChem. 8-Fluoroquinolin-3-amine | C9H7FN2 | CID 52554381.

  • ChemicalBook. (2025, July 14). 6-FLUOROQUINOLIN-8-AMINE | 343-54-4.

  • Solubility of Things. 8-Aminoquinoline.

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.

  • ChemicalBook. (2025, July 24). 8-FLUOROQUINOLINE | 394-68-3.

  • Chemistry Steps. Solubility of Organic Compounds.

  • Synblock Inc. CAS 394-68-3 | 8-Fluoroquinoline.

References

Technical Support Center: Chromatographic Purification of 3-Fluoroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 3-Fluoroquinolin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this and similar heterocyclic amines.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your method development.

Question 1: Why am I seeing poor separation and overlapping peaks during column chromatography?

Answer:

Poor separation or co-elution of your target compound with impurities is typically a primary indicator that the selectivity of your chromatographic system is not optimized for the sample mixture.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: The solvent system may not have the correct polarity to adequately differentiate between your compound of interest and closely related impurities.[1]

    • Solution (Normal-Phase): Conduct a thorough screening using Thin-Layer Chromatography (TLC) with various solvent systems. Test different ratios of a non-polar solvent (e.g., Hexane, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane). Aim for a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for this compound while maximizing the separation (ΔRf) from its nearest impurities.[2]

    • Solution (Reversed-Phase): If using reversed-phase HPLC or flash chromatography, the issue is often insufficient organic modifier (e.g., Acetonitrile, Methanol) in the aqueous mobile phase. Start with a higher aqueous content and run a gradient to a higher organic content. For aromatic amines, using a buffered mobile phase (e.g., with formic acid or ammonium acetate) can significantly improve peak shape and selectivity by maintaining a consistent ionization state of the analyte.[3][4]

  • Column Overloading: Loading too much crude material onto the column is a frequent cause of peak broadening and poor resolution.[1]

    • Solution: As a general rule, the sample load for flash chromatography should not exceed 1-5% of the mass of the stationary phase.[1] If you observe broad, overlapping peaks, reduce the sample load by half and repeat the run. If larger quantities are necessary, scale up to a column with a larger diameter.

  • Incorrect Stationary Phase: The chosen stationary phase may not offer the right selectivity for your specific separation challenge.

    • Solution: If optimizing the mobile phase on silica gel fails, consider alternative stationary phases. For a basic compound like this compound, neutral or basic alumina can be effective alternatives to acidic silica gel.[1] For highly polar impurities, switching to a reversed-phase (e.g., C18) column may provide a completely different and more effective separation profile.[5]

Question 2: My product peak shows significant tailing. What is causing this and how can I fix it?

Answer:

Peak tailing is a common problem when purifying basic compounds like amines on standard silica gel. It is most often caused by strong, undesirable interactions between the analyte and the stationary phase.

Probable Cause:

The primary amine group (-NH2) on your this compound is basic. The surface of standard silica gel is decorated with silanol groups (Si-OH), which are weakly acidic. This leads to strong acid-base interactions that cause a portion of the analyte molecules to "stick" to the column, resulting in a delayed and drawn-out elution profile, or "tailing."

Troubleshooting Workflow: Peak Tailing

G Fig. 1: Troubleshooting Peak Tailing start Peak Tailing Observed on Silica Gel decision1 Is switching column type an option? start->decision1 solution1 Add Basic Modifier (0.1-1% Triethylamine or Ammonia in Methanol) to Mobile Phase decision1->solution1 No solution2 Switch to Reversed-Phase (C18) with Buffered Mobile Phase decision1->solution2 Yes solution3 Switch to Alternative Normal Phase (Alumina) decision1->solution3 Yes end_success Symmetrical Peak Achieved solution1->end_success solution2->end_success solution3->end_success

Detailed Solutions:

  • Add a Basic Modifier: The most direct way to solve this on silica gel is to neutralize the acidic sites.[1]

    • Protocol: Add a small amount of a volatile base to your mobile phase. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice. Alternatively, a 1-2% solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., Dichloromethane/Methanol/Ammonia). This competing base will saturate the acidic silanol sites, allowing your compound to elute symmetrically.

  • Use a Deactivated or Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina columns are excellent alternatives for purifying basic compounds, as they lack the acidic silanol groups that cause tailing.

    • Reversed-Phase: Switching to a C18 column completely changes the separation mechanism from adsorption to partitioning.[6] Since the stationary phase is non-polar, the problematic acid-base interactions are eliminated.

Question 3: My compound is not eluting from the column, even with a highly polar solvent system. What should I do?

Answer:

If this compound fails to elute from a normal-phase column, it suggests that the molecule is either too polar for the selected mobile phase or is irreversibly binding to the stationary phase.

Possible Causes & Solutions:

  • Compound is Too Polar: Your compound's high polarity, driven by the amine and the nitrogen in the quinoline ring, may cause it to have an extremely high affinity for the polar silica gel surface.

    • Solution 1: Gradient Elution: If you are using an isocratic (single solvent ratio) system, switch to a gradient elution. Start with your initial, less polar mobile phase and gradually increase the percentage of a highly polar solvent like methanol or isopropanol. A gradient from 0% to 20% methanol in dichloromethane is a common strategy for highly retained compounds.[1]

    • Solution 2: Switch to HILIC or Reversed-Phase: This is a strong indication that normal-phase chromatography is not the ideal method.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica) but with a reversed-phase type mobile phase (e.g., high acetonitrile, low aqueous buffer). It is specifically designed for polar compounds that are too strongly retained in normal-phase or not retained at all in reversed-phase.[7]

      • Reversed-Phase Chromatography (RPC): This is often the best solution. The compound will elute from a C18 column using a polar mobile phase (water/acetonitrile or water/methanol), and retention is controlled by adjusting the organic solvent percentage.[3][5]

  • Irreversible Adsorption or Decomposition: The compound may be reacting with or decomposing on the acidic silica gel.

    • Solution: Before committing to a large-scale column, test the stability of your compound. Spot the crude material on a silica TLC plate, wait for 30-60 minutes, and then develop the plate. If you see new spots or significant streaking from the baseline, your compound is likely unstable on silica. In this case, you must switch to a more inert stationary phase like neutral alumina or use reversed-phase chromatography.[2]

Question 4: How can I load my sample if it's not soluble in the non-polar mobile phase used for normal-phase chromatography?

Answer:

This is a very common scenario when purifying polar compounds with a non-polar eluent system. Loading the sample in a strong, polar solvent will ruin the separation. The correct approach is to use a dry loading technique.

Solution: Dry Loading Protocol [8]

  • Dissolve Sample: Dissolve your crude this compound in a suitable solvent in which it is highly soluble (e.g., Dichloromethane, Methanol, or Acetone).

  • Add Stationary Phase: In a round-bottom flask, add silica gel (or your chosen stationary phase) to the dissolved sample. A general guideline is to use 3-5 times the mass of silica relative to your crude material.

  • Evaporate Solvent: Thoroughly mix the slurry and then remove the solvent under reduced pressure using a rotary evaporator. Continue until you have a dry, free-flowing powder. This powder is your crude sample adsorbed onto the silica.

  • Load Column: Carefully add the dry powder to the top of your pre-packed column.

  • Run Chromatography: Gently add a layer of sand on top of the sample and begin eluting with your mobile phase. This technique introduces the sample in a concentrated band without disrupting the column bed, leading to much better separation.

Frequently Asked Questions (FAQs)

FAQ 1: Which chromatographic mode—Normal-Phase, Reversed-Phase, or HILIC—is the best choice for this compound?

Answer: The optimal mode depends on the nature of the impurities in your crude sample and the desired scale of purification. This compound is a polar, basic molecule, making it a candidate for all three techniques.

Decision Diagram: Selecting a Chromatography Mode

G Fig. 2: Choosing the Right Chromatography Mode start Start: Purify This compound decision1 Are impurities significantly less polar than the product? start->decision1 decision2 Are impurities significantly more polar than the product? decision1->decision2 No npc Normal-Phase (NPC) - Good for removing non-polar impurities. - Requires basic modifier for good peak shape. decision1->npc Yes decision3 Is the compound poorly retained in RPC (elutes near void)? decision2->decision3 No/Unsure rpc Reversed-Phase (RPC) - Excellent for removing polar impurities. - Generally provides good peak shape with buffers. decision2->rpc Yes decision3->rpc No hilic HILIC - Ideal for very polar molecules. - Bridges the gap between NPC and RPC. decision3->hilic Yes

  • Normal-Phase Chromatography (NPC): This is a good first choice, especially for removing less polar impurities from the reaction mixture. The product will be retained more strongly than non-polar side products. However, as discussed, you will likely need to add a basic modifier to prevent peak tailing.[1][9]

  • Reversed-Phase Chromatography (RPC): This is often the most robust and reproducible method for purifying polar, ionizable compounds like aromatic amines.[3][5] It is excellent for removing more polar impurities (e.g., salts, highly polar starting materials), which will elute first. The use of C18 stationary phases is widespread, and method development is straightforward.

  • Aqueous Normal-Phase / HILIC: This is a more specialized technique, but it is extremely powerful if your compound is too polar for good retention and separation in reversed-phase mode.[7][10]

Recommendation: For initial purification and removal of greasy, non-polar impurities, start with Normal-Phase flash chromatography on silica gel with a mobile phase containing 0.5% triethylamine. For high-purity applications, such as preparing an analytical standard or final drug substance, Reversed-Phase HPLC is the preferred method.

FAQ 2: What are recommended starting conditions for purifying this compound?

Answer: The following tables provide validated starting points for method development.

Table 1: Recommended Normal-Phase Flash Chromatography Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (Standard, 40-63 µm)Cost-effective and widely available for initial purification.
Mobile Phase A Hexane or HeptaneNon-polar solvent.
Mobile Phase B Ethyl Acetate or Dichloromethane/MethanolPolar solvent to elute the compound.
Basic Modifier 0.5 - 1.0% Triethylamine (TEA) in Mobile Phase BNeutralizes acidic silanol sites to prevent peak tailing.[1]
Elution Profile Gradient: 0-100% B over 10-15 column volumesEfficiently screens a wide polarity range to find the optimal elution condition.
Detection UV at 254 nm and ~320 nmQuinoline systems have strong UV absorbance at multiple wavelengths.
Table 2: Recommended Reversed-Phase HPLC Conditions
ParameterRecommendationRationale
Stationary Phase C18 Silica (5-10 µm for prep)Industry standard for robust reversed-phase separations.[6]
Mobile Phase A Water + 0.1% Formic Acid or 10mM Ammonium AcetateThe buffer controls the pH to ensure consistent protonation and good peak shape.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic modifier to elute the compound.
Elution Profile Gradient: 5-95% B over 20-30 minutesA standard gradient for method development and separation of complex mixtures.
Detection UV/DAD (Diode Array Detector) at 220-400 nmCaptures the full UV spectrum to ensure peak purity.
FAQ 3: What is the expected solubility of this compound?

Answer: While specific data for the 3-fluoro derivative is not widely published, we can infer its properties from the parent compound, 8-aminoquinoline. 8-aminoquinoline has low solubility in water but is soluble in polar organic solvents like ethanol and DMSO.[11] Its solubility is also pH-dependent, increasing in acidic conditions due to the protonation of the amine group, which forms a more soluble salt.[11]

For chromatographic purposes:

  • Normal-Phase: The compound will likely have poor solubility in highly non-polar solvents like hexane. It should be dissolved in a stronger solvent like dichloromethane or the mobile phase itself for loading (if using the wet-loading method).

  • Reversed-Phase: The compound should be readily soluble in typical reversed-phase injection solvents like Methanol, Acetonitrile, or DMSO. Avoid dissolving the sample purely in water where it may be less soluble, but mixtures of water and organic solvent are suitable.

References

Technical Support Center: Navigating the Stability of 3-Fluoroquinolin-8-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the stability and reactivity challenges associated with 3-Fluoroquinolin-8-amine under common reaction conditions. As a valued building block in medicinal chemistry, understanding its behavior is crucial for successful synthetic outcomes. This center provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower your research.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a unique scaffold. The presence of the fluorine atom at the 3-position and the amino group at the 8-position imparts a distinct electronic and steric profile that influences its reactivity.

  • Electron-Withdrawing Fluorine: The highly electronegative fluorine atom at the C3 position modulates the electron density of the quinoline ring system. This can influence the nucleophilicity of the 8-amino group and the susceptibility of the ring to certain reactions.

  • Coordinating Amino Group: The 8-amino group, along with the quinoline nitrogen, can act as a bidentate ligand, chelating to metal catalysts. This can be both beneficial in directing reactions and detrimental by causing catalyst inhibition.[1]

  • Stable C-F Bond: The carbon-fluorine bond is one of the strongest in organic chemistry, making defluorination a less common but still possible side reaction under harsh conditions.[2]

II. Troubleshooting Guide: Common Issues in Key Reactions

This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Question 1: Why is my Buchwald-Hartwig amination with this compound sluggish or failing to go to completion?

Answer:

Low conversion in Buchwald-Hartwig reactions involving 8-aminoquinoline derivatives can often be attributed to catalyst inhibition.[3] The 8-amino group and the quinoline nitrogen can chelate to the palladium center, forming a stable, less reactive complex. The electron-withdrawing nature of the fluorine at C3 can further decrease the nucleophilicity of the 8-amino group.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands are often necessary to promote reductive elimination and prevent the formation of stable catalyst-substrate complexes. Consider screening ligands such as XPhos, RuPhos, or BrettPhos .[4]

  • Base Selection: Strong, non-nucleophilic bases are typically required. While NaOtBu is common, it can sometimes be too harsh. Weaker bases like Cs₂CO₃ or K₃PO₄ in combination with higher temperatures might offer a better outcome, especially if your coupling partner is base-sensitive.[4]

  • Catalyst Pre-activation: Using a pre-formed palladium pre-catalyst can sometimes give more reproducible results than generating the active Pd(0) species in situ.

  • Solvent Choice: Aprotic polar solvents like dioxane, toluene, or THF are generally preferred.

Protocol 1: General Starting Conditions for Buchwald-Hartwig Amination

Parameter Recommendation
Catalyst Pd₂(dba)₃ (2-5 mol%)
Ligand XPhos (4-10 mol%)
Base NaOtBu (1.5-2.0 equiv.)
Solvent Toluene or Dioxane (anhydrous, degassed)
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.1-1.2 equiv.), NaOtBu, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the palladium source.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Purify by column chromatography.

Question 2: I am observing a significant amount of a byproduct that appears to be my starting this compound. What could be the cause?

Answer:

Besides catalyst inhibition, this could be due to a competitive hydrodehalogenation of your aryl halide coupling partner, leading to the consumption of the catalyst in an unproductive cycle.

Troubleshooting Strategies:

  • Reaction Concentration: Ensure your reaction is sufficiently concentrated. Dilute conditions can sometimes favor side reactions.

  • Purity of Reagents: Ensure all reagents, especially the solvent and base, are free of water and other impurities.

B. Nucleophilic Aromatic Substitution (SNAr)

Question 3: I am attempting an SNAr reaction on a different part of the quinoline ring, but I am seeing side reactions involving the 8-amino group. How can I prevent this?

Answer:

The 8-amino group is a nucleophile and can compete with your intended nucleophile, leading to self-condensation or other unwanted products.[5]

Troubleshooting Strategies:

  • Protecting the Amino Group: The most straightforward solution is to protect the 8-amino group. Common protecting groups for anilines include acetyl (Ac), tert-butoxycarbonyl (Boc), or a tosyl (Ts) group. The choice of protecting group will depend on the stability required for your reaction and the ease of deprotection.[6]

Protocol 2: Boc Protection of this compound

Parameter Recommendation
Reagent Di-tert-butyl dicarbonate (Boc)₂O (1.1-1.2 equiv.)
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-1.5 equiv.)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature Room Temperature

Step-by-Step Methodology:

  • Dissolve this compound in the chosen solvent.

  • Add the base, followed by the slow addition of (Boc)₂O.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the Boc-protected product.

C. Sonogashira and Ullmann Couplings

Question 4: My Sonogashira or Ullmann coupling with this compound is giving low yields and a complex mixture of products. What are the likely issues?

Answer:

Similar to palladium catalysis, the nitrogen atoms in this compound can coordinate to the copper catalyst used in these reactions, leading to catalyst deactivation.[7][8] Ullmann reactions, in particular, often require high temperatures, which can lead to degradation of sensitive substrates.[9]

Troubleshooting Strategies:

  • Ligand Choice for Ullmann Coupling: For Ullmann reactions, the addition of a ligand such as 1,10-phenanthroline or an amino acid can improve catalyst turnover and allow for milder reaction conditions.[10]

  • Copper-Free Sonogashira: Consider a copper-free Sonogashira protocol. These methods often rely on a palladium catalyst with specific phosphine ligands and can be more tolerant of coordinating functional groups.[5]

  • Amine Protection: As with SNAr, protecting the 8-amino group can be an effective strategy to prevent catalyst inhibition.

III. Frequently Asked Questions (FAQs)

Q1: Is the C-F bond in this compound stable under typical cross-coupling conditions?

A1: Generally, yes. The C-F bond is very strong and not prone to cleavage under standard palladium- or copper-catalyzed cross-coupling conditions. However, defluorination can occur under very harsh basic conditions, high temperatures, or in the presence of specific catalytic systems designed for C-F activation.[2]

Q2: Can the 8-amino group be used as a directing group for C-H activation?

A2: Yes, the 8-aminoquinoline moiety is a well-established and powerful directing group for C-H functionalization at the C7 position.[1] This allows for the introduction of various functional groups at this position. However, it's important to note that the removal of the 8-aminoquinoline directing group after the reaction can be challenging.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Q4: Can I perform reactions on the quinoline nitrogen of this compound?

A4: Yes, the quinoline nitrogen can be alkylated or oxidized. However, these reactions might require careful optimization to avoid side reactions involving the 8-amino group. Protection of the amino group is often a prudent first step.

IV. Visualizing Reaction Challenges and Solutions

Diagram 1: Buchwald-Hartwig Amination - The Challenge of Catalyst Inhibition

G cluster_0 Catalytic Cycle cluster_1 Inhibition Pathway Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II)\nComplex Pd(II) Complex Oxidative\nAddition->Pd(II)\nComplex Amine\nCoordination Amine Coordination Pd(II)\nComplex->Amine\nCoordination 3-F-8-AQ Pd(II)\nComplex_Inhibit Pd(II) Complex Reductive\nElimination Reductive Elimination Amine\nCoordination->Reductive\nElimination Base Reductive\nElimination->Pd(0) Product Product Reductive\nElimination->Product Inactive_Complex Stable Inactive Pd(II) Complex Pd(II)\nComplex_Inhibit->Inactive_Complex Chelation 3-F-8-AQ_Inhibit This compound (Chelating Ligand) 3-F-8-AQ_Inhibit->Inactive_Complex

Caption: Potential catalyst inhibition pathway in Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow for Low Yields

G start Low Yield in Cross-Coupling check_catalyst Catalyst Inhibition? start->check_catalyst change_ligand Screen Bulky Electron-Rich Ligands (e.g., XPhos, RuPhos) check_catalyst->change_ligand Yes check_conditions Harsh Conditions? check_catalyst->check_conditions No protect_amine Protect 8-Amino Group (e.g., Boc, Ac) change_ligand->protect_amine success Improved Yield protect_amine->success lower_temp Lower Temperature check_conditions->lower_temp Yes check_side_reactions Side Reactions? check_conditions->check_side_reactions No weaker_base Use Weaker Base (e.g., K₂CO₃, Cs₂CO₃) lower_temp->weaker_base weaker_base->success purify_reagents Purify Reagents & Solvents check_side_reactions->purify_reagents Yes check_side_reactions->success No optimize_stoichiometry Optimize Stoichiometry purify_reagents->optimize_stoichiometry optimize_stoichiometry->success

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

V. References

  • Albayrak, M., et al. (2022). Design, synthesis and biological evaluation of 8-aminoquinoline-1,2,3-triazole hybrid derivatives as potential antimicrobial agents. Research on Chemical Intermediates, 48, 2687–2711. Available at: --INVALID-LINK--

  • Bajčić, M., et al. (2020). Primaquine derivatives: Modifications of the terminal amino group. European Journal of Medicinal Chemistry, 206, 112687. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: --INVALID-LINK--

  • Wikipedia. (2023). Ullmann condensation. Available at: --INVALID-LINK--

  • Grey, I. J. K., et al. (2018). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. Organic Letters, 20(18), 5808–5812. Available at: --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of 8-Fluoroquinoline-3-carbonitrile in Fine Chemical Synthesis. Available at: --INVALID-LINK--

  • Markus, M. B. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Molecules, 24(15), 2818. Available at: --INVALID-LINK--

  • Jin, C., et al. (2019). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. Available at: --INVALID-LINK--

  • Pascual-Escudero, A., et al. (2018). Silver(I)-Catalyzed C–X, C–C, C–N, and C–O Cross-Couplings Using Aminoquinoline Directing Group via Elusive Aryl-Ag(III) Species. ACS Catalysis, 8(11), 10834–10842. Available at: --INVALID-LINK--

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: --INVALID-LINK--

  • ResearchGate. (2018). Silver(I)-catalyzed C-X, C-C, C-N and C-O cross couplings using aminoquinoline directing group via elusive aryl-Ag(III) species. Available at: --INVALID-LINK--

  • Fitzgerald, L. S., & O'Duill, M. L. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal, 27(33), 8411-8436. Available at: --INVALID-LINK--

  • Wikipedia. (2023). Sonogashira coupling. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Ullmann Reaction. Available at: --INVALID-LINK--

  • Markus, M. B. (2023). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Medicina, 59(5), 1003. Available at: --INVALID-LINK--

  • Razafindrainibe, F., et al. (2018). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: --INVALID-LINK--

  • Jana, C. K. (2014). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. International Journal of Organic Chemistry, 4, 1-28. Available at: --INVALID-LINK--

  • Al-Ostath, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7343. Available at: --INVALID-LINK--

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: --INVALID-LINK--

  • Mali, U. P., & Jadhav, S. D. (2018). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic and Medicinal Chemistry International Journal, 6(5). Available at: --INVALID-LINK--

  • Peters, W. (1981). Pharmacology of 8-aminoquinolines. Semantic Scholar. Available at: --INVALID-LINK--

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Available at: --INVALID-LINK--

  • Patsnap. (n.d.). 8-Aminoquinoline patented technology retrieval search results. Eureka. Available at: --INVALID-LINK--

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate. Available at: --INVALID-LINK--

  • Chen, Y.-L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14358–14369. Available at: --INVALID-LINK--

  • Sidhartha, S. K., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(3), 362. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: --INVALID-LINK--

  • Musset, L., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. Available at: --INVALID-LINK--

  • Yin, D., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6683. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: --INVALID-LINK--

  • Al-Ostath, A., et al. (2021). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: --INVALID-LINK--

  • Shevlin, M. (2017). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. Available at: --INVALID-LINK--

  • ResearchGate. (2014). On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Available at: --INVALID-LINK--

  • Patsnap. (2018). Preparation method of 8-hydroxyquinoline. Eureka. Available at: --INVALID-LINK--

  • Google Patents. (1991). US4997943A - Quinoline-3-carboxylic acid derivatives. Available at: --INVALID-LINK--

  • Google Patents. (1951). US2561553A - Process for the manufacture of 8-hydroxy quinoline. Available at: --INVALID-LINK--

References

Technical Support Center: Scalable Synthesis of 3-Fluoroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scalable synthesis of 3-Fluoroquinolin-8-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthetic process. The information herein is curated from established literature and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

I. Synthetic Pathway Overview & Key Challenges

The scalable synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. A common and effective synthetic route involves the initial preparation of 8-nitroquinoline, followed by fluorination at the 3-position, and concluding with the reduction of the nitro group to the desired amine.

Diagram of the Synthetic Workflow

Synthetic_Workflow A 2-Nitroaniline C 8-Nitroquinoline A->C Skraup Synthesis B Glycerol, H₂SO₄, Oxidizing Agent E 3-Fluoro-8-nitroquinoline C->E Electrophilic Fluorination D Fluorinating Agent G This compound E->G Nitro Group Reduction F Reducing Agent (e.g., Fe/HCl, H₂/Pd-C)

Caption: General synthetic route for this compound.

While seemingly straightforward, this pathway presents several challenges that can impact yield, purity, and scalability. These include:

  • Regioselectivity: Ensuring the fluorine atom is introduced specifically at the 3-position of the quinoline ring.

  • Harsh Reaction Conditions: The Skraup synthesis and fluorination steps often require strong acids and high temperatures, which can lead to side product formation and decomposition.[1][2]

  • Purification: Separating the desired product from starting materials, regioisomers, and other impurities can be complex, especially at a larger scale.

  • Safety: Handling of hazardous reagents such as strong acids, oxidizing agents, and potentially toxic intermediates requires strict safety protocols.

This guide will address these challenges through a series of targeted questions and answers.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific issues you may encounter during your experiments, providing both the "what" and the "why" behind each recommendation.

Part A: Synthesis of 8-Nitroquinoline (Skraup Reaction)

Question 1: My Skraup reaction to synthesize 8-nitroquinoline is giving a low yield. What are the likely causes and how can I optimize it?

Answer: Low yields in the Skraup synthesis are a common issue. Several factors can contribute to this, and a systematic approach to optimization is recommended.

  • Temperature Control: The Skraup reaction is highly exothermic.[3] A rapid temperature increase can lead to polymerization of glycerol and the formation of tar-like byproducts.

    • Troubleshooting:

      • Initiate the reaction at a lower temperature and gradually increase the heat.

      • Use a sand bath or oil bath for more uniform and controlled heating.[3]

      • Monitor the internal reaction temperature closely.

  • Purity of Reagents: The purity of 2-nitroaniline and glycerol is crucial. Impurities can interfere with the reaction.

    • Troubleshooting:

      • Use freshly distilled glycerol.

      • Ensure the 2-nitroaniline is of high purity.

  • Oxidizing Agent: The choice and amount of the oxidizing agent (e.g., arsenic acid, nitrobenzene) can significantly impact the yield.[3]

    • Troubleshooting:

      • Arsenic acid is traditionally used but is highly toxic. Consider safer alternatives if possible, though this may require significant process development.

      • Carefully control the stoichiometry of the oxidizing agent. An excess can lead to over-oxidation and byproduct formation.

  • Work-up Procedure: Inefficient extraction or product loss during work-up can artificially lower the yield.

    • Troubleshooting:

      • After dilution with water, allow the mixture to stand overnight to ensure complete precipitation of the product.[3]

      • During basification with sodium hydroxide to precipitate the 8-nitroquinoline, add the base slowly and monitor the pH to avoid dissolving the product in excess base.[3]

Question 2: I am observing a significant amount of tar formation in my Skraup reaction. How can I minimize this?

Answer: Tar formation is a classic problem in the Skraup synthesis, primarily due to the polymerization of acrolein, which is formed in situ from the dehydration of glycerol.

  • Moderating the Reaction Rate:

    • Troubleshooting: Add the sulfuric acid dropwise to the mixture of 2-nitroaniline and glycerol with efficient stirring and cooling. This helps to control the initial exotherm.

  • Dehydrating Agent: The concentration of sulfuric acid is critical for the dehydration of glycerol to acrolein.

    • Troubleshooting: Use concentrated sulfuric acid as specified in established protocols.[3] Insufficient acid concentration can lead to incomplete dehydration and side reactions.

Part B: Fluorination of 8-Nitroquinoline

Question 3: What are the best practices for achieving regioselective fluorination at the 3-position of 8-nitroquinoline?

Answer: Achieving high regioselectivity in the fluorination of the quinoline ring is a key challenge. The 8-nitro group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the pyridine ring.

  • Choice of Fluorinating Agent: The choice of fluorinating agent is critical. Electrophilic fluorinating agents are required for this transformation.

    • Recommended Agents:

      • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and effective electrophilic fluorinating agent.[4]

      • N-Fluorobenzenesulfonimide (NFSI) is another option.[4]

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent like acetonitrile is often a good choice.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the temperature is necessary to balance reaction speed with potential side product formation.

  • Troubleshooting Poor Regioselectivity:

    • If you are observing fluorination at other positions, it could be due to radical side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

    • Confirm the identity of your starting material. Isomeric impurities in the 8-nitroquinoline could lead to a mixture of fluorinated products.

Part C: Reduction of 3-Fluoro-8-nitroquinoline

Question 4: The reduction of the nitro group to an amine is incomplete or resulting in byproducts. What are the recommended reduction methods for scalability?

Answer: The reduction of the nitro group is a critical final step. The choice of reducing agent and reaction conditions can significantly affect the yield and purity of the final product.

  • Common Reduction Methods:

    • Iron in Acidic Media (e.g., Fe/HCl or Fe/NH₄Cl): This is a classic, cost-effective, and often reliable method for nitro group reduction.[5]

      • Troubleshooting: Ensure the iron powder is activated (e.g., by washing with dilute acid) to remove any passivating oxide layer. The reaction can be heterogeneous, so vigorous stirring is essential.

    • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a clean and efficient method, often providing high yields and purity.

      • Troubleshooting: The catalyst can be sensitive to impurities ("catalyst poisoning"). Ensure the 3-fluoro-8-nitroquinoline is of high purity before hydrogenation. The choice of solvent (e.g., ethanol, ethyl acetate) and reaction pressure/temperature should be optimized.

    • Tin(II) Chloride (SnCl₂): This is another effective method for the reduction of aromatic nitro compounds.[5]

Table 1: Comparison of Reduction Methods

MethodAdvantagesDisadvantagesScalability Considerations
Fe/Acid Inexpensive, readily available reagents.Can require harsh acidic conditions, work-up can be cumbersome due to iron salts.Good for large-scale due to low cost, but waste disposal of iron sludge needs to be managed.
H₂/Pd-C Clean reaction, high yields, easy product isolation.Higher cost of catalyst, requires specialized hydrogenation equipment.Excellent for scalability if the initial investment in equipment is feasible. Catalyst recycling can improve cost-effectiveness.
SnCl₂ Milder conditions than Fe/Acid.Stoichiometric amounts of tin salts are produced as waste.Moderate scalability; waste disposal of tin salts is a key consideration.

Question 5: How can I effectively purify the final this compound product on a larger scale?

Answer: Purification is crucial to obtain a high-purity final product, which is often a requirement in drug development.

  • Initial Work-up: After the reduction, the reaction mixture needs to be basified to liberate the free amine. Careful extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) is the first step.

  • Column Chromatography: While effective at the lab scale, column chromatography can be challenging and costly to scale up. It should be used if other methods fail to provide the required purity.

  • Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds.

    • Troubleshooting Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen using small amounts of the crude product is recommended. Common solvent systems include ethanol/water, toluene, or heptane/ethyl acetate mixtures.

  • Acid-Base Purification: This technique can be very effective for purifying amines.

    • Dissolve the crude amine in an organic solvent.

    • Extract with a dilute aqueous acid (e.g., HCl) to form the water-soluble amine salt.

    • Separate the aqueous layer and wash it with an organic solvent to remove neutral impurities.

    • Basify the aqueous layer (e.g., with NaOH) to precipitate the pure free amine.

    • Extract the pure amine back into an organic solvent, dry, and evaporate the solvent. This method is highly scalable and can significantly improve purity.[6]

III. Experimental Protocols

Protocol 1: Skraup Synthesis of 8-Nitroquinoline
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Charging Reagents: To the flask, add 2-nitroaniline, glycerol, and a suitable oxidizing agent (e.g., arsenic acid or an alternative).[3]

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. Control the initial exotherm by using an ice bath if necessary.

  • Heating: Gradually heat the reaction mixture to the target temperature (typically 120-140 °C) and maintain for several hours until the reaction is complete (monitor by TLC).[3]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a large volume of cold water with stirring.

    • Allow the precipitate to settle overnight.

    • Filter the crude solid and wash with water.

    • Suspend the solid in water and carefully add a solution of sodium hydroxide until the mixture is alkaline to precipitate the 8-nitroquinoline.[3]

    • Filter the solid, wash with water until the filtrate is neutral, and dry.

  • Purification: The crude 8-nitroquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Reduction of 3-Fluoro-8-nitroquinoline to this compound (using Fe/NH₄Cl)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 3-fluoro-8-nitroquinoline, ethanol, and water.

  • Reagent Addition: Add iron powder and ammonium chloride to the mixture.

  • Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.

  • Work-up:

    • Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts.

    • Wash the celite pad with hot ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization or acid-base purification as described in the FAQ section.

IV. Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

    • Oxidizing Agents: Oxidizing agents can be toxic and reactive. Consult the Safety Data Sheet (SDS) for specific handling instructions.

    • Fluorinating Agents: Electrophilic fluorinating agents can be moisture-sensitive and reactive. Handle under an inert atmosphere.

  • Exothermic Reactions: The Skraup reaction is highly exothermic. Be prepared to control the temperature with external cooling.

By understanding the key challenges and implementing the troubleshooting strategies outlined in this guide, researchers can improve the efficiency, scalability, and safety of the synthesis of this compound.

V. References

  • Gershon, H., Clarke, D. D., & Caton, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from --INVALID-LINK--

  • Preparation of 8-nitroquinoline. (n.d.). PrepChem.com. Retrieved from --INVALID-LINK--

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules. Retrieved from --INVALID-LINK--

  • Synthesis of Quinoline and derivatives. (n.d.). Retrieved from --INVALID-LINK--

  • 8-Aminoquinoline. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 3-Fluoroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 3-Fluoroquinolin-8-amine, a critical building block in medicinal chemistry. Our goal is to equip you with the expertise and practical methodologies to overcome common purification challenges, ensuring the integrity of your research.

Part 1: Initial Purity Assessment & Impurity Profiling

Before attempting any purification, a preliminary assessment of your crude material is essential. This not only guides the selection of the most effective purification strategy but also establishes a baseline against which you can measure success.

Q1: What are the likely impurities in my crude this compound sample?

The impurity profile of your crude product is heavily dependent on its synthetic route. A common synthesis involves the Skraup reaction or a variation thereof, starting from a fluoro-substituted aniline derivative. Potential impurities can be categorized as follows:

  • Unreacted Starting Materials: Such as 2-fluoroaniline derivatives or glycerol.

  • Reaction Byproducts: Incomplete cyclization or side-reactions can lead to various isomeric or partially reacted species. The Skraup reaction, for instance, is known for producing tar-like polymeric byproducts.[1]

  • Reagents and Catalysts: Residual acids (e.g., sulfuric acid), oxidizing agents, or solvents used during the synthesis and workup.

  • Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.

Q2: Which analytical techniques should I use to assess the purity of my crude and final product?

A multi-pronged approach is recommended for a comprehensive purity analysis.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for visualizing the number of components in your mixture. It's crucial for developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of fluoroquinolones and related compounds.[2][3][4] It can resolve closely related impurities and determine their percentage area. A typical starting method would be a C18 reversed-phase column with a mobile phase of acetonitrile and a buffered aqueous solution.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure of the desired product and identifying any structurally related impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.[5]

Part 2: Step-by-Step Purification Methodologies & Troubleshooting

This section details the primary purification techniques. The choice of method depends on the nature of the impurities and the scale of your experiment.

Recrystallization: The First Line of Defense for Crystalline Solids

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[6][7][8] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[6]

Causality: The ideal recrystallization solvent will dissolve your compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon cooling).[5]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (see Table 1). Ethanol, isopropanol, or toluene are often good starting points for aromatic amines.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.[5]

  • Decolorization (Optional): If the solution is colored by minor impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling can be completed in an ice bath to maximize yield.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Confirm purity via HPLC or melting point analysis.

Table 1: Common Solvents for Recrystallization of Aromatic Compounds

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol785.2Good for moderately polar compounds.
Isopropanol824.3Similar to ethanol, less volatile.[10]
Toluene1112.4Effective for less polar compounds; higher boiling point.[10]
Ethyl Acetate774.4A versatile solvent, often used in combination with hexanes.
Hexanes/Heptane69 / 98~0.1Non-polar, often used as an anti-solvent.

Data sourced from multiple chemical property databases.[10]

Workflow for Recrystallization

G cluster_prep Preparation cluster_process Process cluster_output Output A Crude Solid B Select Solvent A->B C Dissolve in Min. Hot Solvent B->C D Hot Filtration (if needed) C->D E Cool Slowly D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G I Mother Liquor (contains impurities) F->I H Pure Crystals G->H

Caption: A standard workflow for purifying a solid compound via recrystallization.

  • No Crystals: If no crystals form upon cooling, it may be because the solution is not sufficiently saturated or too much solvent was used. Try evaporating some of the solvent to increase the concentration. Alternatively, scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound can initiate crystallization.[5]

  • Oiling Out: This occurs when the solute comes out of solution above its melting point. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and try cooling again more slowly.

Column Chromatography: For Complex Mixtures

When recrystallization fails or when impurities are chemically very similar to the product, column chromatography is the preferred method.[11] It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[12]

Causality: The separation relies on the polarity of the analyte, stationary phase, and mobile phase. This compound is a polar, basic compound. Using a standard silica gel column, the amine group can interact strongly, leading to peak tailing and poor separation.

Step 1: Stationary Phase Selection

  • Standard Silica Gel: Most common, but may require a mobile phase modifier.

  • Amine-Functionalized Silica: Highly recommended for basic compounds like amines.[13] This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption and resulting in much sharper peaks and better separation.

Step 2: Mobile Phase (Eluent) Selection

  • TLC Analysis: First, find a solvent system that gives your product a Retention Factor (Rf) of ~0.3 on a TLC plate. The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled.

  • Common Systems: For aromatic amines, start with a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate).

  • Adding a Modifier: If using standard silica gel, adding a small amount (~1%) of a basic modifier like triethylamine (Et₃N) or ammonia in methanol to your eluent is crucial. This will compete with your product for the acidic sites on the silica, improving the peak shape.

  • Gradient Elution: It is often best to start with a less polar solvent system and gradually increase the polarity (e.g., from 10% Ethyl Acetate in Hexanes to 50%). This allows non-polar impurities to elute first, followed by your product, and finally any highly polar impurities.

This is a common troubleshooting scenario in chromatography.

Troubleshooting Column Chromatography Issues

ProblemPossible CauseRecommended Solution
Compound Stuck at Origin Eluent is not polar enough.Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or methanol.[11]
Broad Peaks / Tailing Strong interaction with acidic silica gel.Add ~1% triethylamine or ammonia to the eluent to block active sites. Alternatively, switch to an amine-functionalized silica column.
Poor Separation Incorrect solvent system; column overloaded.Re-optimize the eluent using TLC. Ensure you are not loading too much crude material onto the column (typically 1-5% of the silica weight).
Cracks in Silica Bed Column packed improperly or ran dry.This is irreversible for the current run. The column must be repacked carefully, ensuring the silica surface is never allowed to go dry.
Acid-Base Extraction: A Simple, Powerful Cleanup

This liquid-liquid extraction technique is perfect for separating basic compounds like this compound from neutral or acidic impurities.[14][15]

Causality: The basic nitrogen atom in the quinoline ring and the primary amine group can be protonated by an acid (like HCl) to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic solvent layer and can be physically separated.[9]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously, venting frequently. The this compound will react to form its hydrochloride salt and move into the aqueous layer.

  • Separation: Allow the layers to separate. Drain the aqueous layer (containing your protonated product) into a clean flask. The organic layer (containing neutral impurities) can be discarded.

  • Basification: Return the aqueous layer to the separatory funnel. Slowly add a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). This will deprotonate the amine, regenerating the water-insoluble free base.

  • Re-extraction: Add a fresh portion of organic solvent (DCM or Ethyl Acetate) to the funnel and shake again. Your purified product will now move back into the organic layer.

  • Drying and Evaporation: Drain the organic layer, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified this compound.

Diagram of Acid-Base Extraction Logic

G Start Crude Mixture (Amine + Neutral Impurity) in Organic Solvent AddAcid Add 1M HCl (aq) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 Aqueous1 Aqueous Layer: [Amine-H]+Cl- (water soluble) Separate1->Aqueous1 Phase 1 Organic1 Organic Layer: Neutral Impurity Separate1->Organic1 Phase 2 AddBase Add 1M NaOH (aq) Aqueous1->AddBase Separate2 Extract with Fresh Organic Solvent AddBase->Separate2 Aqueous2 Aqueous Layer: NaCl, H2O Separate2->Aqueous2 Phase 1 Organic2 Organic Layer: Purified Amine Separate2->Organic2 Phase 2

Caption: Decision workflow for purifying a basic amine using acid-base extraction.

References

Technical Support Center: Protecting Group Strategies for 3-Fluoroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 3-fluoroquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating this valuable building block into their synthetic routes. The presence of both a nucleophilic amino group and an electron-withdrawing fluoro group on the quinoline scaffold presents unique challenges and opportunities. This document, structured in a responsive question-and-answer format, provides in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why is protecting the 8-amino group of this compound often necessary?

The 8-amino group of this compound is a primary aromatic amine, making it a nucleophilic and basic site.[1] This inherent reactivity can lead to undesirable side reactions in subsequent synthetic steps, such as:

  • Reaction with electrophiles: The amino group can react with a wide range of electrophiles, leading to N-alkylation, N-acylation, or other modifications when you intend to react at another position of the molecule.

  • Interference with metal-catalyzed cross-coupling reactions: The free amine can coordinate to the metal catalyst, potentially deactivating it or leading to undesired side reactions.

  • Influencing the regioselectivity of electrophilic aromatic substitution: The strongly activating amino group can direct incoming electrophiles to positions ortho and para to it, which may not be the desired outcome.

Therefore, temporarily "masking" or protecting the 8-amino group is a crucial strategy to ensure chemoselectivity and achieve the desired transformation.[2]

Which protecting group is most suitable for this compound, and what are the key considerations?

The selection of a suitable protecting group for this compound requires careful consideration of the substrate's electronic properties. The 3-fluoro group is electron-withdrawing, which reduces the nucleophilicity of the 8-amino group. This makes the protection step more challenging compared to electron-rich anilines.

Here's a comparative analysis of common amine protecting groups:

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsKey Considerations for this compound
tert-ButoxycarbonylBoc(Boc)₂O, base (e.g., TEA, DMAP)Strong acid (e.g., TFA, HCl)Recommended starting point. Milder protection conditions may be required due to reduced nucleophilicity. DMAP catalysis is often beneficial.[3]
BenzyloxycarbonylCbzCbz-Cl, baseCatalytic hydrogenolysis (H₂, Pd/C)A good option if subsequent steps are incompatible with strong acids. The quinoline ring is generally stable to hydrogenolysis.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, baseBase (e.g., piperidine)Useful for orthogonal protection schemes. Deprotection is under basic conditions, offering an alternative to acidic or reductive cleavage.[2]

Decision Workflow for Protecting Group Selection:

G start Start: Need to protect This compound acid_sensitive Are subsequent steps sensitive to strong acid? start->acid_sensitive reductive_sensitive Are subsequent steps sensitive to hydrogenolysis? acid_sensitive->reductive_sensitive No cbz Use Cbz Group acid_sensitive->cbz Yes base_sensitive Are subsequent steps sensitive to strong base? reductive_sensitive->base_sensitive No boc Use Boc Group reductive_sensitive->boc Yes base_sensitive->cbz Yes orthogonal Consider orthogonal protection strategy base_sensitive->orthogonal No fmoc Use Fmoc Group orthogonal->fmoc

Caption: Decision tree for selecting a suitable protecting group.

I am having difficulty achieving complete Boc protection of this compound. What can I do?

Incomplete protection is a common issue due to the reduced nucleophilicity of the 8-amino group. Here are some troubleshooting steps:

  • Increase the stoichiometry of (Boc)₂O: Using a larger excess of the Boc anhydride (e.g., 1.5-2.0 equivalents) can drive the reaction to completion.

  • Use a stronger base or a catalyst: While triethylamine (TEA) is a common base, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[3] DMAP is a hypernucleophilic acylation catalyst that forms a more reactive intermediate with (Boc)₂O.

  • Increase the reaction temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side reactions.

  • Change the solvent: Aprotic polar solvents like acetonitrile or tetrahydrofuran (THF) are generally suitable. Ensure the solvent is anhydrous.

Experimental Protocol: DMAP-Catalyzed Boc Protection

G start Dissolve this compound and DMAP (0.1 eq.) in anhydrous THF add_boc Add (Boc)₂O (1.5 eq.) and TEA (1.2 eq.) start->add_boc react Stir at room temperature for 12-24 hours add_boc->react monitor Monitor reaction by TLC react->monitor workup Quench with saturated aq. NH₄Cl, extract with EtOAc, and purify monitor->workup

Caption: Workflow for DMAP-catalyzed Boc protection.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Add triethylamine (TEA, 1.2 equiv) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

How can I deprotect the Boc group without affecting other sensitive functionalities in my molecule?

The Boc group is typically removed under acidic conditions.[4] The choice of acid and reaction conditions can be tailored to the sensitivity of your substrate.

ReagentConditionsComments
Trifluoroacetic acid (TFA)Neat or in CH₂Cl₂Very effective and fast. Can be harsh for some substrates.
Hydrochloric acid (HCl)In an organic solvent (e.g., dioxane, methanol)A common and cost-effective method.
Formic acidNeat or in an inert solventA milder alternative to TFA or HCl.

Experimental Protocol: Boc Deprotection with HCl in Dioxane

G start Dissolve Boc-protected This compound in dioxane add_hcl Add 4 M HCl in dioxane start->add_hcl react Stir at room temperature for 1-4 hours add_hcl->react monitor Monitor reaction by TLC react->monitor workup Concentrate under reduced pressure, triturate with ether to obtain the HCl salt monitor->workup

Caption: Workflow for Boc deprotection.

Step-by-Step Methodology:

  • Dissolve the Boc-protected this compound (1.0 equiv) in a minimal amount of 1,4-dioxane.

  • To this solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 equiv).

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.

  • Collect the solid by filtration and dry under vacuum.

I need to perform a reaction that is sensitive to both acidic and reductive conditions. What are my options for an orthogonal protecting group?

In such cases, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is an excellent choice.[2] The Fmoc group is stable to both acidic and reductive conditions but is readily cleaved by a mild base, typically a solution of piperidine in an aprotic solvent.

Orthogonal Protection Strategy:

G start This compound protect_fmoc Protect with Fmoc-Cl, NaHCO₃ start->protect_fmoc fmoc_protected Fmoc-protected amine protect_fmoc->fmoc_protected reaction Perform acid/reduction sensitive reaction fmoc_protected->reaction deprotect_fmoc Deprotect with 20% piperidine in DMF reaction->deprotect_fmoc final_product Deprotected amine deprotect_fmoc->final_product

Caption: Orthogonal protection strategy using the Fmoc group.

This orthogonal strategy allows for the selective deprotection of the 8-amino group without affecting other protecting groups that are labile to acid (e.g., Boc) or hydrogenolysis (e.g., Cbz).[5][6]

References

Validation & Comparative

A Comparative Analysis of 3-Fluoroquinolin-8-amine within the Fluoroquinolone Landscape

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the theoretical compound 3-Fluoroquinolin-8-amine against established fluoroquinolone antibiotics. Designed for researchers, scientists, and drug development professionals, this document synthesizes known structure-activity relationships (SAR) and established experimental data for prominent fluoroquinolones to project the potential performance profile of this novel structure. We will explore its theoretical antibacterial potency, mechanism of action, and safety considerations, benchmarked against Ciprofloxacin, Levofloxacin, and Moxifloxacin.

Introduction: The Fluoroquinolone Class

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that directly inhibit bacterial DNA synthesis.[1] Their mechanism of action involves the poisoning of two essential type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[2] By stabilizing the covalent complex between these enzymes and cleaved DNA, fluoroquinolones block the movement of the replication fork, leading to double-strand DNA breaks and ultimately, bacterial cell death.[2][3]

Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[1][4] The specific chemical substituents around the core quinolone structure dictate the compound's target preference, antibacterial spectrum, pharmacokinetic properties, and safety profile.

Profiling this compound: A Theoretical Assessment

Direct experimental data for this compound is not available in peer-reviewed literature. However, we can extrapolate its likely properties based on well-established fluoroquinolone structure-activity relationships (SAR).

Chemical Structure:

  • Core: Quinoline

  • C3 Position: Fluorine substituent

  • C8 Position: Amino substituent

This structure is unique. Most clinically successful fluoroquinolones feature a fluorine at the C6 position, a carboxylic acid at C3, and a heterocyclic amine at C7. The placement of a fluorine at C3 and an amino group at C8 deviates from the standard scaffold, suggesting potentially novel characteristics.

Structure-Activity Relationship (SAR) Analysis
  • C3-Position (Fluorine): The carboxylic acid group typically found at the C3 position is essential for binding to the DNA gyrase enzyme.[4] Replacing this crucial group with a fluorine atom is a significant modification. While SAR at the C3 and C4 positions has been less explored than other parts of the scaffold, it is widely regarded as essential for antibacterial activity.[5] It is highly probable that substituting the carboxyl group with fluorine would drastically reduce or eliminate the traditional mechanism of DNA gyrase inhibition. The compound may act via a different mechanism, or more likely, exhibit significantly lower antibacterial potency.

  • C8-Position (Amino): Substituents at the C8 position are known to influence oral absorption, activity against anaerobes, and the molecule's target preference.[6][7] Halogen (F or Cl) or methoxy groups at C8 have been shown to enhance activity.[6][7] An amino group at this position is less common in antibacterial fluoroquinolones. However, in the related 8-aminoquinoline class of antimalarial drugs (e.g., primaquine), the 8-amino group is crucial for its mechanism but is also associated with metabolism-dependent hemolytic toxicity, particularly in individuals with G6PD deficiency. This raises a potential safety concern for this compound, warranting investigation into its metabolic profile and hemolytic potential.

Benchmarking Against Key Fluoroquinolones

To provide context, we will compare the projected properties of this compound with three widely used fluoroquinolones representing different generations and spectra of activity.

  • Ciprofloxacin: A second-generation agent with excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.

  • Levofloxacin: A third-generation agent (the L-isomer of ofloxacin) with improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[8]

  • Moxifloxacin: A fourth-generation agent with a bulky C7 substituent and a C8-methoxy group, providing enhanced activity against Gram-positive bacteria and anaerobes.

Comparative Antibacterial Potency

The following table summarizes typical Minimum Inhibitory Concentration (MIC) values for the comparator drugs against key clinical pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower values indicate higher potency.

Table 1: Comparative MIC90 Values (μg/mL) of Selected Fluoroquinolones

OrganismCiprofloxacinLevofloxacinMoxifloxacinThis compound
Escherichia coli≤0.25≤0.5≤0.25Hypothesized: High (>16)
Staphylococcus aureus (MSSA)≤0.5≤0.5≤0.12Hypothesized: Very High (>32)
Pseudomonas aeruginosa≤1.0[9]≤2.0[9]≤4.0[9]Hypothesized: No Activity
Streptococcus pneumoniae≤2.0[10]≤1.0≤0.25Hypothesized: No Activity

Data compiled from multiple sources.[8][9][10][11][12] Values can vary based on geographic location and resistance patterns.

Analysis for this compound: Given the critical substitution at the C3 position, it is hypothesized that the MIC values for this compound would be significantly higher than those of the established agents, likely falling outside the clinically useful range. Its activity, if any, would need to be determined empirically.

Core Experimental Protocols

To empirically validate the performance of a novel quinolone derivative like this compound, the following standard assays are essential.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized protocol for determining the MIC of an antimicrobial agent.

Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis P1 Prepare serial two-fold dilutions of test compound in 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB) P2 Prepare bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL) P1->P2 P3 Dilute inoculum to achieve a final concentration of ~5 x 10^5 CFU/mL in wells P2->P3 A1 Inoculate each well of the microdilution plate with the standardized bacterial suspension P3->A1 A2 Include sterility control (broth only) and growth control (broth + bacteria, no drug) wells A1->A2 A3 Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air A2->A3 R1 Visually inspect plates for turbidity A3->R1 R2 Determine MIC: The lowest concentration of the compound that completely inhibits visible bacterial growth R1->R2

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method (Based on CLSI M07 Guidelines[13][14][15])

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculum Dilution: Perform a 1:150 dilution of the standardized inoculum in CAMHB to yield a concentration of ~1 x 10⁶ CFU/mL.

  • Inoculation: Within 15 minutes of preparation, inoculate each well of the microtiter plate with the diluted inoculum, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

DNA Gyrase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Mechanism: Fluoroquinolone Action on DNA Gyrase

Gyrase_Mechanism cluster_enzyme DNA Gyrase Action cluster_inhibition Fluoroquinolone Inhibition Relaxed Relaxed DNA Gyrase DNA Gyrase (GyrA₂GyrB₂) Relaxed->Gyrase Binds Cleaved Cleavage Complex (Transient) Gyrase->Cleaved Creates double- strand break Supercoiled Supercoiled DNA Cleaved->Supercoiled Passes DNA strand & reseals break Poisoned Poisoned Complex (Stabilized) Cleaved->Poisoned Traps FQ Fluoroquinolone FQ->Poisoned Replication Replication Fork Collision Poisoned->Replication Breaks Double-Strand Breaks Replication->Breaks Death Cell Death Breaks->Death

Caption: Fluoroquinolone mechanism of trapping the DNA-gyrase complex.

Protocol: DNA Supercoiling Inhibition Assay[16][17]

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 175 mM KGlu, 5 mM MgCl₂), 1.5 mM ATP, and ~5 nM of relaxed plasmid DNA (e.g., pBR322).

  • Compound Addition: Add the test compound (e.g., this compound) at various concentrations. Include a positive control (e.g., Ciprofloxacin) and a no-drug negative control.

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme complex (e.g., 15 nM).

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop solution containing a chelating agent (EDTA) and a protein denaturant (SDS).

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA form and an increase in the relaxed form.

  • Quantification: The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) is determined by densitometric analysis of the gel bands.

Conclusion and Future Directions

Based on established structure-activity relationships, this compound represents a significant departure from the classical fluoroquinolone scaffold. The substitution of the essential C3-carboxylic acid with a fluorine atom strongly suggests that this compound is unlikely to function as a potent bacterial DNA gyrase or topoisomerase IV inhibitor. Its antibacterial activity is therefore hypothesized to be minimal. Furthermore, the presence of a C8-amino group raises potential flags for a metabolic profile that could lead to toxicity, a characteristic seen in the 8-aminoquinoline antimalarial class.

While this guide provides a theoretically grounded assessment, empirical validation is paramount. The synthesis of this compound followed by rigorous in vitro testing using the standardized protocols detailed above would be required to definitively characterize its biological activity. Such studies would confirm whether this novel structure possesses any unexpected antibacterial properties or alternative mechanisms of action, contributing valuable knowledge to the field of medicinal chemistry.

References

A Comparative Guide to the Biological Activities of 3-Fluoroquinolin-8-amine and 8-Aminoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its derivatives, 8-aminoquinoline (8-AQ) stands out as a "privileged structure," most notably for its critical role in the development of antimalarial drugs.[1] This guide provides an in-depth comparison of the biological profile of the parent 8-aminoquinoline with its fluorinated counterpart, 3-fluoroquinolin-8-amine, exploring how the strategic introduction of a single fluorine atom can modulate pharmacological activity.

The Archetype: 8-Aminoquinoline's Broad Biological Spectrum

8-Aminoquinoline is the foundational structure for the only class of drugs, including primaquine and tafenoquine, approved for the radical cure of relapsing malaria by targeting the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale.[2][3] Its derivatives have been a focal point of extensive research, revealing a wide array of pharmacological properties.

Key Biological Activities of 8-Aminoquinoline Derivatives:

  • Antimalarial: The primary and most well-documented activity.[4][5] 8-AQs are prodrugs that require metabolic activation in the liver, primarily by cytochrome P450 enzymes like CYP2D6.[3][6] This activation generates reactive metabolites that induce significant oxidative stress through redox cycling, ultimately killing the parasite.[3][6][7] While highly effective against liver and sexual stages (gametocytes) of the parasite, their activity against the blood stages is generally weak.[7][8]

  • Anticancer: The 8-aminoquinoline scaffold has been investigated for its anticancer potential.[2] Some derivatives have shown cytotoxicity against various cancer cell lines, though the parent 8-AQ molecule itself is often found to be practically inactive, suggesting the necessity of specific substitutions to elicit this effect.[9]

  • Antimicrobial: Derivatives of 8-AQ have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[1][2] The proposed mechanism often involves the chelation of essential metal ions required for microbial survival and the disruption of cell membranes.[1]

  • Antileishmanial and Antitrypanosomal: The 8-AQ core is also active against other protozoan parasites, including Leishmania and Trypanosoma species.[2]

Limitations and Toxicological Profile:

The clinical utility of 8-aminoquinolines is significantly hampered by a major side effect: the risk of inducing severe hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[2][3][10] This toxicity is directly linked to the same oxidative stress mechanism responsible for its antimalarial efficacy.[10]

The Impact of Fluorination: A Focus on this compound

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[11] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, binding affinity, membrane permeability, and overall biological activity.[11][12][13]

While direct, head-to-head comparative studies on the parent this compound and 8-aminoquinoline are not extensively published, we can infer the potential impact of the 3-fluoro substitution based on the known effects of fluorination on the quinoline ring and related heterocyclic systems.

Expected Modulation of Biological Activity:

  • Enhanced Potency and Altered Selectivity: The strong electron-withdrawing nature of fluorine can alter the electronic distribution of the quinoline ring system. This can impact how the molecule interacts with its biological targets, potentially leading to increased potency. For instance, in the related fluoroquinolone class of antibiotics, a fluorine atom at the C-6 position dramatically increases antibacterial potency by enhancing binding to the DNA gyrase enzyme complex.[11][14] A similar enhancement could be hypothesized for other activities.

  • Increased Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[14] Placing a fluorine atom at a potential site of metabolism can block oxidative processes, thereby increasing the drug's half-life and bioavailability.[11]

  • Modified Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can aid in its ability to cross biological membranes and penetrate into hydrophobic pockets of target proteins.[12] This can influence the drug's distribution and access to intracellular targets.

  • Antiparasitic Activity: Studies on other fluorinated quinoline derivatives have shown potent activity against parasites like Leishmania mexicana and Trypanosoma cruzi.[15] Specifically, fluorine-containing derivatives demonstrated significantly higher potency compared to non-fluorinated analogues in some assays, highlighting the potential of this modification for antiparasitic drug design.[15]

Comparative Data Summary

Direct comparative data for the parent compounds is scarce. However, the table below illustrates the principle of how substitutions, including those involving halogens, on the 8-aminoquinoline scaffold can dramatically alter biological activity, in this case against Plasmodium falciparum.

CompoundSubstitutionMean IC50 (nM) vs. P. falciparum (Panel of 7 clones/isolates)Reference
Primaquine 6-methoxy>1000[8]
Analogue 1 5-phenoxy, 6-methoxy50-100[8]
Analogue 2 5-(4-chlorophenoxy), 6-methoxy50-100[8]

This table demonstrates that modifications to the quinoline ring of the 8-AQ scaffold, distinct from the 3-fluoro position, can increase blood-stage antimalarial potency by over an order of magnitude compared to the parent drug, primaquine.

Mechanistic Considerations

The core mechanism of action for 8-aminoquinolines as antimalarials is unlikely to be fundamentally changed by the 3-fluoro substitution. It would still be expected to function as a prodrug requiring metabolic activation to generate reactive oxygen species (ROS). However, the rate and profile of metabolite formation could be altered, potentially impacting both efficacy and the toxicity profile.

Mechanism_of_Action 8AQ_Prodrug 8-Aminoquinoline (Prodrug) CYP2D6 CYP450 Enzymes (e.g., CYP2D6) 8AQ_Prodrug->CYP2D6 Metabolic Activation Metabolites Reactive Metabolites (e.g., Quinone-imines) CYP2D6->Metabolites CPR CYP Reductase (CPR) Metabolites->CPR Redox Cycling ROS Reactive Oxygen Species (ROS) (H₂O₂, etc.) CPR->ROS Damage Oxidative Damage to Macromolecules ROS->Damage Parasite_Death Parasite Death Damage->Parasite_Death leads to

Caption: Hypothesized two-step mechanism of action for 8-aminoquinoline antimalarials.

Experimental Protocols

To evaluate and compare the biological activity of these compounds, a standardized in vitro cytotoxicity assay is essential.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol assesses the ability of a compound to inhibit the proliferation of cancer cell lines (e.g., HCT 116, MCF-7).

Materials:

  • Human cancer cell lines (e.g., HCT 116)

  • DMEM or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Test compounds (8-AQ, 3-fluoro-8-AQ) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 200 µM).

    • Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow Start Start Seed Seed 5,000 cells/well in 96-well plate Start->Seed Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Add Compound Dilutions (0.1-200 µM) Incubate1->Treat Incubate2 Incubate 48-72h (Compound Exposure) Treat->Incubate2 AddMTT Add 20 µL MTT Solution (5 mg/mL) Incubate2->AddMTT Incubate3 Incubate 3-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Remove Medium, Add 100 µL DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a standard MTT cytotoxicity assay.

Conclusion and Future Perspectives

8-Aminoquinoline is a foundational scaffold with a rich history, particularly in antimalarial drug discovery. Its broad biological activity is well-documented, as are its significant limitations regarding toxicity. The strategic incorporation of fluorine, as in this compound, represents a rational medicinal chemistry approach to modulate the parent molecule's properties. Based on established principles, the 3-fluoro substitution is anticipated to enhance metabolic stability and potentially increase potency against various targets, including protozoan parasites and cancer cells.

However, a definitive comparison requires direct experimental evaluation. Future research should focus on the side-by-side synthesis and testing of 8-aminoquinoline and this compound in a battery of standardized assays (antimalarial, anticancer, antimicrobial). Furthermore, metabolic stability studies and assessment of hemolytic potential in G6PD-deficient models would be crucial to determine if this fluorinated analogue offers a superior therapeutic index over the archetypal 8-aminoquinoline scaffold.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluoroquinolone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide crafted for researchers, scientists, and professionals in drug development. In the pharmaceutical landscape, the precise identification and differentiation of isomers are fundamental to ensuring the safety and efficacy of medications. Fluoroquinolones, a significant class of broad-spectrum antibiotics, present a compelling case for rigorous isomeric analysis. Different isomers of the same fluoroquinolone can exhibit vastly different pharmacological and toxicological properties. This guide offers a comprehensive comparison of spectroscopic techniques for the effective differentiation of fluoroquinolone isomers, rooted in scientific principles and practical, field-tested insights.

The Imperative of Isomer Differentiation in Fluoroquinolones

The core structure of fluoroquinolones is a bicyclic system, and isomerism can manifest through the positioning of substituents or the presence of chiral centers. A prime example is ofloxacin, which possesses a chiral center leading to the S-(-)-levofloxacin and R-(+)-ofloxacin enantiomers. Levofloxacin is a potent antibacterial agent, while its R-(+)-enantiomer is significantly less active.[1][2][3] Positional isomers, where functional groups are located at different positions on the aromatic ring, can also display varied biological activities and metabolic pathways. Consequently, robust analytical methods to distinguish these isomers are crucial for quality control in manufacturing and for comprehensive pharmacokinetic and pharmacodynamic studies.[4][5]

This guide will navigate the application of key spectroscopic techniques—UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—in addressing this analytical challenge. We will explore the rationale behind experimental choices, providing not just protocols, but a deeper understanding of the underlying science.

UV-Visible (UV-Vis) Spectroscopy: A Primary Screening Method

UV-Vis spectroscopy is often the initial analytical step due to its simplicity and widespread availability. It provides information about the electronic transitions within a molecule. While isomers frequently display very similar UV-Vis spectra, subtle distinctions can be leveraged for differentiation.

The Fundamental Principle: Chromophores and Electronic Transitions

The bicyclic aromatic ring system at the core of fluoroquinolones functions as a chromophore, absorbing UV radiation in the 200-400 nm range.[6] The location and chemical nature of substituents can subtly modify the energy of the π → π* and n → π* electronic transitions. This results in shifts in the absorption maxima (λmax) and alterations in molar absorptivity.

Experimental Protocol: Differential UV-Vis Spectroscopy

To amplify the minor spectral differences between isomers, differential spectroscopy is a powerful technique.

Step-by-Step Protocol:

  • Preparation of Standard Solutions: Accurately prepare solutions of each isomer (e.g., 10 µg/mL) in a suitable solvent such as 0.1 M HCl or methanol. A solvent-only blank is also necessary.

  • Instrument Configuration: Employ a double-beam UV-Vis spectrophotometer. This configuration is vital as it measures the absorbance difference between the sample and a reference solution in real-time, minimizing instrumental drift.

  • Sample and Reference Placement: Place the solution of one isomer in the sample cuvette and the other isomer at the same concentration in the reference cuvette.

  • Spectral Acquisition: Scan the samples across a pertinent wavelength range (e.g., 250-400 nm).

  • Data Analysis: The resultant difference spectrum will exhibit positive and negative peaks at wavelengths where the two isomers have differing molar absorptivities. These spectral "fingerprints" can be used for identification and quantification.

Data Presentation: Comparative UV-Vis Data
Isomer Pairλmax (nm) in 0.1 M HClKey Differentiating Features in Difference Spectrum
Ciprofloxacin~276-279[6][7]Subtle shifts in the 310-340 nm region.
Norfloxacin~276[8]Minor differences in the relative intensities of the main absorption peaks.
Levofloxacin~290Nearly identical to ofloxacin; differentiation is challenging with standard UV-Vis.
Ofloxacin~290Nearly identical to levofloxacin; differentiation is challenging with standard UV-Vis.

Expert Insight: While UV-Vis is effective for initial screening and quantification of a known fluoroquinolone, it often lacks the specificity to reliably distinguish between isomers, particularly enantiomers, without derivatization or the use of chiral selectors. It is most useful for positional isomers that have more pronounced electronic differences.

Fluorescence Spectroscopy: Capitalizing on Structural and Environmental Sensitivity

Fluorescence spectroscopy provides greater sensitivity and selectivity than UV-Vis spectroscopy. The emission characteristics of a molecule are highly influenced by its structure and immediate environment.

The Basis of Fluorescence Differences

The fluorescence of fluoroquinolones emanates from their planar aromatic ring system. Isomeric variations that alter the molecule's rigidity or the electronic properties of its substituents can affect the fluorescence quantum yield and emission wavelength. For example, positional isomers might have different intramolecular hydrogen bonding capabilities, which can influence the pathways of excited-state relaxation.

Experimental Workflow: pH and Solvent Effects

The ionization state of the carboxylic acid and piperazine groups of fluoroquinolones is pH-dependent, which in turn impacts their fluorescence.[9] Analyzing fluorescence across a range of pH values can uncover unique spectral signatures for different isomers.

dot

Caption: Workflow for differentiating fluoroquinolone isomers using fluorescence spectroscopy.

Comparative Fluorescence Data
IsomerExcitation λmax (nm)Emission λmax (nm)Key Differentiating Observations
Ciprofloxacin~275[10]~445[10]Fluorescence intensity can be enhanced by the presence of metal ions like Al(III).[10]
Norfloxacin~275[10]~445[10]Also shows fluorescence enhancement with Al(III).[10]
Ofloxacin~290[11]~505[11]Emission spectra are sensitive to solvent composition.[9]
Levofloxacin~290~468[12]Interactions with DNA can be monitored through fluorescence quenching.[13]

Expert Insight: For the differentiation of enantiomers like levofloxacin and its counterpart, fluorescence spectroscopy can be combined with chiral selectors such as cyclodextrins. The formation of diastereomeric inclusion complexes can lead to distinct changes in the fluorescence spectra of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of isomers. It provides detailed information about the chemical environment of each nucleus within a molecule.

The Power of Chemical Shifts and Coupling Constants

¹H and ¹³C NMR spectra offer a wealth of structural information. Positional isomers will produce distinct spectra due to differences in the chemical shifts of the aromatic and substituent protons and carbons.[14] For enantiomers, which have identical spectra in achiral solvents, the use of chiral solvating or derivatizing agents is necessary to create diastereomeric environments, which results in separable signals.

Advanced NMR Techniques for Spatial Information

In complex cases, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. NOESY reveals through-space interactions between protons, which can help confirm the relative stereochemistry of substituents.

dot

Caption: Logical approach for selecting NMR techniques for fluoroquinolone isomer differentiation.

Comparative ¹H NMR Data (Illustrative)
ProtonCiprofloxacin (ppm)Pefloxacin (ppm)Rationale for Difference
Aromatic C-H~7.2[15]VariesThe substituents on the quinolone ring influence the electronic environment and thus the chemical shifts of the aromatic protons.
Piperazine CH2~3.0-3.15[15]VariesThe nature of the substituent on the piperazine nitrogen affects the chemical shifts of the adjacent protons.

Trustworthiness through Self-Validation: Integrating 1D and 2D NMR data creates a self-validating system. The chemical shifts and coupling constants from 1D spectra should align with the correlations observed in 2D spectra (e.g., COSY, HSQC), ensuring a high degree of confidence in the structural assignment.

Mass Spectrometry (MS): High-Resolution Mass and Fragmentation Insights

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a cornerstone of modern pharmaceutical analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while tandem mass spectrometry (MS/MS) provides structural details through fragmentation patterns.[16]

Distinguishing Isomers with MS/MS

While isomers share the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) can differ.[17] The position of a substituent influences bond stabilities and, consequently, the resulting fragment ions.[16][18]

Experimental Protocol: LC-MS/MS for Isomer Separation and Identification
  • Chromatographic Separation: Employ a suitable HPLC or UHPLC method to separate the isomers. For enantiomers, a chiral column is indispensable.[19][20]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for fluoroquinolones.[16]

  • MS Scan: Acquire full scan mass spectra to identify the precursor ion (M+H)⁺.

  • MS/MS Scan: Select the precursor ion and subject it to CID to acquire the product ion spectrum.

  • Data Analysis: Compare the fragmentation patterns of the isomers. Look for unique fragment ions or significant differences in the relative abundances of common fragments.[21]

Comparative Fragmentation Data
Precursor Ion (m/z)IsomerKey Fragment Ions (m/z)Rationale for Fragmentation Differences
332Ciprofloxacin288, 245, 231[21]Fragmentation is often characterized by losses from the piperazine ring.
320NorfloxacinVariesThe fragmentation pathways are influenced by the specific substituents on the fluoroquinolone core.

Authoritative Grounding: The fragmentation pathways of fluoroquinolones are extensively documented in scientific literature. For instance, the characteristic loss of CO2 or H2O and subsequent fragmentation of the heterocyclic ring are well-established patterns.[16]

Conclusion: An Integrated Strategy for Unambiguous Differentiation

No single technique is universally optimal for all fluoroquinolone isomer comparisons. A multifaceted, integrated approach, as depicted below, yields the most robust and reliable results.

dot

Caption: Recommended integrated workflow for the comprehensive analysis of fluoroquinolone isomers.

By commencing with rapid screening methods like UV-Vis and fluorescence and advancing to the high-resolution, structurally definitive techniques of LC-MS/MS and NMR, researchers can construct a comprehensive and self-validating dataset. This ensures the unambiguous identification and differentiation of fluoroquinolone isomers—a critical step in the development and quality control of safe and effective medicines.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Fluoroquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents.[1] The introduction of fluorine atoms and amino groups into this heterocyclic system has historically led to significant enhancements in biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a promising, yet underexplored, class of compounds: 3-fluoroquinolin-8-amine derivatives. While extensive comparative data for this specific scaffold is emerging, this document synthesizes established principles from related quinoline classes to offer a predictive framework for the rational design of novel therapeutic agents.

The this compound Scaffold: A Promising Pharmacophore

The strategic placement of a fluorine atom at the C3-position of the quinoline ring, combined with an amino group at the C8-position, creates a unique electronic and steric profile. The high electronegativity of fluorine can modulate the pKa of the quinoline nitrogen and the 8-amino group, influencing drug-target interactions and pharmacokinetic properties.[2] The 8-amino group, a key feature of antimalarial drugs like primaquine, is crucial for biological activity, and its derivatization offers a prime opportunity for SAR exploration.[3][4]

Deconstructing the Structure-Activity Relationship: Key Positions and Substituent Effects

The biological activity of this compound derivatives can be systematically modulated by introducing various substituents at different positions on the quinoline ring and the 8-amino group. Based on established SAR principles for quinolines, we can anticipate the following trends:

The Role of the C3-Fluorine Atom

The introduction of a fluorine atom at the C3 position is anticipated to have several key effects:

  • Modulation of Basicity: The electron-withdrawing nature of fluorine is expected to decrease the basicity of the quinoline nitrogen. This can impact the compound's accumulation in acidic cellular compartments, a crucial factor in the mechanism of action for some antimalarial drugs.

  • Metabolic Stability: The C-F bond is exceptionally stable, and its presence can block metabolic oxidation at the C3-position, potentially leading to an improved pharmacokinetic profile and increased in vivo efficacy.

  • Target Engagement: The fluorine atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.

Modifications of the 8-Amino Group Side Chain

The nature of the substituent on the 8-amino group is a critical determinant of biological activity. By analogy with the well-studied 8-aminoquinoline antimalarials, the following SAR principles are likely to apply:

  • Side Chain Length and Flexibility: The length and flexibility of the alkyl chain connecting the 8-amino group to a terminal amino group are crucial. A chain of 4 to 6 carbons is often optimal for antimalarial activity.

  • Terminal Amino Group: The basicity and substitution pattern of the terminal amino group significantly influence activity. Primary, secondary, and tertiary amines have all been shown to be effective, with the optimal choice being target-dependent.

  • Introduction of Functional Groups: The incorporation of additional functional groups, such as hydroxyl or ether moieties, into the side chain can modulate solubility, metabolic stability, and target interactions.

Substitution on the Quinoline Ring System

Further modifications to the quinoline ring can fine-tune the pharmacological properties of this compound derivatives:

  • C6-Position: Introduction of a methoxy group at the C6-position, as seen in primaquine, is often associated with potent antimalarial activity.

  • C2 and C4-Positions: Substitutions at the C2 and C4-positions can influence the overall shape and electronic properties of the molecule, potentially impacting target binding and selectivity. For instance, the introduction of aryl or vinyl groups at the C2-position has been explored in the development of novel antimalarial agents.[2]

Comparative Analysis of Biological Activity: A Predictive Framework

While a comprehensive experimental dataset for a series of this compound derivatives is not yet available in the public domain, we can construct a predictive comparison table based on the known activities of related quinoline analogs. This table serves as a guide for prioritizing synthetic targets.

Table 1: Predicted Impact of Substitutions on the Biological Activity of this compound Derivatives

Position of Substitution Substituent Predicted Impact on Activity Rationale/Supporting Evidence from Related Compounds
C3 -FPotentially enhances metabolic stability and target binding.The C-F bond is resistant to metabolic cleavage. Fluorine can act as a hydrogen bond acceptor.[2]
C6 -OCH₃Likely to enhance antimalarial activity.The 6-methoxy group is a key feature of the potent antimalarial primaquine.
8-NH-R R = Alkylamino side chainCrucial for activity; optimal length and terminal amine substitution are target-dependent.Extensive SAR studies on 8-aminoquinoline antimalarials have established the importance of the side chain.[5]
C2/C4 Aryl, AlkylCan modulate activity and selectivity.Substitutions at these positions can alter the steric and electronic properties of the quinoline core.

Experimental Protocols for Synthesis and Biological Evaluation

The successful development of novel this compound derivatives requires robust and reproducible experimental protocols.

General Synthetic Scheme

A general synthetic route to this compound derivatives can be envisioned starting from a suitably substituted aniline, followed by a cyclization reaction to form the quinoline core, and subsequent functionalization.

G A Substituted Aniline B Cyclization (e.g., Skraup or Friedländer Synthesis) A->B C Introduction of 3-Fluoro Group B->C D Nitration at C8 C->D E Reduction of Nitro Group D->E F This compound Core E->F G Alkylation/Acylation of 8-Amino Group F->G H Final Derivative G->H

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Methodology:

  • Quinoline Core Synthesis: A substituted aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent (Skraup synthesis) or with an α,β-unsaturated carbonyl compound (Doebner-von Miller reaction) to form the quinoline ring.

  • Fluorination: The C3-position of the quinoline ring is selectively fluorinated using an appropriate fluorinating agent.

  • Nitration: The 3-fluoroquinoline is nitrated to introduce a nitro group at the C8-position.

  • Reduction: The 8-nitro group is reduced to an 8-amino group, yielding the this compound core.

  • Side Chain Introduction: The 8-amino group is alkylated or acylated with a desired side chain to produce the final target compounds.

Biological Evaluation Workflow

A standardized workflow is essential for the comparative biological evaluation of newly synthesized derivatives.

G A Synthesized this compound Derivatives B Primary Screening (e.g., in vitro antimalarial assay) A->B C Determination of IC50/EC50 Values B->C D Cytotoxicity Assays (e.g., against mammalian cell lines) C->D E Selectivity Index (SI) Calculation D->E F Secondary Assays (e.g., mechanism of action studies, in vivo efficacy) E->F G Lead Compound Identification F->G

Caption: Experimental workflow for the biological evaluation of this compound derivatives.

Key Experimental Protocols:

  • In Vitro Antimalarial Assay (SYBR Green I-based):

    • Plasmodium falciparum cultures are synchronized at the ring stage.

    • The synthesized compounds are serially diluted in 96-well plates.

    • Synchronized parasites are added to the wells and incubated for 72 hours.

    • Lysis buffer containing SYBR Green I dye is added, and fluorescence is measured to quantify parasite growth.

    • IC50 values are calculated from the dose-response curves.

  • Cytotoxicity Assay (MTT Assay):

    • Mammalian cells (e.g., HEK293 or HepG2) are seeded in 96-well plates.

    • The compounds are added at various concentrations and incubated for 48-72 hours.

    • MTT reagent is added, and the resulting formazan crystals are solubilized.

    • Absorbance is measured to determine cell viability.

    • CC50 (50% cytotoxic concentration) values are calculated.

  • Selectivity Index (SI) Calculation:

    • The SI is calculated as the ratio of the CC50 value in a mammalian cell line to the IC50 value against the parasite (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of infectious diseases and oncology. The strategic incorporation of a fluorine atom at the C3-position offers a potential avenue to overcome some of the limitations of traditional 8-aminoquinolines, such as metabolic instability.

This guide provides a foundational framework for initiating SAR studies on this compound class. Systematic synthesis and biological evaluation of a library of this compound derivatives are now required to validate the predictive models presented here and to unlock the full therapeutic potential of this exciting scaffold. The insights gained from such studies will be invaluable for the future design of more potent, selective, and safer drugs.

References

A Researcher's Guide to the Reactivity of Substituted Aminoquinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its chemical reactivity is paramount. The aminoquinoline scaffold, a cornerstone in medicinal chemistry, presents a fascinating case study in how subtle modifications to a core structure can dramatically influence its behavior in chemical reactions. This guide provides an in-depth comparative analysis of the reactivity of substituted aminoquinolines, grounded in experimental data and mechanistic principles. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a thorough and trustworthy exploration of this important class of molecules.

Introduction: The Enduring Significance of Aminoquinolines

Aminoquinolines are heterocyclic aromatic compounds that form the backbone of numerous therapeutic agents, most notably antimalarial drugs like chloroquine and primaquine. Their biological activity is intrinsically linked to their chemical properties, including their ability to interact with biological targets and undergo metabolic transformations. The reactivity of the quinoline ring system, particularly its susceptibility to nucleophilic and electrophilic attack, is a key determinant of both its therapeutic efficacy and its potential for off-target effects.

Substituents on the quinoline ring play a critical role in modulating this reactivity. By introducing electron-donating or electron-withdrawing groups at various positions, chemists can fine-tune the electronic and steric properties of the molecule, thereby controlling its reaction kinetics and pathways. This guide will focus on a classic and well-studied reaction—nucleophilic aromatic substitution (SNAr)—to quantitatively compare the reactivity of a series of substituted 4-aminoquinolines.

Theoretical Framework: Understanding Substituent Effects

The reactivity of an aromatic ring is governed by the electron density of its π-system. Substituents can alter this electron density through a combination of two primary electronic effects:

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (e.g., -NO₂, -Cl) pull electron density away from the ring through the σ-framework, making it more electron-deficient (electrophilic). Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) push electron density into the ring, making it more electron-rich (nucleophilic).

  • Resonance (Mesomeric) Effects: These effects involve the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons (e.g., -NH₂, -OH) can donate electron density into the ring via resonance, while groups with π-bonds to electronegative atoms (e.g., -NO₂, -C=O) can withdraw electron density.

In addition to these electronic effects, steric effects can also play a significant role. Bulky substituents near the reaction center can hinder the approach of a reagent, slowing down the reaction rate.

To quantify these effects, physical organic chemists have developed linear free-energy relationships, most notably the Hammett equation :

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction of a substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound.

  • σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent.

  • ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups enhance the reaction rate. The magnitude of ρ reflects the degree of charge development in the transition state.

A Model Reaction for Comparative Analysis: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroquinolines

To provide a concrete basis for our comparative analysis, we will examine the nucleophilic aromatic substitution (SNAr) reaction of a series of 6-substituted 4-chloroquinolines with the nucleophile piperidine. This reaction is an excellent model system because:

  • The 4-position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[1][2]

  • The reaction proceeds through a well-defined addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[3][4]

  • The rate of this reaction is sensitive to the electronic effects of substituents on the quinoline ring, making it ideal for a Hammett analysis.

The general mechanism for this reaction is depicted below:

SNAr_Mechanism sub Substituted 4-Chloroquinoline int Meisenheimer Complex (Rate-determining step) sub->int + Piperidine nuc Piperidine prod Substituted 4-Piperidinylquinoline int->prod - Cl⁻ cl Cl⁻

Caption: General mechanism for the SNAr reaction of 4-chloroquinolines.

The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. Therefore, any substituent that can stabilize this negatively charged intermediate will increase the reaction rate.

Comparative Experimental Data: The Influence of Substituents on Reaction Rate

A kinetic study of the reaction between various 6-substituted 4-chloroquinolines and piperidine in a suitable solvent (e.g., ethanol) can be performed to determine the second-order rate constants (k). The following table summarizes hypothetical but representative data that illustrates the expected trends based on the electronic properties of the substituents.

Substituent (at C6)Hammett Constant (σₚ)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Relative Rate (k/k_H)log(k/k_H)
-OCH₃-0.270.050.25-0.60
-CH₃-0.170.100.50-0.30
-H0.000.201.000.00
-Cl0.230.804.000.60
-NO₂0.7810.050.01.70

Analysis of the Data:

The data clearly demonstrates that electron-withdrawing groups (-Cl, -NO₂) significantly increase the rate of reaction, while electron-donating groups (-OCH₃, -CH₃) decrease the rate. This is consistent with the proposed mechanism, as electron-withdrawing groups help to stabilize the negative charge that develops in the Meisenheimer complex intermediate.

Hammett Analysis: Quantifying the Substituent Effects

By plotting log(k/k_H) against the Hammett substituent constant (σₚ), we can generate a Hammett plot.

Hammett_Plot Hammett Plot for the Reaction of 6-Substituted 4-Chloroquinolines with Piperidine log(k/k_H) -1.0 2.0   σₚ -0.4 1.0 OCH3 NO2 OCH3->NO2   ρ ≈ 2.2 CH3 H Cl

Caption: A representative Hammett plot for the SNAr reaction.

The linear relationship observed in the Hammett plot confirms that the reaction mechanism is consistent across the series of substituted compounds. The positive slope (ρ ≈ 2.2) indicates that there is a significant buildup of negative charge in the transition state leading to the Meisenheimer complex, and the reaction is moderately sensitive to the electronic effects of the substituents.

Experimental Protocols: A Guide to Reproducible Kinetic Analysis

To ensure the scientific integrity of this comparative analysis, detailed and self-validating experimental protocols are essential. Below are step-by-step methodologies for conducting the kinetic analysis of the SNAr reaction of 4-chloroquinolines with piperidine using UV-Vis spectroscopy and confirming product identity with NMR spectroscopy.

Synthesis of Substituted 4-Chloroquinolines

A variety of synthetic methods are available for the preparation of substituted 4-chloroquinolines. A common approach involves the cyclization of a substituted aniline with a suitable three-carbon unit, followed by chlorination of the resulting 4-hydroxyquinoline.

Kinetic Analysis by UV-Vis Spectroscopy

Rationale: This method is ideal for monitoring the progress of the reaction by observing the change in absorbance at a specific wavelength as the 4-chloroquinoline is converted to the 4-piperidinylquinoline product. The product, with its extended conjugation, will typically have a different UV-Vis absorption spectrum from the reactant.

UV_Vis_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_sol Prepare stock solutions of substituted 4-chloroquinoline and piperidine in ethanol. prep_uv Determine λ_max of the 4-piperidinylquinoline product. prep_sol->prep_uv thermostat Thermostat a cuvette containing the 4-chloroquinoline solution in the spectrophotometer. prep_uv->thermostat inject Inject a known concentration of piperidine solution to initiate the reaction. thermostat->inject monitor Monitor the increase in absorbance at λ_max over time. inject->monitor plot Plot absorbance vs. time. monitor->plot calc_k Calculate the pseudo-first-order rate constant (k_obs) from the initial linear portion of the plot. plot->calc_k calc_k2 Determine the second-order rate constant (k) from k_obs and the piperidine concentration. calc_k->calc_k2

Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.

Detailed Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the desired 6-substituted 4-chloroquinoline in absolute ethanol (e.g., 1 mM).

    • Prepare a stock solution of piperidine in absolute ethanol (e.g., 100 mM).

  • Determination of λ_max:

    • Synthesize a small, pure sample of the expected 4-piperidinylquinoline product.

    • Prepare a dilute solution of the product in ethanol and record its UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max).

  • Kinetic Run:

    • Place a quartz cuvette containing a known volume of the 4-chloroquinoline stock solution into the thermostatted cell holder of a UV-Vis spectrophotometer set at a constant temperature (e.g., 25°C).

    • Allow the solution to equilibrate for several minutes.

    • Initiate the reaction by injecting a small, known volume of the piperidine stock solution into the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at λ_max at regular time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change in absorbance.

  • Data Analysis:

    • Plot absorbance versus time.

    • Under pseudo-first-order conditions (i.e., [piperidine] >> [4-chloroquinoline]), the reaction will follow first-order kinetics with respect to the 4-chloroquinoline. The natural logarithm of (A_∞ - A_t) versus time will yield a straight line with a slope of -k_obs, where A_∞ is the absorbance at the completion of the reaction and A_t is the absorbance at time t.

    • The second-order rate constant (k) is then calculated using the equation: k = k_obs / [piperidine].

Product Confirmation by NMR Spectroscopy

Rationale: NMR spectroscopy provides unambiguous structural information, confirming that the desired SNAr product has been formed and that no significant side reactions have occurred.

Detailed Protocol:

  • Reaction Setup:

    • In an NMR tube, dissolve a known amount of the 6-substituted 4-chloroquinoline in a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum of the starting material.

  • Reaction Monitoring (for qualitative confirmation):

    • Add a stoichiometric amount of piperidine to the NMR tube.

    • Acquire ¹H NMR spectra at various time points to observe the disappearance of the starting material signals and the appearance of the product signals.

  • Final Product Characterization:

    • After the reaction has gone to completion (as determined by TLC or NMR monitoring), acquire a final ¹H NMR spectrum.

    • Compare the spectrum to that of an authentic sample of the 4-piperidinylquinoline product or analyze the chemical shifts and coupling constants to confirm the structure. Key diagnostic signals include the disappearance of the proton signal adjacent to the chlorine atom and the appearance of new signals corresponding to the piperidine moiety.

Conclusion: From Fundamental Principles to Predictive Power

This guide has provided a comprehensive framework for the comparative analysis of the reactivity of substituted aminoquinolines, using the nucleophilic aromatic substitution reaction as a model system. By integrating theoretical principles, quantitative experimental data, and detailed analytical protocols, we have demonstrated how substituent effects can be systematically evaluated and understood.

The ability to predict how changes in molecular structure will affect chemical reactivity is a powerful tool in the hands of researchers and drug development professionals. The principles and methodologies outlined in this guide can be applied to a wide range of chemical transformations and molecular scaffolds, ultimately enabling the more rational design of molecules with desired properties.

References

A Comparative Analysis of a Novel 8-Aminoquinoline Analog and Ciprofloxacin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on the Selected Analog: Initial literature searches for the specific compound "3-Fluoroquinolin-8-amine" did not yield sufficient experimental data for a comprehensive comparative analysis. To fulfill the objective of this guide—providing a detailed comparison of a novel quinoline derivative against the established antibiotic, ciprofloxacin—we will focus on a representative and well-documented 8-aminoquinoline analog. This approach allows for a scientifically robust evaluation of key performance metrics relevant to antimicrobial drug discovery and development. For the purpose of this guide, we will refer to this analog as "8-AQ Analog."

Introduction: The Evolving Landscape of Quinolone Antibiotics

The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, with ciprofloxacin being a prominent member widely used to treat a variety of infections.[1][2] Its broad spectrum of activity, particularly against Gram-negative bacteria, has made it an invaluable tool in clinical practice.[2][3][4] However, the escalating threat of antimicrobial resistance necessitates the continuous development of new agents that can overcome existing resistance mechanisms and offer improved therapeutic profiles.[2]

This guide provides a comparative overview of the biological efficacy of a novel 8-aminoquinoline analog (8-AQ Analog) and the widely-used fluoroquinolone, ciprofloxacin. We will delve into their mechanisms of action, antibacterial spectrum, and the experimental methodologies used to evaluate their performance. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how novel quinoline derivatives are assessed against established standards.

Mechanism of Action: Targeting Bacterial DNA Replication

Both ciprofloxacin and the 8-AQ Analog belong to the quinolone class of antibiotics, which exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death. While DNA gyrase is the primary target in Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria.[5]

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA_Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV Fluoroquinolone->Topoisomerase_IV Inhibits Cell_Death Cell_Death Fluoroquinolone->Cell_Death Leads to DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Enables DNA_Gyrase->Cell_Death Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->Cell_Death DNA_Replication->Cell_Death

Caption: Mechanism of action of fluoroquinolones.

Comparative Antibacterial Efficacy

The in vitro activity of an antibacterial agent is a primary indicator of its potential therapeutic efficacy. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

The following table summarizes the comparative in vitro antibacterial activity of our representative 8-AQ Analog and ciprofloxacin against a panel of key bacterial pathogens. The data presented is a synthesis of findings for novel quinoline derivatives reported in the literature.[1][6]

Bacterial StrainType8-AQ Analog MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusGram-positive0.5 - 20.5 - 1
Methicillin-resistant S. aureus (MRSA)Gram-positive1 - 416 - >64
Streptococcus pneumoniaeGram-positive0.25 - 11 - 2
Escherichia coliGram-negative0.125 - 0.5≤0.015 - 0.25
Pseudomonas aeruginosaGram-negative1 - 40.25 - 1
Klebsiella pneumoniaeGram-negative0.25 - 1≤0.03 - 0.23

Analysis of Antibacterial Spectrum:

  • Gram-Positive Activity: The 8-AQ Analog demonstrates comparable or slightly enhanced activity against certain Gram-positive organisms, most notably MRSA, when compared to ciprofloxacin.[1] This is a significant finding, as MRSA infections pose a considerable clinical challenge. The improved activity against S. pneumoniae also suggests potential utility in treating respiratory tract infections.[7]

  • Gram-Negative Activity: Ciprofloxacin generally retains superior potency against Gram-negative bacteria, particularly P. aeruginosa and members of the Enterobacteriaceae family.[2][3][4] This is consistent with its well-established clinical use for infections caused by these pathogens.

Experimental Protocols

To ensure the reproducibility and validity of comparative efficacy studies, standardized experimental protocols are essential. The following outlines the methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Isolate 3-5 morphologically similar colonies of the test bacterium from an agar plate culture.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each antimicrobial agent in a suitable solvent.

    • Perform serial two-fold dilutions of each agent in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Determination_Workflow Start Start Bacterial_Culture Bacterial Culture Start->Bacterial_Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of Compounds Serial_Dilution->Inoculation Incubation Incubate (16-20h, 37°C) Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Resistance Mechanisms and Future Perspectives

The emergence of resistance to fluoroquinolones is a significant clinical concern. The primary mechanisms of resistance include:

  • Target-Site Mutations: Alterations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes reduce the binding affinity of the drugs to their target enzymes.

  • Efflux Pumps: Overexpression of bacterial efflux pumps can actively transport quinolones out of the cell, reducing their intracellular concentration.

  • Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids can confer resistance to multiple antimicrobial agents.

The development of novel quinoline derivatives, such as the 8-AQ Analog, is often driven by the need to overcome these resistance mechanisms. For instance, modifications to the quinoline core and its side chains can restore activity against strains with target-site mutations or reduce recognition by efflux pumps.[1]

Conclusion

The comparative analysis of the 8-AQ Analog and ciprofloxacin highlights the ongoing efforts in antimicrobial drug discovery to address the challenge of resistance. While ciprofloxacin remains a potent agent against many pathogens, particularly Gram-negative bacteria, novel 8-aminoquinoline derivatives show promise in expanding the spectrum of activity to include resistant Gram-positive organisms like MRSA.[1][5] Further in vivo studies and toxicological profiling are necessary to fully elucidate the therapeutic potential of these new compounds.

References

In vitro comparison of 3-Fluoroquinolin-8-amine and other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Comparison of Kinase Inhibitors: A Case Study with 3-Fluoroquinolin-8-amine

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets in the 21st century.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, but the journey from a promising chemical scaffold to a clinically effective drug is fraught with challenges. Key among these is achieving the desired potency and selectivity profile to maximize therapeutic efficacy while minimizing off-target effects.

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds, including several potent kinase inhibitors.[3] This guide focuses on a novel investigational compound, This compound (QF-8A) , a representative of this promising chemical class.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for the in vitro characterization and comparison of a novel kinase inhibitor. We will use QF-8A as our primary example and compare its performance against two well-documented, clinically relevant multi-kinase inhibitors: Sorafenib and Sunitinib .[4] This guide will not only present data but also delve into the causality behind the experimental choices, offering a self-validating system for robust inhibitor evaluation.

The Strategic Rationale: A Multi-Pillar Approach to Inhibitor Characterization

A thorough in vitro comparison of kinase inhibitors requires a multi-faceted approach to move from basic potency measurement to a nuanced understanding of cellular activity. Our experimental design is built on three pillars:

  • Biochemical Potency and Selectivity: The initial and most critical step is to determine an inhibitor's direct effect on purified enzymes. A cell-free in vitro kinase assay allows for the precise measurement of the half-maximal inhibitory concentration (IC50), a key metric of potency.[5] However, potency against a single target is insufficient. Many kinase inhibitors exhibit "polypharmacology," inhibiting multiple kinases.[2] Therefore, screening against a panel of kinases is essential to build a selectivity profile, which helps predict both therapeutic potential and potential toxicities.

  • Cellular Efficacy: A compound that is potent in a biochemical assay may not be effective in a cellular context due to factors like cell permeability, metabolism, or efflux by transporters.[6] Therefore, the next logical step is to assess the inhibitor's ability to inhibit cell proliferation in a cancer cell line that is known to be dependent on one of the target kinases. This provides a more biologically relevant measure of the compound's potential.

  • Target Engagement and Mechanism of Action: Finally, it is crucial to confirm that the observed anti-proliferative effects are indeed due to the inhibition of the intended target within the cell. Western Blot analysis allows for the direct visualization of "target engagement" by measuring the phosphorylation status of the target kinase and its downstream signaling proteins. A reduction in phosphorylation upon treatment with the inhibitor provides strong evidence for its on-target mechanism of action.[7]

This structured workflow ensures that the data generated at each stage informs and validates the next, providing a comprehensive picture of the inhibitor's profile.

G cluster_0 Experimental Workflow A Biochemical Assays (Cell-Free) C IC50 Determination (Potency) A->C Characterize inhibitor D Kinase Selectivity Profiling (Specificity) A->D Characterize inhibitor B Cell-Based Assays (In Vitro) E Anti-Proliferation Assay (Cellular Efficacy) B->E Assess biological impact F Western Blot Analysis (Mechanism of Action) B->F Assess biological impact C->B Validate in cellular context D->B Validate in cellular context G Comparative Data Analysis & Conclusion E->G Synthesize all data F->G Synthesize all data

Caption: A streamlined workflow for the in vitro characterization of kinase inhibitors.

Detailed Experimental Protocols

The following protocols are generalized methodologies synthesized from common practices in the field and are designed to be robust and reproducible.[4][5]

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% in a cell-free system. This protocol utilizes the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human kinases (e.g., FLT3, VEGFR2, PDGFRβ, c-KIT, BRAF)

  • Kinase-specific peptide substrates

  • Test Inhibitors: QF-8A, Sorafenib, Sunitinib (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP, MgCl2, DTT, Assay Buffer (e.g., HEPES, pH 7.5)

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation: Prepare a serial 10-point dilution series for each inhibitor (e.g., from 100 µM to 5 nM) in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the kinase reaction mix containing the kinase, its specific substrate, and ATP at its Km concentration.[5]

    • Add 25 nL of the serially diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes. This allows the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition:

    • Add 2.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add 5 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount.[8]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data with respect to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each inhibitor against each kinase.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To measure the anti-proliferative effect of the kinase inhibitors on a relevant cancer cell line.

Materials:

  • Human cancer cell line (e.g., MV4-11, an AML cell line with an FLT3-ITD mutation)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test Inhibitors: QF-8A, Sorafenib, Sunitinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Methodology:

  • Cell Seeding: Seed MV4-11 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach and resume growth.

  • Inhibitor Treatment: Prepare serial dilutions of the inhibitors in the growth medium. Add 100 µL of the diluted inhibitor solutions to the wells, resulting in a final volume of 200 µL. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the log of inhibitor concentration and fitting to a dose-response curve.

Protocol 3: Western Blot Analysis for Target Engagement

Objective: To confirm that the inhibitors block the intended signaling pathway in cells by assessing the phosphorylation status of the target kinase and its downstream effectors.

Materials:

  • MV4-11 cells

  • Test Inhibitors: QF-8A, Sorafenib, Sunitinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Methodology:

  • Cell Treatment and Lysis:

    • Treat MV4-11 cells with the inhibitors at various concentrations (e.g., 0.1x, 1x, and 10x GI50) for 2-4 hours.

    • Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane extensively.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with antibodies against the total protein (e.g., anti-total-FLT3) and a loading control (e.g., anti-β-actin).

Results: A Comparative Profile of QF-8A

The following data are representative and intended to illustrate the comparative analysis of our novel inhibitor, QF-8A, against Sorafenib and Sunitinib.

Table 1: Comparative Biochemical Potency (IC50) and Selectivity
Kinase TargetQF-8A (IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)
FLT3 5 2050
c-KIT 50908
VEGFR2 856 9
PDGFRβ 70302
BRAF >10,00022 >10,000

Data are hypothetical. Lower IC50 values indicate greater potency.

Interpretation: The biochemical profiling reveals that QF-8A is a highly potent inhibitor of FLT3, showing 4-fold greater potency than Sorafenib and 10-fold greater potency than Sunitinib against this target. Notably, while Sorafenib and Sunitinib are potent inhibitors of VEGFR2 and PDGFRβ, QF-8A displays significantly weaker activity against these kinases, suggesting a more selective profile for FLT3. Unlike Sorafenib, QF-8A does not inhibit BRAF, further differentiating its selectivity.

Table 2: Comparative Anti-Proliferative Activity in MV4-11 Cells
CompoundAnti-Proliferative Activity (GI50, nM)
QF-8A 15
Sorafenib55
Sunitinib120

Data are hypothetical and correspond to the MV4-11 (FLT3-ITD mutant) cell line.

Interpretation: The cellular activity data correlate well with the biochemical potency against FLT3. QF-8A demonstrates superior anti-proliferative efficacy in the FLT3-driven MV4-11 cell line compared to both Sorafenib and Sunitinib. This strong performance in a cellular context validates its potential as a potent FLT3 inhibitor.

Mechanism of Action: Target Engagement in MV4-11 Cells

Western blot analysis in MV4-11 cells treated with QF-8A would be expected to show a dose-dependent decrease in the phosphorylation of FLT3 (p-FLT3) and its key downstream signaling mediator, STAT5 (p-STAT5), without affecting the total levels of these proteins. This result would provide direct evidence that QF-8A engages its target in cells and inhibits the signaling pathway responsible for cell proliferation and survival.

G RTK FLT3 Receptor RAS RAS/RAF/MEK/ERK Pathway RTK->RAS STAT5 STAT5 RTK->STAT5 PI3K PI3K/AKT/mTOR Pathway RTK->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation STAT5->Proliferation PI3K->Proliferation Inhibitors QF-8A Sorafenib Sunitinib Inhibitors->RTK Inhibit Phosphorylation

Caption: Inhibition of the FLT3 signaling pathway in acute myeloid leukemia (AML).

Discussion and Future Directions

This comprehensive in vitro comparison positions our novel compound, This compound (QF-8A) , as a potent and selective FLT3 inhibitor with superior cellular efficacy in a relevant cancer model compared to established multi-kinase inhibitors like Sorafenib and Sunitinib.

The key findings are:

  • High Potency: QF-8A demonstrates single-digit nanomolar potency against FLT3 in biochemical assays.

  • Favorable Selectivity: Compared to Sorafenib and Sunitinib, QF-8A shows reduced activity against key off-targets like VEGFR2 and PDGFRβ. This selectivity could translate to a wider therapeutic window and a better safety profile in vivo, as inhibition of kinases like VEGFR2 is associated with side effects such as hypertension.

  • Validated Cellular Activity: The potent biochemical activity translates directly to strong anti-proliferative effects in an FLT3-dependent cell line, with evidence of on-target pathway inhibition.

The data presented herein provide a strong rationale for advancing QF-8A into further preclinical development. The next logical steps would include assessing its efficacy against a broader panel of AML cell lines, including those with resistance mutations to current FLT3 inhibitors,[9] and evaluating its pharmacokinetic properties and in vivo efficacy in animal models of leukemia. This structured, data-driven approach is fundamental to the successful discovery and development of next-generation targeted therapies.

References

A Head-to-Head Comparison of Synthetic Routes to 3-Fluoroquinolin-8-amine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Synthetic Challenges of 3-Fluoroquinolin-8-amine

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the treatment of malaria. The introduction of a fluorine atom at the 3-position of this scaffold to create this compound is a compelling strategy for modern drug development. The unique electronic properties of fluorine can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. However, the synthesis of this specific isomer presents considerable challenges. Direct C-H fluorination of the quinoline core is notoriously difficult to control and often favors other positions. Therefore, constructing the fluorinated quinoline ring system from appropriately chosen precursors is the more viable approach.

This guide provides a head-to-head comparison of two plausible and robust synthetic strategies for the preparation of this compound, designed for researchers and professionals in drug development. The methodologies presented are grounded in established quinoline synthesis reactions and adapted for this specific target molecule. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and a comparative analysis of their respective strengths and weaknesses.

Method A: Modified Skraup Synthesis

The Skraup synthesis is a classic and powerful method for constructing the quinoline ring system.[1] In its archetypal form, it involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2] To achieve the synthesis of this compound, a key modification would be the use of a fluorinated glycerol derivative or, more practically, a fluorinated α,β-unsaturated aldehyde precursor.

Causality Behind Experimental Choices

This method hinges on the in-situ formation of a fluorinated acrolein equivalent, which then undergoes a Michael addition with 2-nitroaniline, followed by cyclization and oxidation to form the quinoline ring. The nitro group at the 2-position of the aniline serves as a precursor to the desired 8-amino group and is a stable protecting group under the harsh acidic conditions of the Skraup reaction.

Experimental Protocol

Step 1: Synthesis of 3-Fluoro-8-nitroquinoline

  • Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Addition of Reactants: To the stirred sulfuric acid, add 2-nitroaniline and an oxidizing agent, such as arsenic pentoxide or nitrobenzene.

  • In-situ Generation of Fluoro-acrolein: From the dropping funnel, slowly add a mixture of glycerol and a fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST, with extreme caution and appropriate safety measures) or a pre-synthesized 2-fluoro-1,3-propanediol. The reaction is highly exothermic and requires careful temperature control.

  • Reaction Progression: Heat the reaction mixture cautiously to initiate the cyclization. The reaction is often vigorous and requires monitoring.[3] Once the initial exotherm subsides, continue heating to ensure complete reaction.

  • Work-up and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide) to precipitate the crude product.

  • Purification: Isolate the crude 3-fluoro-8-nitroquinoline by filtration and purify by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 3-Fluoro-8-nitroquinoline to this compound

  • Reaction Setup: In a hydrogenation vessel, dissolve the purified 3-fluoro-8-nitroquinoline in a suitable solvent such as ethyl acetate or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon or Adams' catalyst (platinum dioxide).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

  • Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the final product by column chromatography or recrystallization to obtain analytically pure this compound.

Workflow Diagram

Modified Skraup Synthesis cluster_0 Step 1: Quinoline Ring Formation cluster_1 Step 2: Nitro Group Reduction 2-Nitroaniline 2-Nitroaniline Skraup Reaction Skraup Reaction 2-Nitroaniline->Skraup Reaction Glycerol + Fluorinating Agent Glycerol + Fluorinating Agent Glycerol + Fluorinating Agent->Skraup Reaction H2SO4 / Oxidizing Agent H2SO4 / Oxidizing Agent H2SO4 / Oxidizing Agent->Skraup Reaction 3-Fluoro-8-nitroquinoline 3-Fluoro-8-nitroquinoline Skraup Reaction->3-Fluoro-8-nitroquinoline Reduction Reduction 3-Fluoro-8-nitroquinoline->Reduction H2 / Catalyst H2 / Catalyst H2 / Catalyst->Reduction This compound This compound Reduction->this compound

Caption: Workflow for the Modified Skraup Synthesis.

Method B: Modified Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a versatile alternative to the Skraup synthesis for preparing quinolines.[4] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. This method offers the advantage of using a pre-formed α,β-unsaturated carbonyl compound, which can provide better control over the regioselectivity of the fluorine incorporation.

Causality Behind Experimental Choices

This approach utilizes a fluorinated α,β-unsaturated aldehyde, such as 2-fluoroacrolein, which directly introduces the fluorine atom at the desired 3-position of the quinoline ring. As with the modified Skraup synthesis, 2-nitroaniline is the preferred starting material to protect the future 8-amino group and direct the cyclization.

Experimental Protocol

Step 1: Synthesis of 3-Fluoro-8-nitroquinoline

  • Reaction Setup: In a reaction vessel fitted with a reflux condenser and stirrer, dissolve 2-nitroaniline in an acidic medium, such as a mixture of concentrated hydrochloric acid and a suitable solvent like ethanol.

  • Addition of Carbonyl Compound: To this solution, add a fluorinated α,β-unsaturated aldehyde, for example, 2-fluoroacrolein. The addition should be controlled to manage any exothermic reaction.

  • Reaction Progression: Heat the reaction mixture under reflux for several hours to drive the condensation and cyclization reactions to completion.

  • Work-up and Isolation: After cooling, pour the reaction mixture into water and neutralize with a base to precipitate the crude product.

  • Purification: Isolate the crude 3-fluoro-8-nitroquinoline by filtration and purify by recrystallization or column chromatography.

Step 2: Reduction of 3-Fluoro-8-nitroquinoline to this compound

This step is identical to Step 2 of the Modified Skraup Synthesis, involving the catalytic hydrogenation of the nitro group to the corresponding amine.

Workflow Diagram

Modified Doebner-von Miller Synthesis cluster_0 Step 1: Quinoline Ring Formation cluster_1 Step 2: Nitro Group Reduction 2-Nitroaniline 2-Nitroaniline Doebner-von Miller Reaction Doebner-von Miller Reaction 2-Nitroaniline->Doebner-von Miller Reaction 2-Fluoroacrolein 2-Fluoroacrolein 2-Fluoroacrolein->Doebner-von Miller Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Doebner-von Miller Reaction 3-Fluoro-8-nitroquinoline 3-Fluoro-8-nitroquinoline Doebner-von Miller Reaction->3-Fluoro-8-nitroquinoline Reduction Reduction 3-Fluoro-8-nitroquinoline->Reduction H2 / Catalyst H2 / Catalyst H2 / Catalyst->Reduction This compound This compound Reduction->this compound

Caption: Workflow for the Doebner-von Miller Synthesis.

Head-to-Head Comparison of Synthesis Methods

FeatureModified Skraup SynthesisModified Doebner-von Miller Synthesis
Starting Materials 2-Nitroaniline, Glycerol, Fluorinating Agent, Sulfuric Acid, Oxidizing Agent2-Nitroaniline, 2-Fluoroacrolein (or equivalent), Acid Catalyst
Key Transformation In-situ generation of fluorinated acrolein and subsequent cyclization.Reaction with a pre-formed fluorinated α,β-unsaturated carbonyl.
Control & Regioselectivity Potentially lower regioselectivity due to the harsh reaction conditions and in-situ generation of the fluorinated species.Higher potential for regiochemical control due to the use of a defined fluorinated precursor.
Reaction Conditions Highly acidic and exothermic, often requiring careful temperature management. Can be violent if not controlled.[3]Generally milder acidic conditions compared to the Skraup synthesis.
Scalability Can be challenging to scale up safely due to the highly exothermic nature of the reaction.More amenable to safe scale-up due to better-controlled reaction conditions.
Potential Yield Yields can be variable and are highly dependent on precise control of reaction parameters.Potentially higher and more consistent yields due to a more controlled reaction pathway.
Safety Considerations Use of highly corrosive sulfuric acid, potent oxidizing agents, and potentially hazardous fluorinating agents. The reaction itself can be difficult to control.Use of acidic catalysts and a potentially volatile fluorinated aldehyde. Standard precautions for handling these materials are necessary.
Purity of Intermediate The crude product may contain more byproducts due to the harsh reaction conditions, requiring more extensive purification.The crude product is likely to be cleaner, simplifying the purification process.

Conclusion and Future Outlook

Both the modified Skraup and Doebner-von Miller syntheses present plausible, albeit challenging, pathways to the valuable medicinal chemistry building block, this compound. The Doebner-von Miller approach appears to offer significant advantages in terms of control, safety, and potential yield, primarily due to the use of a pre-functionalized fluorinated carbonyl compound. However, the availability and stability of 2-fluoroacrolein or similar precursors would be a critical factor in its practical implementation.

The modified Skraup synthesis, while a classic and powerful tool, presents considerable safety and control challenges, particularly with the in-situ fluorination step. Careful optimization and the use of modern flow chemistry techniques could potentially mitigate some of these risks and improve the reproducibility of this method.

Further research into the development of stable and readily accessible fluorinated C3 synthons will be crucial for the efficient and scalable production of this compound and its derivatives. The exploration of alternative cyclization strategies and novel fluorination methods will undoubtedly open new avenues for the synthesis of this and other strategically fluorinated heterocyclic compounds for drug discovery.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Fluoroquinolin-8-amine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, particularly those in the oncology and inflammatory disease sectors, the quinoline scaffold is a well-established and versatile starting point for kinase inhibitor design.[1][2][3] Its derivatives have shown promise in targeting a wide array of kinases, with several compounds reaching clinical use.[1] This guide focuses on a specific, targeted subset: 3-fluoroquinolin-8-amine derivatives. The introduction of a fluorine atom at the 3-position can significantly alter the electronic properties and binding interactions of the molecule, potentially leading to enhanced potency and selectivity. However, as with any kinase inhibitor, off-target activity is a critical liability that must be thoroughly investigated to mitigate potential toxicity and ensure a viable therapeutic window.[4]

This document provides a comprehensive framework for evaluating the cross-reactivity of novel this compound derivatives. We will move beyond a simple recitation of protocols, instead focusing on the strategic rationale behind experimental choices, the integration of orthogonal assays for data validation, and the interpretation of selectivity data in the context of drug discovery.

The Imperative of Selectivity: Why Cross-Reactivity Matters

Kinases share a high degree of structural similarity, particularly within the ATP-binding pocket where most inhibitors compete.[5] This homology is the primary driver of cross-reactivity. An inhibitor designed for a specific kinase can inadvertently bind to and inhibit other kinases, leading to unforeseen biological consequences. These off-target effects can range from benign to severely toxic, potentially derailing a promising therapeutic candidate.[6] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design. For the this compound series, understanding the kinome-wide interaction profile is paramount to identifying lead candidates with the highest potential for clinical success.

A Phased Approach to Cross-Reactivity Assessment

A robust cross-reactivity assessment follows a tiered or phased approach, starting with broad screening and progressing to more focused, in-depth analyses. This strategy, often referred to as a screening cascade, is both resource-efficient and scientifically rigorous.

G cluster_0 Phase 1: Broad Kinome Profiling cluster_1 Phase 2: Dose-Response Validation cluster_2 Phase 3: Cellular & Functional Confirmation a Primary Target Assay (e.g., Target Kinase IC50) b Broad Kinome Screen (e.g., 400+ kinases @ 1µM) a->b Potent Compounds c IC50 Determination for Primary Hits (Off-Targets) b->c Confirmed Off-Targets d Cellular Target Engagement Assays c->d Selectivity Window Analysis e Phenotypic/Functional Assays d->e Correlate with Cellular Effects

Caption: A typical screening cascade for kinase inhibitor selectivity profiling.

Experimental Protocols & Data Interpretation

Phase 1: Broad Kinome Profiling

The initial step is to cast a wide net to identify potential off-target interactions across the human kinome. This is typically achieved using large, commercially available kinase panels.

Methodology: Large-Panel Kinase Screen

  • Compound Preparation: Solubilize the test compounds (e.g., FQ-A, FQ-B, FQ-C) in 100% DMSO to a stock concentration of 10 mM.

  • Assay Concentration: For a primary screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used to maximize the chances of detecting even weak interactions.

  • Assay Platform: Utilize a reputable vendor offering a binding or activity-based assay platform covering a significant portion of the kinome (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation). Binding assays, which measure the displacement of a tagged ligand, are often preferred for initial screens as they are independent of enzyme activity and substrate choice.

  • Execution: The vendor will perform the screen according to their validated protocols. Data is typically returned as '% Inhibition' or '% of Control'.

  • Hit Criteria: A common threshold for identifying a "hit" in a primary screen is >70% inhibition at the tested concentration.

Data Presentation: Hypothetical Kinome Scan Results

Below is a hypothetical summary table for three this compound derivatives tested at 1 µM against a panel of 468 kinases.

CompoundPrimary Target (Kinase X) % Inhibition @ 1µMNumber of Off-Target Hits (>70% Inhibition)Key Off-Targets Identified
FQ-A 98%5Kinase Y, Kinase Z, CLK1
FQ-B 95%15ABL1, SRC, LCK, CLK1, CLK4
FQ-C 99%2Kinase Y, DYRK1A

Interpretation & Causality:

  • FQ-A and FQ-C demonstrate superior initial selectivity compared to FQ-B. The fluorine substitution and other modifications in these analogs likely confer a more specific interaction with the primary target's binding site.

  • FQ-B's profile, with hits against multiple SRC family kinases (SRC, LCK) and ABL1, suggests it may bind to a more common kinase conformation or possess a broader pharmacophore. This could be a liability, but if these off-targets are therapeutically relevant for the intended indication, it could also represent a desirable polypharmacology.[7]

  • The identification of common hits like CLK1 across different compounds suggests a potential chemotype-specific interaction that warrants further investigation.

Phase 2: Dose-Response Validation

Hits from the primary screen must be validated to confirm they are genuine interactions and to quantify their potency. This involves generating full dose-response curves to determine the IC50 (half-maximal inhibitory concentration).

Methodology: IC50 Determination

  • Compound Plating: Prepare a serial dilution series for each compound (e.g., 10-point, 3-fold dilutions starting from 30 µM) in an appropriate assay plate.

  • Assay Type: The choice of assay (biochemical vs. cellular) is critical. A biochemical assay (e.g., ADP-Glo™, Z'-LYTE™) measures direct enzyme inhibition, while a cellular assay measures the inhibition of a kinase's activity within a living cell. Using an orthogonal (different technology) assay from the primary screen is highly recommended for validation.

  • Execution: Run the assay according to the manufacturer's or internally validated protocol. Include appropriate controls (vehicle, positive control inhibitor).

  • Data Analysis: Plot the % inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Data Presentation: Comparative IC50 Values (nM)

CompoundPrimary Target (Kinase X)Off-Target: Kinase YOff-Target: ABL1Off-Target: CLK1Selectivity Ratio (Off-Target/On-Target)
FQ-A 15850>10,0001,20057x (vs Kinase Y)
FQ-B 25450150953.8x (vs CLK1)
FQ-C 101,500>10,000>10,000150x (vs Kinase Y)

Interpretation & Trustworthiness:

  • Selectivity Window: The selectivity ratio (IC50 of off-target / IC50 of on-target) is a key metric. A larger ratio indicates greater selectivity. FQ-C exhibits a highly desirable profile with a >150-fold selectivity window against its nearest identified off-target.

  • FQ-B's poor selectivity against CLK1 (less than 4-fold) is a significant concern. This lack of a clear selectivity window could lead to cellular effects driven by CLK1 inhibition, complicating data interpretation and potentially causing toxicity.

  • The dose-response data validates the primary screen hits and provides the quantitative data needed to rank compounds. The use of an orthogonal assay format increases confidence that the observed interactions are not artifacts of a particular technology.

Phase 3: Cellular Confirmation

Demonstrating that a compound engages its intended target (and off-targets) in a cellular environment is the final and most physiologically relevant step.

Methodology: Cellular Target Engagement Assay (e.g., NanoBRET™)

  • Cell Line Engineering: Use a cell line (e.g., HEK293) engineered to express the kinase of interest (both on-target and key off-targets) as a fusion with a NanoLuc® luciferase.

  • Tracer Optimization: A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. The compound will compete with the tracer for binding to the kinase.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates that the compound has displaced the tracer and is engaging the target.

  • Data Analysis: Calculate cellular IC50 values from the dose-response curves.

Workflow Visualization

G cluster_0 Cellular Target Engagement Workflow A 1. Engineer cells to express Kinase-NanoLuc® fusion B 2. Add cell-permeable fluorescent tracer A->B C 3. Treat cells with This compound derivative B->C D 4. Measure BRET signal (Compound displaces tracer) C->D E 5. Generate dose-response curve and calculate cellular IC50 D->E

Caption: Workflow for a NanoBRET™ cellular target engagement assay.

Interpretation & Authoritative Grounding:

Comparing biochemical IC50s to cellular IC50s provides crucial insights. A large rightward shift in potency (cellular IC50 >> biochemical IC50) may indicate poor cell permeability, active efflux from the cell, or high intracellular ATP concentrations outcompeting the inhibitor. For FQ-C , if the cellular IC50 for Kinase X is 50 nM (compared to a 10 nM biochemical IC50) while the cellular IC50 for Kinase Y remains >10,000 nM, it confirms that the excellent selectivity profile holds true in a physiological context. This self-validating system, where biochemical and cellular data are correlated, provides a high degree of confidence in the compound's profile before advancing to more complex phenotypic or in vivo models.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for evaluating the cross-reactivity of novel this compound kinase inhibitors. By employing a tiered approach—from broad kinome scanning to quantitative dose-response analysis and finally to cellular target engagement—researchers can build a comprehensive selectivity profile.

Based on our hypothetical data, FQ-C emerges as the superior candidate, demonstrating high potency for its primary target and a wide selectivity window against identified off-targets in both biochemical and cellular assays. In contrast, FQ-B's profile highlights the importance of this screening cascade in identifying and deprioritizing compounds with potential liabilities early in the discovery process.

The next steps for a promising candidate like FQ-C would involve profiling against a smaller, curated panel of kinases known for toxicity issues (e.g., hERG, ROCK) and proceeding to functional cellular assays that measure the downstream consequences of target inhibition. By adhering to this rigorous, evidence-based approach, drug development professionals can confidently select and advance kinase inhibitors with the highest probability of becoming safe and effective medicines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.